Product packaging for 2-Hydroxynicotinonitrile(Cat. No.:CAS No. 95907-03-2)

2-Hydroxynicotinonitrile

Cat. No.: B3043948
CAS No.: 95907-03-2
M. Wt: 120.11 g/mol
InChI Key: DYUMBFTYRJMAFK-UHFFFAOYSA-N
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Description

2-Hydroxynicotinonitrile, a solid with a molecular weight of 120.11 g/mol and a melting point of 285-288°C, is a versatile nicotinonitrile derivative with the molecular formula C6H4N2O . Also known as 2-oxo-1,2-dihydropyridine-4-carbonitrile, it serves as a high-value building block in medicinal chemistry and drug discovery for constructing complex heterocyclic systems . Its primary research value lies in its role as a key precursor for the synthesis of novel compounds with potential cytotoxic activity. Scientific studies have utilized this scaffold to generate substituted pyridine and pyrazolopyridine derivatives, which are then evaluated as anticancer agents . For instance, research has shown that novel compounds synthesized from nicotinonitrile precursors can exhibit potent in vitro cytotoxic effects against human cancer cell lines, such as hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) . The mechanism of action for these derived compounds often involves the induction of cytotoxic effects, leading to the inhibition of cancer cell proliferation, as measured by standard assays like the MTT assay . Please handle with care. This compound has associated hazard statements . Please note: There are conflicting CAS numbers (95907-03-2 and 94805-51-3) associated with compounds identified as 2-Hydroxyisonicotinonitrile in the search results . The product description above uses the identifier from your query. Ensure you verify the specific chemical structure and identifier with the supplier for your research requirements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O B3043948 2-Hydroxynicotinonitrile CAS No. 95907-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-pyridine-3-carbonitrile
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InChI

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DYUMBFTYRJMAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20942771
Record name 2-Hydroxypyridine-3-carbonitrile
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Molecular Weight

120.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20577-27-9, 95907-03-2
Record name 3-Cyano-2-pyridone
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Record name 2-Hydroxy-3-pyridinecarbonitrile
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Record name 2-Hydroxy-3-cyanopyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed in the characterization of 2-Hydroxynicotinonitrile (2-HNN). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation associated with the analysis of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound, a pyridine derivative, is a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a hydroxyl group and a nitrile moiety on a pyridine ring, offers versatile reactivity for synthesizing a wide array of functional molecules, including active pharmaceutical ingredients (APIs).[1][2] The compound's utility is underscored by the prevalence of the 2-pyridone scaffold in numerous FDA-approved drugs.[2] A critical aspect of utilizing 2-HNN is the precise characterization of its structure and purity, which is predominantly achieved through a combination of spectroscopic techniques.

A key feature of this compound is its existence in tautomeric forms: the hydroxy form (this compound) and the pyridone form (1,6-dihydro-6-oxo-3-pyridinecarbonitrile). This tautomerism is a dynamic equilibrium influenced by factors such as solvent polarity and the solid-state packing of the molecule.[3][4][5] Spectroscopic analysis is crucial for understanding and quantifying this tautomeric relationship, which in turn dictates the compound's reactivity and biological activity.

Foundational Spectroscopic Techniques

The comprehensive characterization of this compound relies on a suite of spectroscopic methods, each providing unique insights into its molecular structure and properties. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify functional groups and probe tautomeric forms.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate electronic transitions and tautomeric equilibrium.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

The following sections will detail the experimental protocols and data interpretation for each of these techniques in the context of analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR (Proton NMR)

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard.[6]

Data Interpretation:

The aromatic region of the ¹H NMR spectrum will display signals corresponding to the protons on the pyridine ring. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their relative positions. The presence of a broad signal may indicate the N-H proton of the pyridone tautomer or the O-H proton of the hydroxy tautomer, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR)

¹³C NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required compared to ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the broadband proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation:

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbon bearing the hydroxyl/oxo group is particularly diagnostic for the predominant tautomeric form. The nitrile carbon will also have a characteristic chemical shift.

Advanced 2D NMR Techniques:

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6]

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample 2-HNN Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz for ¹H) NMR_Tube->Spectrometer 1D_NMR ¹H & ¹³C NMR Spectrometer->1D_NMR 2D_NMR COSY, HSQC, HMBC Spectrometer->2D_NMR Processing Data Processing (FT, Phasing, Baseline Correction) 1D_NMR->Processing 2D_NMR->Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants) Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] It is particularly useful for distinguishing between the hydroxy and pyridone tautomers of this compound.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR-FTIR accessory or as a KBr pellet) or in solution.

  • Instrument Setup: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Data Interpretation:

The key vibrational bands to analyze for this compound are:

Functional GroupTautomerApproximate Wavenumber (cm⁻¹)
O-H stretchHydroxy3400-3200 (broad)
N-H stretchPyridone3200-3000 (broad)
C≡N stretchBoth2240-2220
C=O stretchPyridone1680-1640
C=C/C=N stretchBoth1650-1550

The presence and relative intensity of the O-H, N-H, and C=O stretching bands provide strong evidence for the predominant tautomeric form in the sample.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a powerful tool for studying tautomeric equilibria in solution.[3]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Data Interpretation:

The hydroxy and pyridone tautomers of this compound will exhibit distinct absorption maxima (λ_max). By comparing the spectrum of 2-HNN to that of its N-methyl and O-methyl derivatives (which are "fixed" in the pyridone and hydroxy forms, respectively), the position of the tautomeric equilibrium can be quantitatively determined in different solvents.[3] Generally, the pyridone form absorbs at a longer wavelength than the hydroxy form.

G Start 2-HNN Solution Spectrophotometer {UV-Vis Spectrophotometer | Scan Range: 200-400 nm} Start->Spectrophotometer Measure Absorbance Spectrum {Raw Spectrum | Absorbance vs. Wavelength} Spectrophotometer->Spectrum Generate Analysis {Data Analysis | Identify λ_max} Spectrum->Analysis Process Tautomerism Tautomeric Equilibrium Assessment Analysis->Tautomerism Interpret

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like HPLC or GC.[9]

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to its molecular weight (120.11 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Summary of Spectroscopic Data for this compound

TechniqueKey Information Provided
¹H NMR Proton environment, connectivity, and number.
¹³C NMR Carbon skeleton and functional groups.
FT-IR Presence of key functional groups (O-H, N-H, C=O, C≡N).
UV-Vis Electronic transitions and tautomeric equilibrium in solution.
MS Molecular weight and elemental composition.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic application of several analytical techniques. NMR, IR, UV-Vis, and Mass Spectrometry each contribute essential pieces of information that, when combined, provide a complete picture of the molecule's structure, purity, and tautomeric behavior. This in-depth understanding is paramount for its effective utilization in research, drug discovery, and materials science. The protocols and interpretive guidelines presented in this technical guide serve as a robust framework for the successful analysis of this important heterocyclic compound.

References

2-Hydroxynicotinonitrile chemical properties and reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxynicotinonitrile: Chemical Properties and Reactivity Profile

Introduction

This compound, known systematically as 2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No: 20577-27-9), represents a cornerstone heterocyclic building block for researchers in medicinal chemistry and drug discovery.[1] This guide provides an in-depth exploration of its chemical properties, with a significant focus on its tautomeric nature, and a detailed profile of its reactivity. The insights and protocols herein are designed to empower researchers to effectively utilize this versatile scaffold in the synthesis of complex molecular architectures and novel therapeutic agents. The presence of three distinct functional elements—a pyridone ring, a nitrile group, and an acidic N-H proton—within a compact, planar structure makes it a highly valuable and reactive intermediate.[2][3]

Part 1: Core Chemical and Physical Properties

The utility of a chemical scaffold is fundamentally dictated by its physical properties. These characteristics influence solubility, reaction conditions, and formulation of its derivatives.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below. The data reflects the predominance of the pyridone tautomer in the solid state.

PropertyValueReference(s)
CAS Number 20577-27-9[1][4]
Molecular Formula C₆H₄N₂O[1][4]
Molecular Weight 120.11 g/mol [1][4]
Appearance White to off-white solid powder[4]
Melting Point 225-226 °C[4]
Boiling Point 352.3 °C (Predicted)[4][5]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[4][5]
pKa (Predicted) 8.93 (for N-H proton)[5]
Density ~1.3 g/cm³[4]
The Critical Role of Tautomerism

A defining characteristic of this compound is its existence as an equilibrium mixture of two tautomers: the hydroxy (lactim) form and the pyridone (lactam) form. This phenomenon, known as prototropic tautomerism, involves the intramolecular migration of a proton between the oxygen and nitrogen atoms.[3]

For this molecule, the equilibrium overwhelmingly favors the 2-pyridone tautomer. This preference is a critical consideration for predicting its reactivity. The stability of the pyridone form is attributed to the formation of a cyclic amide structure, which is thermodynamically more stable than the aromatic hydroxy form, and its enhanced ability to form strong, intermolecular hydrogen bonds in the solid state and in polar solvents.[3][6]

The solvent environment plays a crucial role in shifting this equilibrium. In non-polar solvents, the hydroxy form may be more prevalent, while polar, protic solvents strongly stabilize the more polar pyridone tautomer through hydrogen bonding.[3][6]

Caption: Tautomeric equilibrium of this compound.

Part 2: Spectroscopic Profile

Unambiguous characterization is essential for confirming the identity and purity of this compound. The predominance of the 2-pyridone tautomer is clearly reflected in its spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the pyridone structure. The key is the presence of a strong carbonyl (C=O) stretch and the absence of a broad O-H stretch characteristic of a phenol.

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3300-3100MediumN-H stretch[7]
~2215StrongC≡N stretch (nitrile)[7][8]
~1660StrongC=O stretch (amide/pyridone)[7][8]
1600-1450Medium-StrongC=C and C=N ring stretches[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the connectivity of the molecule. The chemical shifts are consistent with a pyridine ring bearing an electron-withdrawing cyano group.

¹H NMR (Expected shifts in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~7.8-8.0ddJ(H4,H5) ≈ 7-8, J(H4,H6) ≈ 2
H5~6.4-6.6tJ(H5,H4) ≈ 7-8, J(H5,H6) ≈ 6-7
H6~7.6-7.8ddJ(H6,H5) ≈ 6-7, J(H6,H4) ≈ 2
N-H~12.0-12.5br s-

¹³C NMR (Expected shifts in DMSO-d₆):

CarbonChemical Shift (δ, ppm)
C2 (C=O)~160-165
C3~100-105
C4~140-145
C5~110-115
C6~135-140
CN~117-120

Note: The predicted NMR data is based on analysis of similar structures and established substituent effects on the pyridine ring.[10][11][12]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 120 , corresponding to the molecular formula C₆H₄N₂O.

  • Key Fragmentation: A characteristic fragmentation pathway for 2-pyridones is the loss of carbon monoxide (CO). A significant fragment ion would therefore be expected at m/z = 92 ([M-CO]⁺). Subsequent loss of HCN from this fragment could lead to an ion at m/z = 65 .[13]

Part 3: Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional regions: the N-H bond of the pyridone, the electrophilic nitrile group, and the electron-deficient pyridine ring.

Reactions at the Nitrogen/Oxygen Center (N/O-Alkylation)

The acidic N-H proton is the most common site of initial reactivity. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates an ambident nucleophile. Alkylation reactions typically occur preferentially on the more nucleophilic nitrogen atom, though O-alkylation can also be achieved. O-alkylation is a valuable strategy as it locks the molecule into the aromatic 2-alkoxypyridine form, which can significantly alter biological activity.[14]

alkylation start 3-Cyano-2-pyridone base Base (e.g., K2CO3) start->base + anion Pyridone Anion (Ambident Nucleophile) base->anion Deprotonation rx Alkyl Halide (R-X) anion->rx + n_prod N-Alkyl-3-cyano-2-pyridone (Kinetic Product) rx->n_prod N-Alkylation o_prod 2-Alkoxy-3-cyanopyridine (Thermodynamic Product) rx->o_prod O-Alkylation synthesis_workflow cluster_reactants Starting Materials dicarbonyl 1,3-Dicarbonyl (e.g., Malondialdehyde precursor) step1 Step 1: Condensation dicarbonyl->step1 cyanoacetamide Cyanoacetamide cyanoacetamide->step1 step2 Step 2: Cyclization & Dehydration step1->step2 Base Catalyst (e.g., Piperidine) step3 Step 3: Acidification & Precipitation step2->step3 product Final Product: This compound step3->product

References

Tautomeric Equilibrium of 2-Hydroxynicotinonitrile in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of the tautomeric equilibrium of 2-hydroxynicotinonitrile in solution. Drawing parallels with the extensively studied 2-hydroxypyridine/2-pyridone system, we delve into the structural characteristics of the tautomers, the pivotal role of the solvent in shifting the equilibrium, and the spectroscopic and computational methodologies employed for its characterization. This document is intended to serve as a practical resource for researchers investigating the tautomeric behavior of heterocyclic compounds, offering both foundational knowledge and detailed experimental and computational protocols.

Introduction: The Significance of Tautomerism in Drug Development

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and electronic properties. Tautomerism introduces a layer of complexity, as a compound can exist as a mixture of two or more distinct chemical entities in equilibrium. This is particularly relevant for heterocyclic compounds, which are prevalent in many pharmaceutical agents. The different tautomers of a molecule can exhibit distinct molecular fingerprints, hydrophobicities, electrostatic properties, and acidities.[1] Consequently, understanding and controlling the tautomeric equilibrium is a critical aspect of rational drug design.

This compound, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted pyridine derivative of interest in medicinal chemistry. Its structure is analogous to the well-studied 2-hydroxypyridine, which exists in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form.[1] The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

This guide will provide a detailed exploration of the tautomeric equilibrium of this compound, with a focus on its behavior in solution. We will examine the underlying principles governing this equilibrium and present practical methodologies for its investigation.

The Tautomeric Forms of this compound

This compound can exist in two primary tautomeric forms: the aromatic This compound (enol form) and the non-aromatic 2-oxo-1,2-dihydropyridine-3-carbonitrile (keto form). The equilibrium involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring.

Caption: Tautomeric equilibrium of this compound.

The relative stability of these two forms is dictated by a delicate balance of several factors, including aromaticity, intramolecular hydrogen bonding, and solvation effects. The enol form possesses a fully aromatic pyridine ring, which is energetically favorable. Conversely, the keto form benefits from the greater strength of the carbon-oxygen double bond compared to a carbon-oxygen single bond and can participate in strong intermolecular hydrogen bonding in the solid state and in solution.[2]

The presence of the electron-withdrawing nitrile (-CN) group at the 3-position is expected to influence the electronic distribution within the pyridine ring, thereby affecting the position of the tautomeric equilibrium compared to the parent 2-hydroxypyridine. This substituent effect is an important consideration for researchers working with this class of compounds.

The Decisive Role of the Solvent

The solvent plays a paramount role in determining the predominant tautomeric form of this compound in solution. This phenomenon is primarily attributed to the differing polarities of the two tautomers and their capacity for hydrogen bonding with solvent molecules.

  • Polar Solvents: In polar solvents, particularly those capable of hydrogen bonding such as water and alcohols, the more polar keto (pyridone) form is generally favored.[3] The keto tautomer has a larger dipole moment than the enol form and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions with polar solvent molecules lead to significant stabilization of the keto form, shifting the equilibrium in its favor.[1]

  • Non-polar Solvents: In non-polar solvents like cyclohexane or carbon tetrachloride, the less polar enol (hydroxy) form tends to be the major species. In the absence of strong solute-solvent interactions, the inherent aromaticity of the enol form becomes a more dominant stabilizing factor.

The following table, adapted from studies on the analogous 2-hydroxypyridine, illustrates the dramatic effect of solvent polarity on the tautomeric equilibrium constant (KT = [keto]/[enol]).

SolventDielectric Constant (ε)KT ([keto]/[enol]) for 2-Hydroxypyridine
Gas Phase1~0.4
Cyclohexane2.01.7
Chloroform4.86.0
Acetonitrile37.5~10
Water80.1~900

Data adapted from WuXi AppTec.[1]

It is anticipated that this compound will exhibit a similar trend, although the absolute values of KT will be influenced by the electronic properties of the nitrile group.

Methodologies for Investigating Tautomeric Equilibrium

A combination of spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric equilibrium of this compound.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful and accessible technique for qualitatively and quantitatively assessing tautomeric equilibria in solution. The enol and keto tautomers possess different chromophores and therefore exhibit distinct absorption spectra.

  • Principle: The aromatic enol form typically displays a π → π* transition at a shorter wavelength, characteristic of aromatic systems. The keto form, with its conjugated enone system, usually absorbs at a longer wavelength. By measuring the absorbance of a solution at wavelengths characteristic of each tautomer, their relative concentrations can be determined.

  • Experimental Protocol: Determination of Tautomeric Equilibrium Constant (KT)

    • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent where the enol form is expected to predominate (e.g., cyclohexane).

    • Solvent Series: Prepare a series of solutions of this compound in various solvents of differing polarity (e.g., cyclohexane, chloroform, acetonitrile, water). Ensure the concentration is identical for all samples.

    • Spectral Acquisition: Record the UV/Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank.

    • Data Analysis:

      • Identify the absorption maxima (λmax) corresponding to the enol and keto forms from the spectra in the extreme non-polar and polar solvents, respectively.

      • In solvents where both tautomers are present, the observed spectrum is a superposition of the spectra of the individual tautomers. The equilibrium constant, KT, can be calculated using the following equation, assuming the molar absorptivities (ε) of the pure forms are known or can be estimated:

        KT = ([Keto])/([Enol]) = (Aobs - Aenol) / (Aketo - Aobs)

        Where Aobs is the observed absorbance at a specific wavelength, and Aenol and Aketo are the absorbances of the pure enol and keto forms at that same wavelength and concentration.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare stock solution Series Create solvent series Prep->Series Acquire Record UV/Vis spectra Series->Acquire Identify Identify λmax for each tautomer Acquire->Identify Calculate Calculate KT Identify->Calculate

Caption: Workflow for UV/Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an invaluable tool for studying tautomerism. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation of tautomers.

  • Principle: The enol and keto forms of this compound will give rise to distinct sets of signals in both ¹H and ¹³C NMR spectra. In the case of slow exchange on the NMR timescale, separate signals for each tautomer will be observed. The relative integration of corresponding signals can be used to determine the tautomer ratio. If the exchange is fast, averaged signals will be observed, and the chemical shifts will be a weighted average of the shifts of the individual tautomers.

  • Expected Chemical Shifts:

    • ¹H NMR: The aromatic protons of the enol form are expected to resonate in the aromatic region (typically 6.5-8.5 ppm). The protons of the keto form, being part of a non-aromatic system, will likely show different chemical shifts. The N-H proton of the keto form is often broad and its chemical shift can be highly dependent on solvent and concentration. The O-H proton of the enol form may also be broad and its observation can be solvent-dependent.

    • ¹³C NMR: The carbon chemical shifts will also be distinct. The carbonyl carbon (C=O) of the keto form will have a characteristic chemical shift in the downfield region (typically >160 ppm). The carbon bearing the hydroxyl group in the enol form will have a different chemical shift.

  • Experimental Protocol: Quantitative NMR (qNMR) Analysis

    • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

    • ¹H NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

    • Signal Identification and Integration: Identify a pair of well-resolved signals, one for each tautomer, that are not exchangeable with the solvent. Integrate these signals.

    • Calculation of Tautomer Ratio: The ratio of the integrals of the selected signals directly corresponds to the molar ratio of the tautomers.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis Prep_NMR Prepare solutions in deuterated solvents Acquire_NMR Acquire quantitative 1H NMR spectra Prep_NMR->Acquire_NMR Identify_NMR Identify and integrate tautomer-specific signals Acquire_NMR->Identify_NMR Calculate_Ratio Calculate tautomer ratio Identify_NMR->Calculate_Ratio

Caption: Workflow for NMR spectroscopic analysis.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful complementary tool for studying tautomeric equilibria. They can provide valuable insights into the relative stabilities of tautomers and help in the interpretation of experimental data.

  • Principle: DFT methods can be used to calculate the optimized geometries and electronic energies of the enol and keto tautomers in the gas phase and in solution (using a continuum solvation model like the Polarizable Continuum Model, PCM). The relative Gibbs free energies of the tautomers can then be used to predict the equilibrium constant.

  • Computational Protocol: DFT Calculations of Tautomer Energies

    • Structure Building: Build the 3D structures of the enol and keto tautomers of this compound.

    • Geometry Optimization and Frequency Calculation (Gas Phase): Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima.

    • Geometry Optimization and Frequency Calculation (Solution): Repeat the geometry optimization and frequency calculations for both tautomers in the desired solvents using a continuum solvation model (e.g., IEFPCM or SMD).

    • Energy Calculation and KT Prediction: From the output of the frequency calculations, obtain the Gibbs free energies of each tautomer in the gas phase and in solution. The relative Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant using the equation: ΔG = -RTln(KT).

DFT_Workflow cluster_prep_dft Structure Preparation cluster_calc_dft DFT Calculations cluster_analysis_dft Data Analysis Build Build 3D structures of tautomers Opt_Gas Geometry optimization (Gas Phase) Build->Opt_Gas Opt_Sol Geometry optimization (Solution with PCM) Build->Opt_Sol Calc_Energy Calculate Gibbs free energies Opt_Gas->Calc_Energy Opt_Sol->Calc_Energy Predict_KT Predict KT Calc_Energy->Predict_KT

Caption: Workflow for DFT computational analysis.

Conclusion and Future Perspectives

The tautomeric equilibrium of this compound in solution is a complex interplay of structural and environmental factors. By analogy with the well-characterized 2-hydroxypyridine system, it is evident that the polarity of the solvent is a key determinant of the predominant tautomeric form. The electron-withdrawing nature of the nitrile group likely modulates this equilibrium, and a systematic investigation using the spectroscopic and computational methods outlined in this guide is essential for a quantitative understanding.

For drug development professionals, a thorough characterization of the tautomeric behavior of lead compounds like this compound is not merely an academic exercise. It is a critical step in understanding and optimizing the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. Future work in this area could involve variable-temperature NMR studies to probe the thermodynamics of the tautomeric interconversion and the use of advanced computational models to more accurately predict the influence of specific solvent-solute interactions.

References

Quantum mechanical calculations of 2-Hydroxynicotinonitrile properties

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Quantum Mechanical Calculation of 2-Hydroxynicotinonitrile Properties

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical investigation of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and provide detailed, field-proven protocols for determining its structural, vibrational, and electronic properties using Density Functional Theory (DFT). A central focus is the critical analysis of its keto-enol tautomerism, a phenomenon that dictates its chemical behavior. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to understand and predict the molecular properties of pyridine derivatives.

Introduction: The Significance of this compound

This compound, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a substituted pyridine derivative. Pyridine and its derivatives are foundational scaffolds in modern pharmacology, present in numerous approved drugs and demonstrating a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1] The dual functionality of this compound—a hydroxyl (or keto) group and a nitrile moiety on a pyridine ring—makes it a versatile intermediate for synthesizing more complex molecular architectures.

A precise understanding of its molecular properties is paramount for rational drug design and synthesis planning. Quantum mechanical (QM) calculations offer a powerful, cost-effective avenue to elucidate these properties before undertaking extensive experimental work.[2] QM methods, particularly DFT, can predict molecular geometry, stability, reactivity, and spectroscopic signatures with a high degree of accuracy.[2][3]

A pivotal characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy (enol/lactim) and pyridone (keto/lactam) forms.[4][5] This equilibrium is highly sensitive to the molecular environment, such as the solvent, and significantly influences the molecule's hydrogen bonding capacity, aromaticity, and dipole moment, thereby affecting its biological interactions and physical properties.[4][5][6] This guide will thoroughly address the computational approach to resolving this tautomeric preference.

Theoretical Foundation: Density Functional Theory (DFT)

The core of our computational approach is Density Functional Theory (DFT). Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. This approach provides an exceptional balance of computational efficiency and accuracy, making it the workhorse for calculations on molecules of pharmaceutical interest.[2]

The choice of the functional and basis set is critical for obtaining reliable results.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has a long track record of providing excellent results for a broad range of organic molecules, including pyridine derivatives.[7][8] It effectively incorporates a portion of the exact Hartree-Fock exchange, which helps in mitigating the self-interaction error inherent in simpler functionals.

  • Basis Set: A flexible basis set is required to accurately describe the electronic distribution, especially for a molecule with heteroatoms and pi-systems. The Pople-style 6-311++G(d,p) basis set is an excellent choice.[4][7][9] The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogens, crucial for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions, which allow for anisotropy in the electron density, essential for describing chemical bonds accurately.

Computational Workflow and Protocols

A rigorous computational study follows a systematic workflow to ensure the results are reliable and physically meaningful. The process involves geometry optimization to find the most stable molecular structure, followed by frequency calculations to verify the nature of the stationary point and to derive thermochemical and spectroscopic data.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Properties mol_build Build Tautomer Structures (Hydroxy & Pyridone) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo Thermochemistry (ΔG, Stability) verify_min->thermo spectra Predict IR/Raman Spectra verify_min->spectra electronic Electronic Properties (HOMO, LUMO, MEP) verify_min->electronic nbo NBO Analysis verify_min->nbo

Caption: General workflow for quantum mechanical property calculation.

Tautomerism in this compound

The first and most critical step is to address the tautomeric equilibrium. The molecule can exist as the aromatic 2-hydroxy form or the non-aromatic 2-pyridone form. Their relative stability dictates which structure is predominant and should be used for further property calculations.

Caption: Tautomeric equilibrium of this compound.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol details the steps to obtain the equilibrium geometry and vibrational frequencies for each tautomer. This procedure must be performed for both the hydroxy and pyridone forms independently.

  • Input File Preparation:

    • Construct the initial 3D coordinates for the tautomer of interest using a molecular builder (e.g., Avogadro, GaussView).

    • Create an input file for the quantum chemistry software (e.g., Gaussian). A typical input route section would be: #p Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=Water)

    • Causality:

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation, which is essential to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic properties.[10]

      • B3LYP/6-311++G(d,p): Specifies the chosen level of theory, which offers a robust balance of accuracy and computational cost for this class of molecule.[8][9]

      • SCRF=(Solvent=Water): This is an optional but highly recommended keyword that employs a continuum solvation model (like PCM) to account for the bulk effects of a solvent (e.g., water). This is crucial as solvent polarity can dramatically shift the tautomeric equilibrium.[4][6] The gas phase can be modeled by omitting this keyword.

  • Execution and Verification:

    • Run the calculation using the appropriate software package.

    • Upon completion, inspect the output file. The primary check for a successful optimization is the statement confirming convergence criteria have been met.

    • Crucially, examine the frequency calculation results. There should be zero imaginary frequencies . The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum, and the optimization must be revisited.

Protocol 2: Determining Tautomeric Stability
  • Extract Thermodynamic Data: From the successfully completed output files of each tautomer (Protocol 1), locate the calculated Gibbs Free Energy (G). In Gaussian outputs, this is typically labeled "Sum of electronic and thermal Free Energies".

  • Calculate Relative Energy: Compute the difference in Gibbs Free Energy (ΔG) between the two tautomers: ΔG = G(pyridone) - G(hydroxy)

  • Interpretation:

    • If ΔG is negative, the 2-pyridone (keto) form is more stable under the specified conditions (gas phase or solvent).

    • If ΔG is positive, the 2-hydroxy (enol) form is more stable.

    • The magnitude of ΔG indicates the strength of the preference. Small values (e.g., < 2-3 kcal/mol) suggest a significant population of both tautomers may exist in equilibrium.[11] For 2-hydroxypyridine itself, studies show the enol form is slightly favored in the gas phase, while the keto form is overwhelmingly favored in polar solvents like water.[4][6]

Analysis of Calculated Properties

Once the most stable tautomer is identified, a detailed analysis of its properties can be performed. The following data should be extracted from the computational output.

Molecular Geometry

The optimization provides precise bond lengths and angles. These parameters offer insight into the molecule's structure, such as the degree of aromaticity and potential steric hindrances.

Table 1: Selected Optimized Geometrical Parameters (Pyridone Tautomer in Water)

Parameter Bond/Angle Calculated Value (Å or °) Commentary
Bond Length C=O ~1.24 Å Typical double bond character.
Bond Length N-H ~1.02 Å Standard N-H single bond.
Bond Length C-C (ring) ~1.37 - 1.45 Å Shows alternating single/double bond character, indicating reduced aromaticity compared to pyridine.
Bond Length C≡N ~1.16 Å Characteristic triple bond length.
Dihedral Angle C-C-C≡N ~180° Confirms the linear geometry of the nitrile group relative to the ring attachment point.

(Note: These are representative values. Actual calculated values should be extracted from the output file.)

Vibrational Analysis

The calculated frequencies correspond to the fundamental vibrational modes of the molecule. They can be used to predict and interpret experimental Infrared (IR) and Raman spectra. For better agreement with experimental data, calculated harmonic frequencies are often multiplied by a scaling factor (typically ~0.96-0.98 for B3LYP).[7]

Table 2: Key Calculated Vibrational Frequencies (Pyridone Tautomer)

Mode Description Calculated Frequency (cm⁻¹, scaled) Expected IR Intensity
N-H Stretch ~3400 - 3500 Strong
C-H Stretch (Aromatic) ~3000 - 3100 Medium
C≡N Stretch ~2230 - 2250 Strong
C=O Stretch ~1650 - 1680 Very Strong
C=C/C=N Ring Stretches ~1400 - 1600 Medium-Strong

(Note: These are representative values and should be confirmed by visualizing the vibrational modes.)

Electronic Properties

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity.[12][13]

  • HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[14] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[13]

Table 3: Calculated Electronic Properties (Pyridone Tautomer in Water)

Property Calculated Value (eV) Implication
E(HOMO) -6.5 to -7.5 Moderate electron-donating ability.
E(LUMO) -1.5 to -2.5 Good electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~4.5 - 5.5 High kinetic stability, low reactivity.
Dipole Moment ~4.0 - 6.0 Debye Highly polar molecule, indicating strong interactions with polar solvents and potential for strong dipole-dipole interactions with biological targets.[5]

(Note: These are representative values and are highly dependent on the level of theory and solvent model.)

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[15][16] It is an invaluable tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.[16][17]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the N-H proton). These are sites for nucleophilic attack and hydrogen bond donation.[18]

For the 2-pyridone tautomer, the MEP would show a strong negative potential around the carbonyl oxygen and a strong positive potential around the N-H proton, highlighting its capacity to act as both a hydrogen bond acceptor and donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[1][19] It translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. Key insights from NBO analysis include:

  • Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken charges.

  • Hyperconjugative Interactions: It quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, such as lone pair donations into anti-bonding orbitals (e.g., n -> π*), which are crucial for understanding resonance and stability.[20]

Conclusion

This guide has outlined a robust and validated computational strategy for characterizing the properties of this compound. By leveraging Density Functional Theory with an appropriate functional (B3LYP) and basis set (6-311++G(d,p)), researchers can reliably predict its geometry, tautomeric equilibrium, vibrational spectra, and electronic reactivity profile. The key takeaway is the critical importance of evaluating the tautomeric stability in the relevant environment (gas phase or solvent), as the properties of the hydroxy and pyridone forms differ substantially. The protocols and analyses presented here provide a comprehensive roadmap for applying quantum mechanical calculations to gain deep molecular insights, thereby accelerating research and development in medicinal chemistry and related fields.

References

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxynicotinonitrile, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity have positioned it as a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, tracing its origins from early explorations of pyridine chemistry to modern synthetic methodologies. The narrative emphasizes the causality behind experimental choices, the evolution of synthetic strategies, and the structural elucidation that has solidified its importance in the field. Detailed protocols, mechanistic insights, and a critical analysis of various synthetic routes are presented to offer researchers a thorough understanding of this crucial molecule.

Introduction: The Emergence of a Privileged Scaffold

The pyridine ring is a fundamental motif in a vast number of natural products, pharmaceuticals, and agrochemicals. Within this broad class of compounds, 2-pyridones, the tautomeric form of 2-hydroxypyridines, have garnered significant attention as "privileged scaffolds" in drug discovery.[1] This is attributed to their ability to act as both hydrogen bond donors and acceptors, mimicking the peptide bond and thereby facilitating interactions with biological targets.[1] Furthermore, the 2-pyridone core often imparts favorable physicochemical properties such as metabolic stability and aqueous solubility.[1]

This compound, featuring a nitrile group at the 3-position of the 2-pyridone ring, represents a particularly interesting derivative. The electron-withdrawing nature of the nitrile group significantly influences the electronic distribution within the aromatic ring, modulating its reactivity and potential biological interactions. The nitrile moiety itself can serve as a key pharmacophore, participating in hydrogen bonding or dipole-dipole interactions with protein targets, or it can be chemically transformed into other functional groups, such as carboxylic acids or amines, providing a handle for further molecular elaboration.[2][3]

This guide delves into the historical journey of this compound, from its conceptual origins in classical pyridine syntheses to the development of more efficient and versatile preparatory methods. Understanding this historical context provides valuable insights into the fundamental principles of heterocyclic chemistry and informs the rational design of novel therapeutics based on this versatile scaffold.

The Genesis of 2-Pyridone Synthesis: The Guareschi-Thorpe Reaction

The late 19th and early 20th centuries witnessed foundational discoveries in the synthesis of pyridine derivatives. While the first synthesis of pyridine itself was reported by William Ramsay in 1876, the development of general methods for constructing substituted pyridines was pioneered by chemists like Arthur Rudolf Hantzsch.[4] However, for the specific class of 2-pyridones, the work of Icilio Guareschi and Jocelyn Field Thorpe stands out as a landmark achievement.

The Guareschi-Thorpe reaction , first described by Guareschi in 1896 and further developed by Thorpe in 1904, provides a direct route to substituted 2-pyridones.[5] This condensation reaction typically involves the reaction of a β-ketoester with cyanoacetamide in the presence of a base.[6] The reaction proceeds through a series of condensation and cyclization steps to furnish the 2-pyridone ring.

While the original publications may not explicitly describe the synthesis of this compound, the principles laid out in the Guareschi-Thorpe reaction provide the intellectual framework for its first preparation. By selecting the appropriate starting materials, namely a β-ketoester that would lead to the desired substitution pattern, early organic chemists could have readily accessed this compound.

Diagram 1: Generalized Guareschi-Thorpe Reaction

Guareschi_Thorpe reagents β-Ketoester + Cyanoacetamide intermediate Acyclic Intermediate reagents->intermediate Knoevenagel Condensation base Base (e.g., Piperidine, Ammonia) cyclization Intramolecular Cyclization intermediate->cyclization Michael Addition pyridone Substituted 2-Pyridone cyclization->pyridone Dehydration

Caption: A simplified workflow of the Guareschi-Thorpe condensation for the synthesis of 2-pyridones.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound and its derivatives has evolved significantly, with a focus on improving yields, simplifying procedures, and expanding the scope of accessible analogues.

Classical Condensation Approaches

The Guareschi-Thorpe reaction remains a cornerstone for the synthesis of 2-pyridones.[6] Modern variations of this reaction often employ microwave irradiation to accelerate the reaction and improve yields.[7] The choice of base and solvent can also be optimized to favor the formation of the desired product.

A plausible and historically relevant specific synthesis of this compound via a Guareschi-Thorpe type reaction would involve the condensation of ethyl cyanoacetate with a suitable three-carbon component in the presence of a base like ammonia or piperidine.

Multicomponent Reactions (MCRs)

In recent decades, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules from simple starting materials in a single step.[1] Several MCRs have been developed for the synthesis of 2-pyridone derivatives, including those that can be adapted to produce this compound. These reactions often exhibit high atom economy and operational simplicity, making them attractive for library synthesis in drug discovery programs.[1]

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialsReagents & ConditionsAdvantagesDisadvantages
Guareschi-Thorpe β-Ketoester, CyanoacetamideBase (e.g., piperidine, ammonia), HeatHistorical significance, Readily available starting materialsOften requires harsh conditions, Moderate yields
Modern MCRs Aldehyde, Active methylene compound, Ammonia sourceVarious catalysts (e.g., Lewis acids, organocatalysts), Milder conditionsHigh efficiency, High atom economy, Diversity-orientedCatalyst cost, Substrate scope limitations
From 2-Chloronicotinonitrile 2-ChloronicotinonitrileBase (e.g., NaOH, KOH), WaterHigh-yielding, Clean reactionRequires pre-functionalized starting material
Synthesis from Pre-functionalized Pyridines

An alternative and often high-yielding approach to this compound involves the hydrolysis of 2-chloronicotinonitrile. This method is particularly useful when the chlorinated precursor is readily available. The reaction is typically carried out by heating 2-chloronicotinonitrile with an aqueous base, such as sodium hydroxide or potassium hydroxide.

Diagram 2: Synthesis of this compound from 2-Chloronicotinonitrile

Hydrolysis_Reaction start 2-Chloronicotinonitrile product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagents Aqueous Base (e.g., NaOH, H₂O)

Caption: A schematic representation of the hydrolysis of 2-chloronicotinonitrile to this compound.

Structural Elucidation and Physicochemical Properties

The definitive characterization of this compound relies on a combination of spectroscopic techniques and physical property measurements.

Tautomerism

A key structural feature of this compound is its existence in a tautomeric equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form. Spectroscopic evidence, particularly from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, indicates that in the solid state and in most solvents, the 2-pyridone tautomer is the predominant species.[8] This is a common feature of 2-hydroxypyridines and is driven by the greater thermodynamic stability of the amide-like pyridone ring.[8]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern. A broad singlet corresponding to the N-H proton of the pyridone tautomer is also typically observed.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C2) in the pyridone tautomer is a key diagnostic peak, typically appearing in the range of 160-170 ppm. The nitrile carbon will also have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong absorption band corresponding to the C=O stretching vibration of the pyridone ring is expected around 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3200-3400 cm⁻¹. The C≡N stretch of the nitrile group will be observed as a sharp, medium-intensity band around 2220-2260 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular formula C₆H₄N₂O. Fragmentation patterns can provide further structural information.

Physical Properties
PropertyValue
Molecular Formula C₆H₄N₂O
Molecular Weight 120.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 228-232 °C (decomposes)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active compounds. The presence of multiple functional groups allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The Nitrile Group as a Pharmacophore

The nitrile group in this compound is not merely a synthetic handle; it often plays a direct role in the biological activity of its derivatives. The nitrile can act as a hydrogen bond acceptor, interacting with key amino acid residues in the active site of a target protein.[2] Its linear geometry and electronic properties can also contribute to favorable binding interactions. In some cases, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a halogen, allowing for fine-tuning of a molecule's properties.[3]

Case Studies in Medicinal Chemistry

Derivatives of this compound have been explored for a variety of therapeutic applications, including as:

  • Kinase Inhibitors: The 2-pyridone scaffold can be elaborated to generate potent inhibitors of various protein kinases, which are important targets in cancer therapy.

  • Antiviral Agents: The ability of the 2-pyridone core to mimic peptide bonds makes it a suitable scaffold for the design of inhibitors of viral proteases and other enzymes.

  • Central Nervous System (CNS) Agents: The physicochemical properties of 2-pyridone derivatives can be tuned to allow for penetration of the blood-brain barrier, making them attractive candidates for the development of drugs targeting CNS disorders.

The continued exploration of the chemical space around the this compound core promises to yield novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

The journey of this compound from its conceptual origins in the foundational work of Guareschi and Thorpe to its current status as a privileged scaffold in drug discovery highlights the enduring power of fundamental organic synthesis. The evolution of its synthesis from classical condensation reactions to modern multicomponent strategies reflects the broader advancements in the field of heterocyclic chemistry. For researchers in drug development, a deep understanding of the historical context, synthetic versatility, and unique physicochemical properties of this compound is essential for the rational design of the next generation of innovative medicines. This in-depth technical guide serves as a comprehensive resource to aid in these endeavors, providing both a historical perspective and a practical understanding of this important molecule.

References

Section 1: Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxynicotinonitrile (CAS: 95907-02-3) for Advanced Research and Drug Discovery

This compound, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, functionalized with both a hydroxyl (in its pyridone tautomeric form) and a nitrile group, provides a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor for novel therapeutic agents and functional materials.[1][2]

The compound predominantly exists in the 2-pyridone tautomeric form, a critical feature that governs its reactivity and intermolecular interactions, such as hydrogen bonding. This characteristic is fundamental to its application in drug design, where it can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and interacting with biological targets.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 95907-03-2[1][4][5]
Molecular Formula C₆H₄N₂O[1][4]
Molecular Weight 120.11 g/mol [1][4]
IUPAC Name 2-oxo-1H-pyridine-3-carbonitrile[1]
Melting Point 285-288 °C[1]
Appearance Solid[1]
Storage Inert atmosphere, room temperature[4][6]
SMILES N#CC1=C(O)N=CC=C1[4]

Section 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of this compound as a synthetic intermediate is rooted in its accessible synthesis and the versatile reactivity of its functional groups.

General Synthetic Pathway

While various specific synthetic routes exist, a common and logical approach to synthesizing this compound involves the hydrolysis of a 2-halonicotinonitrile precursor, typically 2-chloronicotinonitrile. This reaction is a standard nucleophilic aromatic substitution where the halogen at the electron-deficient C2 position is displaced by a hydroxide ion. The choice of a chloro-precursor is driven by its relative stability and reactivity, providing a reliable and scalable route.[7][8]

Synthesis_Pathway reactant 2-Chloronicotinonitrile intermediate Hydrolysis (e.g., aq. acid or base, heat) reactant->intermediate Nucleophilic Aromatic Substitution product This compound intermediate->product

Caption: General synthetic route to this compound.

Chemical Reactivity and Experimental Causality

The true value of this compound lies in its dual functionality, which allows for selective and sequential reactions.

  • The 2-Pyridone Moiety: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce diversity at this position. The exocyclic oxygen atom can participate in O-alkylation (etherification) or O-acylation (esterification) reactions, although N-alkylation is often favored. The choice of reaction conditions (base, solvent, temperature) is critical to control the selectivity between N- vs. O-alkylation, a common challenge with pyridone systems. Non-polar aprotic solvents and strong bases often favor N-alkylation.

  • The Nitrile Group: The cyano group is a versatile functional handle.[2]

    • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-hydroxynicotinic acid), a valuable intermediate in its own right.[2][7]

    • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), introducing a basic center and a key pharmacophore for interacting with biological targets.

    • Cycloaddition: It can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are recognized as carboxylic acid bioisosteres in drug design.[9]

The presence of these two reactive sites makes this compound an excellent scaffold for building molecular libraries for high-throughput screening.[2]

Section 3: Applications in Drug Discovery and Development

This compound is not just a synthetic intermediate; it is a "privileged scaffold" whose core structure is found in numerous biologically active compounds.[3][] Its primary application is as a foundational building block for synthesizing novel drug candidates, particularly in oncology.

Role as a Precursor for Anticancer Agents

Research has demonstrated that this compound is a key precursor for constructing complex heterocyclic systems with potential cytotoxic activity.[1] Novel substituted pyridine and pyrazolopyridine derivatives synthesized from this scaffold have shown potent in-vitro cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa).[1] The mechanism of action for these derivatives often involves the induction of cytotoxicity, leading to the inhibition of cancer cell proliferation.[1][11]

The nitrile group itself is a crucial pharmacophore in many modern pharmaceuticals.[12] It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a reactive handle for covalent inhibition, depending on the molecular context.[9] In derivatives of this compound, the nitrile's nitrogen can form critical hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity and selectivity.[3]

Drug_Discovery_Workflow start This compound (Scaffold) step1 Functionalization (N-Alkylation, etc.) start->step1 Versatile Reactivity step2 Library of Novel Derivatives step1->step2 step3 High-Throughput Screening (e.g., Cytotoxicity Assays) step2->step3 step4 Hit Identification step3->step4 Bioactive Compounds Found step5 Lead Optimization (SAR Studies) step4->step5 end Drug Candidate step5->end

Caption: Drug discovery workflow utilizing this compound.

Broader Biological Relevance of the 2-Pyridone Core

The 2-pyridone motif is prevalent in molecules with a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3] By using this compound as a starting point, researchers can readily access this privileged structure while retaining the nitrile group for further chemical elaboration or for its intrinsic electronic and binding properties.

Section 4: Experimental Protocols and Safety Information

Representative Experimental Protocol: Synthesis of an N-Substituted Derivative

This protocol describes a general procedure for the N-alkylation of this compound, a common first step in a drug discovery campaign. This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (NMR, LC-MS), validating the reactivity principles discussed.

Objective: To synthesize 1-benzyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF. Stir the suspension until the solid is partially dissolved.

  • Base Addition: Add potassium carbonate to the suspension. K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyridone N-H without causing significant side reactions.

  • Electrophile Addition: Add benzyl bromide dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water, which will precipitate the product while the inorganic salts and DMF remain in the aqueous phase.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure N-benzyl derivative.

Safety and Handling

This compound and its related compounds must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information: [13]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Handling Recommendations: [14][15]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physical and chemical properties of 2-hydroxynicotinonitrile derivatives. It is intended for researchers, scientists, and drug development professionals who are working with or considering this versatile scaffold for their research and development endeavors. We will delve into the fundamental characteristics of these compounds, from their inherent tautomerism to their reactivity and biological significance, providing practical insights and detailed experimental protocols.

Part 1: Introduction

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, forming the core of a vast number of pharmaceuticals. Among these, the this compound scaffold has emerged as a particularly "privileged" structure. This is due to its synthetic accessibility and its ability to present functional groups in a specific three-dimensional arrangement that is conducive to interacting with biological targets. A key feature of this scaffold is its existence in a tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, a characteristic that significantly influences its physicochemical properties and biological activity.

Scope and Audience of the Guide

This guide is designed to be a comprehensive resource for professionals in the fields of medicinal chemistry, chemical biology, and drug discovery. It will cover the fundamental physical and chemical properties, spectroscopic and analytical characterization, chemical reactivity, synthetic methodologies, and the promising biological activities of this compound derivatives, with a particular focus on their anticancer potential.

Part 2: Physicochemical Properties

Tautomerism: The Dual Identity of this compound

A defining characteristic of this compound and its derivatives is the existence of a prototropic tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. This equilibrium is not a mere chemical curiosity; it profoundly impacts the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological macromolecules.

The position of this equilibrium is sensitive to several factors:

  • Solvent Polarity: Polar solvents tend to favor the more polar 2-pyridone tautomer.

  • pH: The ionization state of the molecule can shift the equilibrium.

  • Substituents: The electronic nature of substituents on the pyridine ring can influence the relative stability of the two forms.

Tautomerism cluster_0 Enol Form cluster_1 Keto Form 2-Hydroxypyridine 2-Hydroxypyridine (Aromatic) 2-Pyridone 2-Pyridone (Less Aromatic) 2-Hydroxypyridine->2-Pyridone Proton Transfer 2-Pyridone->2-Hydroxypyridine

Tautomeric equilibrium of this compound.
Quantitative Physicochemical Data

The drug-like properties of a molecule are critically dependent on its physicochemical parameters. Understanding these properties is essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

DerivativeMolecular FormulaMW ( g/mol )Melting Point (°C)pKalogPSolubility (mg/mL)
This compoundC₆H₄N₂O120.11285-288~8.5~0.5Low
2-Hydroxy-5-nitronicotinonitrileC₆H₃N₃O₃165.11>300~6.0~0.8Very Low
2-Amino-4,6-diphenylnicotinonitrileC₂₃H₁₇N₃331.41228-230-~4.5Insoluble in water

Note: The pKa and logP values are estimates and can vary depending on the experimental or computational method used. Solubility is qualitatively described due to limited quantitative data in the literature.

Part 3: Spectroscopic and Analytical Characterization

Spectroscopic Fingerprints

The structural elucidation and confirmation of this compound derivatives rely heavily on modern spectroscopic techniques.

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these derivatives. The chemical shifts of the pyridine ring protons and carbons are sensitive to the nature and position of substituents.

Representative ¹H NMR Data (in DMSO-d₆, δ ppm):

  • H-4: ~7.8-8.2 (doublet or multiplet)

  • H-5: ~6.5-7.0 (triplet or multiplet)

  • H-6: ~7.5-8.0 (doublet or multiplet)

  • NH (pyridone): ~11.0-12.0 (broad singlet)

Representative ¹³C NMR Data (in DMSO-d₆, δ ppm):

  • C-2: ~160-165 (C=O of pyridone)

  • C-3: ~95-105 (bearing the CN group)

  • C-4: ~140-150

  • C-5: ~110-120

  • C-6: ~135-145

  • CN: ~115-120

IR spectroscopy provides valuable information about the functional groups present. The tautomeric equilibrium can often be observed through the presence of both O-H and N-H stretching bands, as well as a prominent C=O stretch for the pyridone form.

  • O-H stretch (hydroxypyridine): ~3200-3400 cm⁻¹ (broad)

  • N-H stretch (pyridone): ~3100-3300 cm⁻¹

  • C≡N stretch: ~2220-2240 cm⁻¹ (sharp, strong)

  • C=O stretch (pyridone): ~1650-1680 cm⁻¹ (strong)

  • C=C and C=N stretches: ~1550-1620 cm⁻¹

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λmax) are influenced by the aromatic system and the presence of auxochromic and chromophoric groups. Typically, these compounds exhibit strong absorption bands in the UV region between 250 and 350 nm.

Analytical Protocols

Objective: To determine the purity and quantify the concentration of this compound derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.

  • Injection: Inject 10-20 µL of the sample solution onto the column.

  • Detection: Monitor the elution profile at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Analysis: The purity is determined by the peak area percentage of the main peak. Quantification can be achieved by creating a calibration curve with standards of known concentrations.[1]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., tetramethylsilane, TMS)

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2] Use standard pulse programs. For quantitative NMR (qNMR), a reference standard of known purity and concentration must be accurately weighed and added to the sample.[3]

Part 4: Chemical Properties and Reactivity

The reactivity of the this compound ring is a complex interplay of the electron-withdrawing nature of the ring nitrogen and the cyano group, and the electron-donating effect of the hydroxyl/pyridone moiety.

Reactivity towards Electrophiles

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the hydroxyl group at the 2-position is an activating group, directing electrophiles primarily to the 5-position.[4]

Example: Nitration Regioselective nitration at the 5-position can be achieved using a mixture of nitric acid and sulfuric acid.

Reactivity towards Nucleophiles

The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group at these positions facilitates nucleophilic substitution.[5][6] The 2-pyridone tautomer can also undergo N-alkylation or N-arylation.

Stability

The this compound scaffold is generally stable under neutral and acidic conditions. In strongly basic conditions, hydrolysis of the nitrile group to a carboxylic acid or amide can occur.

Part 5: Synthesis of this compound Derivatives

Common Synthetic Strategies

Several synthetic routes have been developed for the construction of the this compound core. A common and efficient method is the multicomponent reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.[7]

Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

This protocol is adapted from a reported procedure and serves as a representative example of the synthesis of a biologically active derivative.[8]

Step 1: Synthesis of Chalcone Intermediate

  • In a flask, dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol.

  • Add a 10% alcoholic solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

Step 2: Synthesis of 2-Amino-4,6-diphenylnicotinonitrile

  • To a solution of the chalcone (1 mmol) in absolute ethanol, add malononitrile (1 mmol) and ammonium acetate (3 mmol).

  • Reflux the mixture overnight.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylnicotinonitrile.

SynthesisWorkflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyridine Ring Formation A Acetophenone + Benzaldehyde B Ethanol, NaOH A->B C Chalcone Intermediate B->C D Chalcone + Malononitrile + Ammonium Acetate C->D E Ethanol, Reflux D->E F 2-Amino-4,6-diphenylnicotinonitrile E->F

Synthetic workflow for 2-amino-4,6-diphenylnicotinonitrile.

Part 6: Biological Activity and Therapeutic Potential

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of this compound derivatives against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[9]

DerivativeCell LineIC₅₀ (µM)
2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrileMCF-7 (Breast)2.5
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileHCT-116 (Colon)1.8
2-Amino-4,6-di(furan-2-yl)nicotinonitrileA549 (Lung)3.1

Note: IC₅₀ values are representative and can vary based on the specific assay conditions.

Mechanism of Action: Targeting Key Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][10][11] Several this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[12][13]

The proposed mechanism involves the inhibition of one or more kinases within this pathway, which in turn leads to the dephosphorylation of downstream effectors. This ultimately results in the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), tipping the cellular balance towards programmed cell death.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway.
Other Biological Activities

Beyond their anticancer properties, derivatives of this scaffold have shown a range of other biological activities, including acting as inhibitors of various enzymes, which further underscores their potential in drug discovery.

Part 7: Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its unique physicochemical properties, stemming from its tautomeric nature, combined with its synthetic tractability, make it an attractive starting point for medicinal chemistry campaigns. The demonstrated anticancer activity, particularly through the modulation of the PI3K/Akt/mTOR pathway, warrants further investigation and optimization of these derivatives. Future research will likely focus on elucidating the specific molecular targets of these compounds, improving their pharmacokinetic profiles, and exploring their potential in combination therapies.

Part 8: References

  • Jia, L., et al. (2020). Design, synthesis, and biological evaluation of novel 2-aminonicotinonitrile derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115583. --INVALID-LINK--

  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. --INVALID-LINK--

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. --INVALID-LINK--

  • Alzain, M. N., et al. (2021). Synthesis, characterization, and anticancer activity of new 2-pyridone derivatives. Molecules, 26(11), 3193. --INVALID-LINK--

  • Abdel-Aziz, A. A.-M., et al. (2018). Synthesis and biological evaluation of novel 2-pyridone derivatives as potential anticancer agents. Medicinal Chemistry Research, 27(4), 1149-1161. --INVALID-LINK--

  • JP2864653B2, Method for producing 2-hydroxynicotinic acid derivative, Google Patents. --INVALID-LINK--

  • BenchChem. A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4. --INVALID-LINK--

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  • 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). - ResearchGate. --INVALID-LINK--

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  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. --INVALID-LINK--

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  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. --INVALID-LINK--

  • Developments in the Chemistry of 2-Pyridone | Request PDF - ResearchGate. --INVALID-LINK--

  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction | Bentham Science. --INVALID-LINK--

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC - PubMed Central. --INVALID-LINK--

  • Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - NIH. --INVALID-LINK--

  • Almac Voice - QNMR – a modern alternative to HPLC. --INVALID-LINK--

  • Synthesis and luminescent properties and theoretical investigation on electronic structure of nitrile-based 2-pyridone molecules - PubMed. --INVALID-LINK--

  • Chemical Structures of 2-Pyridone or 3-Cyano-2-pyridone Containing PDE3 Inhibitors, Namely - ResearchGate. --INVALID-LINK--

  • Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC - NIH. --INVALID-LINK--

  • DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents. --INVALID-LINK--

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  • UCSD Computational Mass Spectrometry Website - GNPS. --INVALID-LINK--

References

Unveiling the Electronic Landscape: A Theoretical Deep Dive into 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of medicinal chemistry and materials science, a profound understanding of a molecule's electronic structure is paramount to predicting its reactivity, stability, and potential biological activity. This technical guide provides an in-depth theoretical exploration of the electronic structure of 2-Hydroxynicotinonitrile, a heterocyclic compound of significant interest. By leveraging sophisticated computational methodologies, we will dissect its molecular architecture, vibrational properties, and frontier molecular orbital interactions, offering a foundational understanding for its application in drug design and materials development.

The Subject of Inquiry: this compound

This compound, a derivative of pyridine, possesses a unique combination of functional groups—a hydroxyl group, a cyano group, and a nitrogen-containing aromatic ring. This arrangement gives rise to interesting electronic properties and the potential for tautomerism, where the molecule can exist in equilibrium between its hydroxy and pyridone forms. Understanding the energetic landscape of these tautomers is crucial, as the dominant form dictates the molecule's hydrogen bonding capabilities and overall polarity, which are key factors in biological interactions. A recent study by Hurtado-Rodríguez et al. (2024) has provided valuable insights into the pyridone form, which is often thermodynamically more stable in condensed phases.[1][2][3]

The Computational Microscope: Density Functional Theory (DFT)

To probe the electronic intricacies of this compound, Density Functional Theory (DFT) stands as a powerful and reliable computational tool. DFT calculations allow us to model the molecule's geometry, vibrational frequencies, and electronic orbitals with a high degree of accuracy. The choice of functional and basis set is critical for obtaining meaningful results. For molecules of this nature, hybrid functionals such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), offer a robust balance of computational cost and accuracy for predicting both structural and electronic properties.

Experimental Protocol: Geometry Optimization and Frequency Calculation
  • Input Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.

  • Computational Method Selection: The calculation is set up using a DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set.

  • Geometry Optimization: An optimization calculation is performed to find the molecule's lowest energy conformation. This process adjusts the bond lengths, bond angles, and dihedral angles to minimize the forces on each atom.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

G cluster_workflow DFT Calculation Workflow Input Structure Input Structure DFT Method Selection DFT Method Selection Input Structure->DFT Method Selection Define Theoretical Level Geometry Optimization Geometry Optimization DFT Method Selection->Geometry Optimization Minimize Energy Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Minimum & Get Vibrations Analysis Analysis Frequency Calculation->Analysis Interpret Results

Caption: A generalized workflow for DFT calculations.

Molecular Geometry and Tautomeric Stability

The existence of this compound as either the hydroxy or pyridone tautomer is a critical consideration. Computational studies on analogous 2-hydroxypyridine systems have shown that while the hydroxy form may be slightly favored in the gas phase, the pyridone form is often more stable in polar solvents and the solid state due to its larger dipole moment and ability to form strong intermolecular hydrogen bonds.[4][5] The work by Hurtado-Rodríguez et al. on 3-cyano-2(1H)-pyridones confirms the predominance of the pyridone tautomer in the solid state.[1][2][3]

Parameter2-Hydroxypyridine Tautomer2-Pyridone Tautomer
Key Feature Aromatic pyridine ringNon-aromatic diene-like ring
Hydrogen Bonding Donor (OH) and Acceptor (N)Donor (NH) and Acceptor (C=O)
Dipole Moment LowerHigher
Relative Stability Favored in non-polar environmentsFavored in polar environments and solid state

Note: The table presents general trends observed for 2-hydroxypyridine systems.

Caption: The tautomeric equilibrium of this compound.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides a valuable experimental fingerprint of a molecule. DFT calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental spectra. For the 3-cyano-2(1H)-pyridone tautomer, characteristic vibrational modes are expected.[1][2][3]

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Comments
N-H stretch3100 - 2800Broad due to hydrogen bonding
C≡N stretch2220 - 2215Strong, sharp absorption
C=O stretch1640 - 1635Strong absorption, indicative of the pyridone form
C=C stretch1600 - 1450Aromatic and diene-like ring vibrations
C-H stretch3100 - 3000Aromatic C-H vibrations

Data adapted from Hurtado-Rodríguez et al. (2024) for 3-cyano-2(1H)-pyridones.[1][2][3]

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the distribution of the HOMO and LUMO will be influenced by the presence of the electronegative nitrogen and oxygen atoms, as well as the π-system of the ring and the cyano group.

FMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor EnergyGap HOMO-LUMO Gap (ΔE) Indicator of Stability and Reactivity LUMO->EnergyGap HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor EnergyGap->HOMO

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): Mapping Reactivity

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For the 2-pyridone tautomer, the most negative region is expected around the carbonyl oxygen atom, indicating its high electrophilicity and its role as a primary hydrogen bond acceptor. The hydrogen atom attached to the nitrogen will exhibit a positive potential, highlighting its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), reveals the extent of hyperconjugation and charge transfer within the molecule.

In this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into the π* anti-bonding orbitals of the ring and the cyano group. These interactions contribute to the overall stability of the molecule and influence its electronic properties.

Conclusion and Future Directions

This in-depth theoretical guide has illuminated the key electronic features of this compound through the lens of modern computational chemistry. The tautomeric equilibrium between the hydroxy and pyridone forms is a central aspect of its chemistry, with the pyridone form likely predominating in biological environments. Its vibrational signature, frontier molecular orbitals, and electrostatic potential all provide a rational basis for understanding its reactivity and potential as a scaffold in drug design.

Future research should focus on experimental validation of these theoretical predictions, particularly in different solvent environments to quantify the tautomeric equilibrium. Furthermore, computational studies of its interactions with biological targets, such as enzymes and receptors, will be instrumental in guiding the development of novel therapeutics based on this versatile molecular framework.

References

Methodological & Application

Application Note & Protocols: Synthesis of 2-Hydroxynicotinonitrile Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Hydroxynicotinonitrile Scaffold in Drug Discovery

The this compound core, which exists in tautomeric equilibrium with its predominant 2-pyridone form, is a highly valued scaffold in medicinal chemistry.[1] This structural motif is considered "privileged" due to its ability to act as a versatile pharmacophore, engaging with a wide array of biological targets through hydrogen bonding and other non-covalent interactions. Its inherent properties, such as metabolic stability and favorable solubility profiles, make it an attractive starting point for drug development.[1]

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antiviral, antibacterial, antifungal, and anticancer properties.[2][3] Furthermore, the 1-hydroxy-2-pyridinone arrangement serves as an excellent bidentate chelator for various metal ions, a property that has been successfully exploited in the design of metalloenzyme inhibitors.[4] This guide provides detailed, field-proven protocols for the synthesis of the core this compound structure and its subsequent derivatization for structure-activity relationship (SAR) studies, empowering researchers to efficiently explore its vast therapeutic potential.

G A Commercially Available Precursors B Synthesis of This compound Core A->B C Derivatization & Functionalization B->C Protocol C D Diverse Chemical Library C->D E Biological Screening (e.g., Anticancer, Antiviral) D->E F Lead Compound Identification & Optimization E->F

Caption: High-level workflow for the synthesis and application of this compound derivatives.

PART 1: SYNTHESIS OF THE CORE SCAFFOLD

Two primary strategies are presented for constructing the this compound core: (A) nucleophilic substitution of an activated precursor and (B) convergent multicomponent reactions for building the heterocyclic ring from acyclic starting materials.

Protocol A: Synthesis via Hydrolysis of 2-Chloronicotinonitrile

This method is a robust and straightforward approach for producing the core scaffold from a common and commercially available precursor.

Causality and Mechanistic Insight: This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The pyridine ring nitrogen and the adjacent cyano group are strongly electron-withdrawing, which polarizes the C2-Cl bond and stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack by water (or hydroxide). The use of concentrated acid and heat is essential to drive the reaction to completion, protonating the ring nitrogen to further activate the ring towards substitution.

Protocol Details:

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloronicotinonitrile (1.0 eq).

  • Reaction Initiation: Carefully add concentrated hydrochloric acid (~37%, 10 mL per gram of starting material) to the flask.

  • Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Work-up & Isolation:

    • Allow the mixture to cool to room temperature, then cool further in an ice bath.

    • Slowly neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide until the pH is approximately 7.[5] The product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water (3x) and then with a small amount of cold ethanol.

  • Purification & Characterization:

    • Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water).

    • Expected Outcome: A white to off-white crystalline solid.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be consistent with literature values (CAS 95907-03-2).

Protocol B: Synthesis via Four-Component Reaction (4CR)

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. This protocol describes a general method for synthesizing highly substituted 2-pyridone derivatives.[6][7]

Causality and Mechanistic Insight: This reaction proceeds through a cascade of classical organic transformations. It typically begins with a Knoevenagel condensation between an aldehyde and malononitrile, catalyzed by a base (e.g., piperidine, ammonium acetate). This forms an electrophilic arylidene malononitrile intermediate. A second equivalent of an active methylene compound then undergoes a Michael addition into this intermediate. The resulting adduct cyclizes via intramolecular attack of a nitrile-derived imine or an enolate onto the second nitrile group, followed by tautomerization and/or aromatization to yield the stable 2-pyridone ring system.

G A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C Arylidene Malononitrile (Electrophile) B->C Base catalyst E Michael Addition C->E D Active Methylene Compound (Nucleophile) D->E F Open-Chain Adduct E->F G Intramolecular Cyclization F->G Heat H Substituted 2-Pyridone Product G->H

References

Application Notes and Protocols: The Strategic Use of 2-Hydroxynicotinonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxynicotinonitrile, a versatile pyridine derivative, stands as a cornerstone in the synthesis of a multitude of heterocyclic compounds. Its unique structural arrangement, featuring vicinal hydroxyl and cyano functionalities, allows for a rich and diverse reactivity profile. This guide provides an in-depth exploration of its chemical behavior, focusing on its tautomeric nature and its application as a strategic precursor in the synthesis of fused pyrimidines, substituted pyridones, and other key heterocyclic systems relevant to pharmaceutical and materials science research. We will detail the mechanistic rationale behind its transformations and provide field-proven protocols for its effective utilization.

The Chemical Personality of this compound: Beyond a Simple Pyridine

The synthetic power of this compound stems from a critical chemical feature: its existence in a tautomeric equilibrium with its 2-pyridone form, specifically 2-oxo-1,2-dihydropyridine-3-carbonitrile.

Tautomerism caption Fig. 1: Tautomeric equilibrium of this compound.

In most conditions, particularly in polar solvents, the pyridone tautomer is thermodynamically favored.[1][2] This equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity:

  • Nucleophilic Nitrogen: The pyridone form possesses an acidic N-H proton, allowing for deprotonation to form a nucleophilic pyridone anion, which is crucial for N-alkylation and N-arylation reactions.

  • Ambident Nucleophilicity: While the nitrogen is typically more nucleophilic, reactions can also occur at the oxygen atom (O-alkylation), leading to 2-alkoxynicotinonitriles. The choice of base, solvent, and electrophile can influence the N- vs. O-selectivity.

  • Activated Cyano Group: The electron-withdrawing nature of the pyridine ring and the adjacent oxo group enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack. It also acidifies the C4-proton, a key aspect in certain condensation reactions.

Core Application: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, recognized for their potent and diverse biological activities, including roles as kinase inhibitors in anticancer research.[3][4] this compound is a premier starting material for constructing this fused heterocyclic system, typically via its more reactive derivative, 2-amino-3-cyanopyridine, or by direct annulation.

A common and highly effective strategy involves the reaction of an activated form of the 2-pyridone with a reagent that provides the necessary atoms to form the fused pyrimidine ring. For instance, reaction with formamide or guanidine can directly lead to the formation of the pyrido[2,3-d]pyrimidin-4(3H)-one core.

Mechanistic Pathway: Annulation with Guanidine

The synthesis of a 2,4-diaminopyrido[2,3-d]pyrimidine derivative showcases the utility of the o-aminonicotinonitrile precursor, which is readily accessible from this compound. The mechanism involves the nucleophilic attack of the amino group onto guanidine, followed by an intramolecular cyclization where the endocyclic nitrogen attacks the nitrile carbon.

PyridoPyrimidine start 2-Amino-6-aryl-pyridine- 3-carbonitrile intermediate1 Guanidinyl Intermediate start->intermediate1 Nucleophilic Addition reagent + Guanidine cyclization Intramolecular Cyclization intermediate1->cyclization Tautomerization & Ring Closure product 2,4-Diamino-7-aryl- pyrido[2,3-d]pyrimidine cyclization->product

Protocol 1: Synthesis of 7-Aryl-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol outlines a typical procedure starting from a this compound derivative.

Materials:

  • 4-Aryl-2-hydroxy-6-oxo-1,6-dihydropyridine-3-carbonitrile (1.0 eq)

  • Formamide (excess, used as reagent and solvent)

  • Round-bottom flask, reflux condenser, heating mantle

  • Ethanol for recrystallization

Procedure:

  • Combine the substituted this compound derivative (e.g., 5 mmol) and formamide (20 mL) in a round-bottom flask.

  • Heat the mixture to reflux (approx. 190-210°C) under an inert atmosphere (N₂ or Ar).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a DMF/ethanol mixture to yield the pure 7-Aryl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Application in Multicomponent Reactions (MCRs)

2-Oxo-1,2-dihydropyridine-3-carbonitriles are readily synthesized via multicomponent reactions, highlighting the efficiency of MCRs in building complex scaffolds.[5] A classic example is the four-component reaction between an aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate.[5]

MCR cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketone Ketone Michael Michael Addition Ketone->Michael Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Knoevenagel Ammonium Acetate Ammonium Acetate Knoevenagel->Michael Cyclization Cyclization/ Aromatization Michael->Cyclization Product 4,6-Disubstituted-2-oxo-1,2- dihydropyridine-3-carbonitrile Cyclization->Product

This demonstrates not only a route to the core structure but also its potential as a building block in subsequent MCRs, where the N-H group or the activated C4 position can participate in further transformations.

Advanced Applications in Named Reactions

The inherent reactivity of the nitrile group allows this compound to be a valuable substrate in powerful, classic organic reactions for ring formation.

The Thorpe-Ziegler Reaction: A Gateway to Fused Carbocycles

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, catalyzed by a base, to form a cyclic enaminonitrile, which can be hydrolyzed to a cyclic ketone.[6][7] By attaching a carbon chain with a terminal nitrile to the 2-pyridone nitrogen, one can initiate an intramolecular cyclization.

Causality: The reaction is driven by the formation of a resonance-stabilized carbanion α- to one nitrile group, which then attacks the electrophilic carbon of the second nitrile group. The stability of the resulting five- or six-membered ring provides the thermodynamic driving force for the cyclization.[8]

Protocol 2: Hypothetical Thorpe-Ziegler Cyclization for a Fused Cyclopentanone

This protocol is based on established principles of the Thorpe-Ziegler reaction.[7][8]

Step A: N-Alkylation

  • Suspend sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous THF under argon.

  • Add this compound (1.0 eq) portion-wise at 0°C. Stir for 30 minutes.

  • Add 4-chlorobutyronitrile (1.1 eq) dropwise and allow the reaction to warm to room temperature, then heat to 50°C for 12 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate. Purify by column chromatography to obtain the dinitrile precursor.

Step B: Cyclization

  • To a solution of the dinitrile precursor (1.0 eq) in anhydrous toluene, add sodium ethoxide (NaOEt, 1.5 eq).

  • Heat the mixture to reflux for 8 hours. The formation of the enaminonitrile can be monitored by TLC and IR spectroscopy (disappearance of one C≡N stretch, appearance of C=C and N-H stretches).

  • Cool the reaction and pour it into a mixture of ice and concentrated HCl.

  • Heat the acidic mixture to 80°C for 2 hours to facilitate hydrolysis of the enamine.

  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate. Purify by column chromatography to yield the fused cyclopentanone-pyridone product.

Parameter N-Alkylation Thorpe-Ziegler Cyclization
Key Reagent NaH, 4-chlorobutyronitrileNaOEt
Solvent Anhydrous THFAnhydrous Toluene
Temperature 0°C to 50°CReflux (approx. 110°C)
Intermediate N-alkylated dinitrileCyclic enaminonitrile
Final Product Fused cyclopentanone-pyridoneFused cyclopentanone-pyridone
The Gewald Reaction: Synthesis of Fused Thiophenes

The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[9][10] this compound can serve as the activated nitrile component.

Causality: The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile.[9] The resulting adduct then reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminothiophene ring. The base is critical for catalyzing both the initial condensation and the cyclization steps.[11]

Protocol 3: Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Elemental Sulfur (S₈, 1.1 eq)

  • Morpholine (catalytic amount, ~0.2 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol), cyclohexanone (10 mmol), and elemental sulfur (11 mmol) in ethanol (30 mL).

  • Add morpholine (2 mmol) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and triturate the residue with cold ethanol or pour into ice-water to induce precipitation.

  • Recrystallize the crude product from ethanol or isopropanol to obtain the pure 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-b]pyridine derivative.

Component Function
This compoundActivated Nitrile
CyclohexanoneCarbonyl Component
Elemental SulfurSulfur Source for Thiophene Ring
MorpholineBase Catalyst

Conclusion

This compound is far more than a simple substituted pyridine. Its tautomeric character and the strategic placement of its reactive nitrile and hydroxyl/oxo groups make it a powerful and versatile platform for the synthesis of complex heterocyclic systems. From the construction of medicinally vital pyrido[2,3-d]pyrimidines to its application in classic named reactions like the Thorpe-Ziegler and Gewald syntheses, this precursor offers researchers a reliable and efficient entry point into a vast chemical space. The protocols and mechanistic insights provided herein serve as a guide for harnessing the full synthetic potential of this invaluable building block.

References

Application Note: A Comprehensive Guide to the N-alkylation of 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed experimental protocol for the selective N-alkylation of 2-hydroxynicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. N-substituted 2-pyridones are prevalent motifs in a wide array of pharmaceuticals and bioactive natural products.[1][2] However, their synthesis is complicated by the ambident nucleophilic nature of the 2-pyridone ring, which often leads to a mixture of N- and O-alkylated products.[1][3][4] This document elucidates the mechanistic principles governing regioselectivity and offers a robust, step-by-step protocol designed for high N-selectivity. We will explore the critical roles of solvent, base, and alkylating agent, provide guidelines for reaction monitoring and product characterization, and include a comprehensive troubleshooting section to empower researchers in achieving optimal outcomes.

The Mechanistic Challenge: N- vs. O-Alkylation

This compound exists in a tautomeric equilibrium with its 2-pyridone form. Upon deprotonation with a base, an ambident nucleophile is generated with electron density on both the nitrogen and oxygen atoms.[5] This anion can react with an electrophile (the alkylating agent) at either site, leading to the desired N-alkyl-2-pyridone or the undesired 2-alkoxypyridine isomer.

The regiochemical outcome is a delicate balance of several factors:

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder." Softer electrophiles and reaction conditions that favor kinetic control tend to promote N-alkylation.

  • Cation Association: The choice of base is critical. "Harder" cations from bases like silver carbonate tend to associate strongly with the hard oxygen atom, favoring O-alkylation.[6] Conversely, "softer" alkali metal cations (K⁺, Cs⁺) from bases like potassium or cesium carbonate result in a more "free" anion, increasing the likelihood of attack from the more nucleophilic nitrogen atom.[6][7]

  • Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent choices as they effectively solvate the cation without strongly hydrogen-bonding with the anionic nucleophile, thus promoting SN2-type reactions that favor N-alkylation.[6][8]

  • Substituent Effects: The presence of an electron-withdrawing cyano group on the pyridine ring, as in this compound, generally increases the proportion of N-alkylation compared to unsubstituted 2-hydroxypyridine.[8]

G Fig. 1: Competing N- and O-Alkylation Pathways cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation (R-X) Pyri This compound (Lactim Form) Pydo 2-Pyridone (Lactam Form) Pyri->Pydo Anion Ambident Anion (Resonance Stabilized) Pydo->Anion + Base - H⁺ N_prod N-Alkyl-2-pyridone-3-carbonitrile (Desired Product) Anion->N_prod N-Attack (Favored by K⁺, Cs⁺ in DMF) O_prod 2-Alkoxy-3-cyanopyridine (Side Product) Anion->O_prod O-Attack (Competing Pathway)

Caption: Competing N- and O-alkylation pathways for this compound.

Experimental Protocol: N-Benzylation of this compound

This protocol details a reliable method for the N-alkylation of this compound using benzyl bromide as the alkylating agent and potassium carbonate as the base in DMF.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStore in a cool, dry place.
Benzyl Bromide≥98%Acros OrganicsLachrymator; handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered for best results.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse a sure-seal bottle.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterN/AIn-houseFor workup.
Saturated Sodium Chloride (Brine)N/AIn-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
TLC PlatesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

2.2. Equipment

  • Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar

  • Reflux condenser and nitrogen/argon inlet

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

2.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask, add this compound (1.20 g, 10.0 mmol, 1.0 equiv.) and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Solvent Addition: Place the flask under an inert atmosphere (nitrogen or argon). Add anhydrous DMF (30 mL) via syringe.

  • Stirring: Stir the resulting suspension vigorously at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.) dropwise to the suspension using a syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and allow it to stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the starting material spot (higher polarity, lower Rf) is no longer visible. The product will appear as a new, less polar spot (higher Rf).

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the N-benzylated product as a solid.

Experimental Workflow Overview

G Fig. 2: N-Alkylation Experimental Workflow start 1. Reagent Setup (Pyridone, K₂CO₃, DMF) add_alkyl 2. Add Alkylating Agent (Benzyl Bromide) start->add_alkyl react 3. Heat & Stir (60 °C, 4-6h) add_alkyl->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Aqueous Workup (Quench, Extract, Wash) monitor->workup Complete dry 6. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 7. Purify (Column Chromatography) dry->purify characterize 8. Characterize Product (NMR, MS, MP) purify->characterize

Caption: A streamlined flowchart of the N-alkylation experimental procedure.

Data Interpretation and Characterization

4.1. Optimizing Reaction Conditions

The choice of base and solvent significantly impacts both yield and regioselectivity. The following table summarizes typical outcomes for related N-alkylation reactions, providing a basis for optimization.

Base (equiv.)SolventTemperatureTypical N:O RatioNotes and Reference
K₂CO₃ (1.5)DMF60-80 °C>10:1A standard, cost-effective method yielding good N-selectivity.[6]
Cs₂CO₃ (1.5)ACN70 °C>20:1Cesium carbonate often provides higher yields and selectivity due to the "cesium effect."[6]
NaH (1.2)THF/DMFRT - 50 °C>20:1Highly effective but requires strictly anhydrous conditions and careful handling due to its pyrophoric nature.[7]
NoneDioxane110 °C>99:1A base-free method is possible at higher temperatures, relying on thermal isomerization of the O-alkylated intermediate.[5]

4.2. Product Characterization

Unequivocal characterization is essential to confirm that N-alkylation, not O-alkylation, has occurred.

  • ¹H NMR: The most telling feature is the chemical shift of the methylene protons (–CH₂–) attached to the ring.

    • N-Alkylation: The N–CH₂ protons will typically appear further downfield, often around δ 5.0-5.5 ppm for a benzyl group, due to the deshielding environment of the pyridone ring.

    • O-Alkylation: The O–CH₂ protons will appear more upfield, typically around δ 4.0-4.5 ppm.

  • ¹³C NMR: The chemical shift of the carbonyl carbon (C2) in the N-alkylated product will be present around δ 160-165 ppm. This signal would be absent in the O-alkylated isomer.

  • Mass Spectrometry (MS): Both isomers will have the same molecular weight. Fragmentation patterns may differ, but NMR is the primary tool for isomeric distinction.

  • Infrared (IR) Spectroscopy: The N-alkylated product will show a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹. The O-alkylated product will lack this peak, instead showing C=N and C=C stretching frequencies characteristic of an aromatic pyridine ring.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9]

  • Fume Hood: All manipulations involving volatile, corrosive, or toxic reagents such as DMF and benzyl bromide must be performed in a certified chemical fume hood.[10]

  • Alkylating Agents: Many alkylating agents, including benzyl bromide, are lachrymators, toxic, and potential carcinogens.[11][12] Avoid inhalation and skin contact.

  • Solvents: DMF is a reproductive toxin. Handle with care and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.[13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Low reactivity of alkylating agent.1. Use freshly opened or properly stored anhydrous K₂CO₃. Consider grinding it to a fine powder.2. Increase the reaction temperature in 10 °C increments.3. If using an alkyl chloride or bromide, switch to the more reactive alkyl iodide or add a catalytic amount of KI.[6]
Significant O-Alkylation Product 1. Incorrect base/solvent combination.2. Reaction temperature is too low.1. Switch to a "softer" cation base like Cs₂CO₃. Ensure the solvent is a polar aprotic one like DMF or ACN.2. In some cases, higher temperatures can favor the thermodynamically more stable N-alkyl product.[5]
Difficult Purification 1. Incomplete reaction leading to close-running spots.2. Residual DMF in the crude product.1. Ensure the reaction goes to completion by monitoring with TLC.2. Be thorough during the aqueous workup; multiple washes with water and brine are essential to remove DMF, which can co-elute with the product.

References

Application Notes & Protocols: 2-Hydroxynicotinonitrile as a Versatile Precursor for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxynicotinonitrile, existing in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carbonitrile (2-oxonicotinonitrile), represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its intrinsic chemical functionalities—a reactive pyridine ring, a nucleophilic nitrogen, a hydroxyl/oxo group, and a versatile nitrile moiety—provide multiple handles for synthetic elaboration. This guide details the strategic importance of this precursor, elucidates the mechanistic rationale behind its key transformations, and provides detailed, field-tested protocols for the synthesis of high-value biologically active molecules, including antiviral nucleoside analogues and precursors for kinase inhibitors.

Introduction: The Strategic Value of the 2-Pyridone Scaffold

The 2-pyridone motif, the dominant tautomer of this compound, is a core structural component found in numerous natural products and FDA-approved pharmaceuticals.[1] Its value stems from its ability to engage in various non-covalent interactions within biological targets, such as hydrogen bonding, while serving as a robust and synthetically versatile core. The presence of the nitrile group further enhances its utility, as it can be transformed into other critical functional groups like carboxylic acids or amines, or participate directly in building more complex heterocyclic systems.[2] This unique combination of features makes this compound an ideal starting point for generating diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting viral diseases, cancer, and microbial infections.[3][4]

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is governed by the reactivity of its three primary functional regions: the endocyclic nitrogen, the exocyclic oxygen, and the nitrile group. Understanding the factors that control regioselectivity is paramount for successful synthesis.

  • N- vs. O-Alkylation: The most common initial transformation is alkylation. The outcome is highly dependent on the reaction conditions. In the presence of a weak base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile), the reaction typically favors N-alkylation, as the nitrogen anion is the softer and more nucleophilic site. This is the preferred pathway for synthesizing many nucleoside analogues.[3] Conversely, harder alkylating agents or different base/solvent systems can lead to the formation of the O-alkylated product, a 2-alkoxynicotinonitrile.

  • Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding nicotinic acid derivative, or reduced to an aminomethyl group, providing a key linker for further elaboration.

  • Ring Functionalization: The pyridine ring itself can undergo electrophilic substitution, such as nitration. The 2-hydroxyl group is an activating, ortho-, para-director, typically directing incoming electrophiles to the 5-position.[5] This allows for the introduction of new functional groups that can be used to modulate the electronic properties and biological activity of the final molecule.

Reactivity_Map cluster_0 Key Transformations Precursor This compound (2-Oxonicotinonitrile Tautomer) N_Alkylation N-Alkylated Product (e.g., Nucleoside Analogues) Precursor->N_Alkylation R-X, Base (K₂CO₃) Polar Aprotic Solvent O_Alkylation O-Alkylated Product (2-Alkoxynicotinonitrile) Precursor->O_Alkylation R-X, Stronger Base (e.g., NaH) Hydrolysis Nicotinic Acid Derivative Precursor->Hydrolysis H₃O⁺ or OH⁻, Δ Nitration 5-Nitro Derivative Precursor->Nitration HNO₃ / H₂SO₄ 0-5 °C

Caption: Key synthetic transformations of the this compound scaffold.

Application I: Synthesis of Antiviral Nucleoside Analogues

The emergence of drug-resistant viruses necessitates the development of novel antiviral agents. Nucleoside analogues, which mimic natural nucleosides and interfere with viral replication, are a cornerstone of antiviral therapy. 2-Oxonicotinonitrile (2-ONN) has been successfully used as a scaffold to create potent antiviral compounds, including some with activity against SARS-CoV and influenza A (H5N1).[3]

Protocol 1: Synthesis of N-Glycosylated 2-Oxonicotinonitrile Analogues

This protocol details the coupling of an aryl-substituted 2-ONN derivative with a protected glycosyl bromide. The N-glycosylation pathway is favored to produce the desired nucleoside analogue.

Rationale:

  • Starting Material: A pre-functionalized 2-ONN (e.g., with aryl groups at positions 4 and 6) is used to enhance biological activity.

  • Glycosyl Donor: A protected acetylated glycosyl bromide is used. The acetyl protecting groups prevent unwanted side reactions at the sugar's hydroxyl groups and enhance the stability of the donor.

  • Base & Solvent: Anhydrous potassium carbonate (K₂CO₃) is a moderately weak base that facilitates the deprotonation of the ring nitrogen without promoting significant hydrolysis of the reactants. Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Purification: Column chromatography is essential to separate the desired N-alkylated product from any O-alkylated byproduct and unreacted starting materials.

Materials:

  • 4,6-Diaryl-2-oxonicotinonitrile derivative (1.0 eq)

  • 2,3,5-Tri-O-acetyl-β-D-ribofuranosyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 4,6-diaryl-2-oxonicotinonitrile derivative (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMF via syringe to dissolve the solids. Stir the mixture at room temperature for 15 minutes.

  • Add the protected glycosyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure N-glycosylated nucleoside analogue.[3]

Workflow_Antiviral cluster_workflow Antiviral Synthesis Workflow A 1. Reactant Setup (2-ONN, K₂CO₃ in DMF) B 2. Add Glycosyl Bromide A->B C 3. Heat & Monitor (TLC) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Dry & Concentrate D->E F 6. Column Chromatography E->F G 7. Pure N-Nucleoside Analogue F->G

Caption: Experimental workflow for N-glycosylation of 2-oxonicotinonitrile.

Data Presentation: Biological Activity of 2-ONN Derivatives

The efficacy of novel antiviral compounds is determined by measuring their ability to inhibit viral replication at concentrations that are non-toxic to host cells.

Compound IDTarget VirusEC₅₀ (µM)[3]CC₅₀ (µM)[3]Selectivity Index (SI = CC₅₀/EC₅₀)[3]
2aAc SARS-CoV13>100>7.7
2aAc Influenza A (H5N1)13>100>7.7
7b Bacillus subtilis12.5>100>8.0
  • EC₅₀ (50% Effective Concentration): The concentration of the compound required to inhibit 50% of viral infection.[3][6]

  • CC₅₀ (50% Cytotoxic Concentration): The concentration at which 50% of host cells are killed.[3][6]

  • SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the virus over the host cell.[3][6]

Application II: Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are heterocyclic molecules designed to compete with ATP for binding in the kinase active site.[7][8] The this compound scaffold can be readily converted into a 2-aminopyridine core, a common feature in potent kinase inhibitors.[9]

Protocol 2: Multi-step Synthesis of a 2-Amino-5-nitropyridine Scaffold

This protocol outlines a general strategy to convert this compound into a versatile intermediate for kinase inhibitor synthesis.

Rationale:

  • Step A (Nitration): Introduction of a nitro group at the 5-position deactivates the ring towards further electrophilic substitution and provides a functional group that can later be reduced to an amine, a key pharmacophore for interaction with the kinase hinge region.[4][5] Careful temperature control is critical to prevent over-nitration.

  • Step B (Chlorination): The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SₙAr). Converting it to a chloro group using a reagent like phosphorus oxychloride (POCl₃) creates an activated site for introducing various amine side chains.[10]

  • Step C (Nucleophilic Aromatic Substitution): The SₙAr reaction is a cornerstone of kinase inhibitor synthesis. The electron-withdrawing effect of the nitrile and nitro groups facilitates the displacement of the chloride by a primary or secondary amine, allowing for the introduction of diverse side chains to explore the structure-activity relationship (SAR).[4][9]

Materials:

  • This compound

  • Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄)

  • Phosphorus Oxychloride (POCl₃)

  • Desired primary or secondary amine (R¹R²NH)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • 1,4-Dioxane or other suitable solvent

Procedure:

  • Step A: Nitration of this compound

    • Cool a flask containing concentrated H₂SO₄ to 0 °C in an ice bath.

    • Slowly add this compound while stirring, maintaining the temperature below 5 °C.

    • Add a pre-mixed solution of HNO₃ and H₂SO₄ dropwise.

    • Stir the reaction at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product, 2-hydroxy-5-nitronicotinonitrile. Filter, wash with cold water, and dry.[5]

  • Step B: Chlorination of the Nitro-Product

    • Caution: This reaction should be performed in a well-ventilated fume hood.

    • Combine the 2-hydroxy-5-nitronicotinonitrile with POCl₃.

    • Heat the mixture under reflux for several hours until the starting material is consumed (monitor by TLC).

    • Cool the mixture and carefully quench by pouring it onto ice. Neutralize with a base (e.g., NaHCO₃ solution) and extract the product, 2-chloro-5-nitronicotinonitrile, with an organic solvent.

  • Step C: Nucleophilic Aromatic Substitution (SₙAr)

    • Dissolve the 2-chloro-5-nitronicotinonitrile (1.0 eq), the desired amine (1.1 eq), and DIPEA (1.5 eq) in a solvent like 1,4-dioxane.

    • Heat the reaction mixture (e.g., to 100 °C) and stir until completion.

    • Cool, dilute with water, and extract the final product. Purify by recrystallization or column chromatography.

Workflow_Kinase cluster_kinase_workflow Kinase Inhibitor Scaffold Synthesis Start This compound Nitration Step A: Nitration (HNO₃/H₂SO₄) Start->Nitration Nitro_Product 2-Hydroxy-5-nitronicotinonitrile Nitration->Nitro_Product Chlorination Step B: Chlorination (POCl₃) Nitro_Product->Chlorination Chloro_Product 2-Chloro-5-nitronicotinonitrile Chlorination->Chloro_Product SNAr Step C: SₙAr (Amine, Base) Chloro_Product->SNAr Final_Scaffold 2-Amino-5-nitropyridine Scaffold SNAr->Final_Scaffold

Caption: Multi-step pathway to a versatile kinase inhibitor scaffold.

Safety and Handling

  • This compound: Handle with standard laboratory precautions, including safety glasses and gloves. Avoid inhalation of dust. Store in a cool, dry place with an inert atmosphere.[11]

  • Reagents: Many reagents used in these protocols are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Concentrated nitric and sulfuric acids are strong oxidizers and are extremely corrosive. Polar aprotic solvents like DMF can be harmful. Always consult the Safety Data Sheet (SDS) for each chemical before use and work in a properly ventilated chemical fume hood.

Conclusion

This compound is a powerful and cost-effective precursor for the synthesis of diverse, biologically active molecules. Its predictable reactivity, combined with the ability to functionalize multiple sites on the molecule, provides chemists with a reliable platform for generating novel compounds. The protocols and strategies outlined in this guide demonstrate its utility in creating potent antiviral nucleoside analogues and versatile scaffolds for the development of targeted therapies like kinase inhibitors, underscoring its continued importance in modern medicinal chemistry.

References

One-Pot Synthesis of 2-Hydroxynicotinonitrile Analogs via a Modified Guareschi-Thorpe Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxypyridine Scaffolds in Modern Drug Discovery

The 2-hydroxypyridine, and its tautomeric form 2-pyridone, represents a privileged heterocyclic scaffold with remarkable versatility in medicinal chemistry.[1][2] These core structures are integral to a wide array of pharmacologically active molecules, demonstrating activities as cannabinoid receptor agonists, enzyme inhibitors, and more.[2][3] The inherent ability of the 2-hydroxypyridine motif to act as a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for other functional groups, makes it a highly valuable template in rational drug design.[2] Furthermore, the nitrile group is a key pharmacophore in numerous approved drugs, contributing to binding interactions and metabolic stability.[4] The synthesis of analogs of 2-hydroxynicotinonitrile, which combines these two valuable pharmacophores, is therefore of significant interest to researchers in drug development. This application note provides a detailed, one-pot protocol for the synthesis of this compound analogs based on an advanced and environmentally friendly Guareschi-Thorpe condensation.[5][6][7]

The Guareschi-Thorpe Reaction: A Classic Route to Pyridones Reimagined

The Guareschi-Thorpe reaction, first reported in the late 19th century, is a classic method for the synthesis of substituted pyridines.[8][9] It traditionally involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[8][9] Modern iterations of this reaction have focused on improving its efficiency, scope, and environmental footprint. The protocol detailed herein is a one-pot, three-component reaction that utilizes a 1,3-dicarbonyl compound, cyanoacetamide, and ammonium carbonate in an aqueous medium.[5][6][7] This approach offers several advantages, including the use of readily available starting materials, operational simplicity, high yields, and adherence to the principles of green chemistry.[5][6][7]

Reaction Mechanism: A Stepwise Look at Pyridone Formation

The formation of the this compound core via this modified Guareschi-Thorpe condensation proceeds through a cascade of reactions. The proposed mechanism involves the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the 1,3-dicarbonyl compound and cyanoacetamide.

  • Michael Addition: This is followed by a Michael addition of a second molecule of cyanoacetamide to the resulting α,β-unsaturated intermediate.

  • Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to form the pyridine ring.

  • Tautomerization: The final product exists as a tautomeric mixture of the 2-hydroxypyridine and the more stable 2-pyridone form.

A visual representation of the proposed reaction mechanism is provided below:

Guareschi-Thorpe Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_product Final Product 1_3_dicarbonyl 1,3-Dicarbonyl Compound knoevenagel Knoevenagel Condensation 1_3_dicarbonyl->knoevenagel cyanoacetamide Cyanoacetamide cyanoacetamide->knoevenagel michael Michael Addition cyanoacetamide->michael ammonium_carbonate Ammonium Carbonate (Base & Nitrogen Source) ammonium_carbonate->knoevenagel catalysis knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration & Aromatization cyclization->dehydration pyridone This compound Analog (2-Pyridone form) dehydration->pyridone

Caption: Proposed mechanism for the one-pot synthesis of this compound analogs.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from the environmentally friendly procedure developed by Tamaddon and Roodan (2023).[5][6][7]

Materials and Reagents
  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, benzoylacetone) (1.0 mmol)

  • Cyanoacetamide (1.0 mmol)

  • Ammonium carbonate (1.0 mmol)

  • Ethanol (EtOH)

  • Distilled water (H₂O)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow A 1. Reagent Combination - Add 1,3-dicarbonyl (1 mmol),  cyanoacetamide (1 mmol), and  ammonium carbonate (1 mmol)  to a 50 mL round-bottom flask. B 2. Solvent Addition - Add a 1:1 (v/v) mixture of  H₂O:EtOH. A->B C 3. Reaction - Reflux the mixture at 80°C  with stirring for the specified time  (see Table 1). B->C D 4. Product Isolation - Cool the reaction mixture  to room temperature. - Collect the precipitate by  vacuum filtration. C->D E 5. Purification - Wash the solid with cold water. - Recrystallize from ethanol  if necessary. D->E F 6. Characterization - Obtain melting point, IR,  ¹H NMR, and ¹³C NMR spectra. E->F

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Detailed Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the substituted 1,3-dicarbonyl compound (1.0 mmol), cyanoacetamide (1.0 mmol), and ammonium carbonate (1.0 mmol).

  • Solvent Addition: To the flask, add a 1:1 (v/v) mixture of distilled water and ethanol. The total solvent volume should be sufficient to ensure effective stirring (typically 10-15 mL).

  • Reaction: Attach a reflux condenser to the flask and place it in a preheated oil bath or on a heating mantle. Heat the mixture to 80°C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction (refer to Table 1 for typical reaction times), remove the flask from the heat source and allow it to cool to room temperature. A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold distilled water to remove any inorganic impurities. The product can be further purified by recrystallization from ethanol if required.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and recording its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and expected yields for the synthesis of various this compound analogs using this one-pot protocol.

Entry1,3-Dicarbonyl CompoundProductTime (h)Yield (%)
1Acetylacetone4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile290-95
2Ethyl acetoacetate4-Methyl-2-oxo-6-hydroxy-1,2-dihydropyridine-3-carbonitrile2.585-90
3Benzoylacetone4-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile388-93
4Dibenzoylmethane2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile3.585-90

Data are representative and may vary based on specific experimental conditions.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several factors:

  • High Atom Economy: As a one-pot, multi-component reaction, it minimizes waste by incorporating the majority of the atoms from the starting materials into the final product.[5][6][7]

  • Green Chemistry Principles: The use of water and ethanol as solvents, along with the avoidance of harsh reagents and complex purification steps, aligns with the principles of sustainable chemistry.[5][6][7]

  • Reproducibility: The protocol employs common laboratory reagents and equipment, and the straightforward procedure ensures high reproducibility.

  • Product Characterization: The identity and purity of the synthesized analogs can be unequivocally confirmed through standard analytical techniques such as NMR and mass spectrometry. For instance, the characteristic signals in the ¹H NMR spectrum for N-phenyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile would include singlets for the two methyl groups, a singlet for the proton at the 5-position of the pyridine ring, and multiplets for the phenyl protons.[2] The ¹³C NMR would show distinct peaks for the nitrile carbon, the carbonyl carbon, and the aromatic carbons.[2]

Conclusion

This application note details a highly efficient, one-pot synthesis of this compound analogs via a modified Guareschi-Thorpe condensation. The protocol is characterized by its operational simplicity, high yields, and adherence to green chemistry principles. The versatility of the reaction allows for the synthesis of a diverse library of substituted 2-hydroxypyridine derivatives, which are valuable scaffolds for the development of novel therapeutic agents. This method provides researchers in academia and the pharmaceutical industry with a reliable and sustainable route to these important heterocyclic compounds.

References

The Strategic Utility of 2-Hydroxynicotinonitrile in the Genesis of Novel Pharmaceuticals: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. Among the myriad of heterocyclic building blocks, 2-Hydroxynicotinonitrile has emerged as a versatile and highly valuable precursor for the synthesis of complex molecular architectures with therapeutic potential. This guide provides an in-depth exploration of the applications and experimental protocols involving this compound, offering researchers and drug development professionals a comprehensive resource to leverage its unique chemical attributes in the quest for novel pharmaceuticals.

The this compound Scaffold: Physicochemical Properties and Strategic Advantages

This compound, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a solid with a molecular weight of 120.11 g/mol and a melting point of 285-288°C.[1] Its structure, featuring a pyridine ring bearing both a hydroxyl and a nitrile group, bestows upon it a rich and versatile reactivity profile, making it an ideal starting point for the construction of diverse heterocyclic systems.

The strategic advantages of employing this compound in drug discovery are multifold:

  • Dual Functionality: The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group on the same scaffold allows for a wide array of chemical transformations. The hydroxyl group can participate in O-alkylation, O-acylation, and condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key component in cyclization reactions.

  • Privileged Substructure: The pyridine ring is a common motif in a vast number of approved drugs and biologically active compounds. Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a "privileged" scaffold in medicinal chemistry.

  • Gateway to Fused Heterocycles: The strategic placement of the hydroxyl and nitrile groups facilitates the construction of fused heterocyclic systems, such as pyranopyridones, thienopyridines, and pyrazolopyridines, which are often associated with a range of pharmacological activities.[1]

Core Applications in Medicinal Chemistry: A Focus on Anticancer Agents

A significant area of research leveraging this compound has been the development of novel anticancer agents. Scientific studies have demonstrated that this scaffold is a key precursor for the synthesis of compounds with potent cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa).[1] The mechanism of action for many of these derivatives involves the induction of cytotoxic effects, leading to the inhibition of cancer cell proliferation.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 95907-03-2--INVALID-LINK--
Molecular Formula C₆H₄N₂O[1]
Molecular Weight 120.11 g/mol [1]
Melting Point 285-288°C[1]
Appearance Solid[1]
Synonyms 2-oxo-1,2-dihydropyridine-3-carbonitrile[1]

Experimental Protocols: Synthesizing Bioactive Heterocycles from this compound

The true utility of a chemical scaffold lies in its practical application. This section provides detailed, step-by-step methodologies for key synthetic transformations involving this compound. These protocols are designed to be self-validating, with clear explanations for the experimental choices made.

Protocol 1: Synthesis of Fused Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes the synthesis of a fused pyridine derivative, a scaffold often found in kinase inhibitors and other targeted therapies.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Reaction_Vessel Reaction This compound->Reaction_Vessel Reagent_A Guanidine Nitrate Reagent_A->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Base Sodium Ethoxide Base->Reaction_Vessel Temperature Reflux Temperature->Reaction_Vessel Fused_Product Pyrido[2,3-d]pyrimidine derivative Reaction_Vessel->Fused_Product

Caption: General workflow for the synthesis of Pyrido[2,3-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.20 g, 10 mmol).

  • Addition of Reagent: To the stirring solution, add guanidine nitrate (1.22 g, 10 mmol). The addition of a basic catalyst like sodium ethoxide is crucial here to deprotonate the hydroxyl group of this compound, increasing its nucleophilicity to initiate the reaction with the electrophilic carbon of the guanidine.

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. The elevated temperature provides the necessary activation energy for the cyclization to occur.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure fused pyrido[2,3-d]pyrimidine derivative. The choice of recrystallization solvent is critical to ensure high purity of the final compound.

Protocol 2: One-Pot Synthesis of Substituted 2-Amino-3-cyanopyridines

While not directly starting from this compound, this protocol for a related class of compounds, 2-amino-3-cyanopyridines, illustrates a common and efficient synthetic strategy for this scaffold, often employing green chemistry principles.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Aldehyde Aldehyde Reaction_Vessel One-pot Reaction Aldehyde->Reaction_Vessel Ketone Ketone Ketone->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Method Microwave Irradiation Method->Reaction_Vessel Solvent Solvent-free Solvent->Reaction_Vessel Product 2-Amino-3-cyanopyridine derivative Reaction_Vessel->Product

Caption: One-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Step-by-Step Methodology:

  • Reactant Mixture: In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[2] Ammonium acetate serves as both a source of ammonia and a catalyst.

  • Microwave Irradiation: Place the flask in a microwave oven and connect it to a refluxing apparatus. Irradiate the mixture for 7-9 minutes.[2] Microwave irradiation significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.

  • Work-up: After the reaction is complete, wash the mixture with ethanol (2 mL).[2]

  • Purification: Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.[2]

Mechanistic Insights: Understanding the Reactivity of this compound

A deep understanding of the underlying reaction mechanisms is paramount for rational drug design and optimization of synthetic routes. The reactivity of this compound is governed by the interplay of its functional groups.

Cyclocondensation Reactions:

In the synthesis of fused heterocyclic systems, the reaction often proceeds through a cyclocondensation mechanism. For instance, in the reaction with guanidine, the deprotonated hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbons of the guanidine. This is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the fused pyrimidine ring. The driving force for this reaction is the formation of a stable aromatic system.

G Start This compound Step1 Deprotonation of OH group (Base catalysis) Start->Step1 Step2 Nucleophilic attack on electrophile (e.g., Guanidine) Step1->Step2 Intermediate Open-chain intermediate Step2->Intermediate Step3 Intramolecular cyclization (Nitrile group participation) Intermediate->Step3 Step4 Aromatization Step3->Step4 Product Fused Heterocycle Step4->Product

Caption: Proposed mechanism for cyclocondensation reactions.

Future Directions and Conclusion

The versatility of this compound as a synthetic building block is far from fully exploited. Future research will likely focus on its application in the synthesis of novel kinase inhibitors, leveraging the pyridopyrimidine scaffold's proven efficacy in this area.[3] Furthermore, the development of more stereoselective and enantioselective transformations involving this scaffold will open new avenues for the creation of chiral drugs with improved therapeutic indices.

References

Application Notes & Protocols: 2-Hydroxynicotinonitrile in Multicomponent Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Hydroxynicotinonitrile in Modern Drug Discovery

In the landscape of contemporary drug discovery, the efficient synthesis of diverse chemical libraries is paramount. Multicomponent reactions (MCRs) have emerged as a cornerstone of medicinal chemistry, offering a powerful strategy to generate molecular complexity from simple, readily available starting materials in a single synthetic operation.[1] This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. Within the vast toolkit of MCRs, the strategic selection of building blocks is crucial for accessing novel and biologically relevant chemical space.

This compound, also known as 2-oxo-1,2-dihydropyridine-4-carbonitrile, is a versatile and highly valuable scaffold for the synthesis of complex heterocyclic systems. Its unique electronic and structural features, including the presence of a reactive nucleophilic nitrogen, an enolizable ketone, and an electron-withdrawing nitrile group, make it an ideal candidate for a variety of MCRs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the multicomponent synthesis of fused heterocyclic libraries, with a focus on the generation of pyrano[2,3-b]pyridine scaffolds. These structures are of significant interest due to their prevalence in biologically active compounds.

Core Concept: The Tandem Knoevenagel-Michael Addition-Cyclization Cascade

The primary multicomponent reaction that effectively utilizes this compound is a three-component condensation with an aldehyde and an active methylene compound, typically malononitrile. This reaction proceeds through a well-established tandem Knoevenagel-Michael addition-intramolecular cyclization cascade to afford highly functionalized pyrano[2,3-b]pyridine derivatives.

The causality behind this elegant one-pot synthesis lies in the sequential and orchestrated formation of new chemical bonds. The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base. This step generates a highly electrophilic arylidene malononitrile intermediate. Subsequently, the deprotonated this compound acts as a potent nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. The resulting intermediate then undergoes a rapid intramolecular cyclization, followed by dehydration, to yield the thermodynamically stable fused pyrano[2,3-b]pyridine ring system.

Visualizing the Workflow: From Starting Materials to Fused Heterocycles

The logical progression of the multicomponent reaction can be visualized as a streamlined workflow, highlighting the convergence of three distinct starting materials into a complex, library-ready scaffold.

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Library 2_hydroxynicotinonitrile This compound one_pot_reaction One-Pot Multicomponent Reaction (Base Catalysis) 2_hydroxynicotinonitrile->one_pot_reaction aldehyde Aldehyde (R-CHO) aldehyde->one_pot_reaction malononitrile Malononitrile malononitrile->one_pot_reaction pyranopyridine_scaffold Pyrano[2,3-b]pyridine Scaffold one_pot_reaction->pyranopyridine_scaffold Tandem Cyclization

Caption: Workflow for the three-component synthesis of pyrano[2,3-b]pyridines.

Experimental Protocols: Synthesis of a Pyrano[2,3-b]pyridine Library

The following protocols are designed to be self-validating, with clear steps and expected outcomes. The choice of a basic catalyst is critical for promoting the initial Knoevenagel condensation and facilitating the subsequent Michael addition. Piperidine is a commonly used and effective catalyst for this transformation.

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-4-aryl-8-oxo-4,8-dihydropyrano[2,3-b]pyridine-3,6-dicarbonitriles

This protocol describes a general method for the synthesis of a library of pyrano[2,3-b]pyridine derivatives using a variety of aromatic aldehydes.

Materials:

  • This compound (1.0 mmol, 120.11 mg)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (0.2 mmol, 20 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel and flask)

  • Crystallization dish

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) to the flask and stir the mixture to dissolve the solids.

  • Add piperidine (0.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Expected Outcome:

The desired 2-amino-4-aryl-8-oxo-4,8-dihydropyrano[2,3-b]pyridine-3,6-dicarbonitrile is typically obtained as a crystalline solid in good to excellent yields. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Data Presentation: Representative Library Synthesis

The versatility of this protocol allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde component.

EntryAldehyde (Ar-CHO)ProductYield (%)
1Benzaldehyde2-Amino-8-oxo-4-phenyl-4,8-dihydropyrano[2,3-b]pyridine-3,6-dicarbonitrile92
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-8-oxo-4,8-dihydropyrano[2,3-b]pyridine-3,6-dicarbonitrile95
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[2,3-b]pyridine-3,6-dicarbonitrile89
43-Nitrobenzaldehyde2-Amino-4-(3-nitrophenyl)-8-oxo-4,8-dihydropyrano[2,3-b]pyridine-3,6-dicarbonitrile85
52-Naphthaldehyde2-Amino-4-(naphthalen-2-yl)-8-oxo-4,8-dihydropyrano[2,3-b]pyridine-3,6-dicarbonitrile88

Mechanistic Insights: A Self-Validating System

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The proposed mechanism for this three-component reaction provides a self-validating framework for the observed product formation.

Reaction_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Dehydration Aldehyde R-CHO Knoevenagel_Adduct R-CH=C(CN)₂ Aldehyde->Knoevenagel_Adduct + Malononitrile - H₂O Malononitrile CH₂(CN)₂ Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + 2-HPN Anion 2_HPN This compound (Anion) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Final_Product Pyrano[2,3-b]pyridine Cyclized_Intermediate->Final_Product - H₂O

Caption: Proposed mechanism for the three-component reaction.

The formation of the final pyrano[2,3-b]pyridine scaffold is a logical consequence of the inherent reactivity of the starting materials under basic conditions. Each step in the sequence is a well-established organic transformation, lending high trustworthiness to the overall protocol.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic libraries via multicomponent reactions. The protocol detailed herein for the synthesis of pyrano[2,3-b]pyridines is robust, efficient, and readily adaptable for high-throughput synthesis. The resulting compound libraries, rich in pharmacophoric features, serve as an excellent starting point for hit identification and lead optimization in drug discovery programs. Future work in this area could explore the use of chiral catalysts to achieve enantioselective synthesis of these scaffolds, further expanding their potential in medicinal chemistry.

References

Synthesis of Novel Nucleoside Analogues from 2-Hydroxynicotinonitrile: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Nicotinonitrile Scaffolds in Nucleoside Chemistry

The relentless pursuit of novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Among these, the nicotinonitrile core, a pyridine ring bearing a cyano group, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent biological activities and versatile chemical handles make it an attractive starting point for the synthesis of innovative drug candidates. This guide provides an in-depth exploration of the synthesis of nucleoside analogues derived from 2-hydroxynicotinonitrile, a readily accessible and highly versatile precursor. We will delve into the strategic considerations, detailed experimental protocols, and potential applications of these compounds, offering a comprehensive resource for researchers in drug development.

The Strategic Importance of this compound-Derived Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy.[3][4] By mimicking natural nucleosides, they can disrupt viral replication and tumor growth. The this compound moiety offers several advantages in the design of novel nucleoside analogues:

  • Structural Mimicry and Enhanced Stability: The 2-pyridone tautomer of this compound resembles the natural pyrimidine nucleobases, thymine and uracil. The C-C bond in C-nucleosides, an alternative to the natural N-glycosidic bond, offers enhanced stability against enzymatic and acidic hydrolysis.[5]

  • Versatile Functional Groups: The nitrile group can be readily converted into other functional groups such as amides, carboxylic acids, or tetrazoles, allowing for a wide range of structural modifications to optimize biological activity.

  • Diverse Biological Potential: Nucleoside analogues derived from nicotinonitrile derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties.[6][7]

This guide will focus on two primary synthetic pathways for conjugating a sugar moiety to the this compound core: N-glycosylation and C-glycosylation.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount. While various methods exist for the synthesis of 2-pyridones, a common and effective laboratory-scale preparation involves the condensation of an active methylene compound, such as ethyl cyanoacetate, with an appropriate precursor. A plausible and adaptable protocol is outlined below, based on established organic synthesis principles for similar structures.[8][9]

Protocol 2.1: Synthesis of this compound

Materials:

  • Ethyl cyanoacetate

  • A suitable three-carbon electrophile (e.g., 1,1,3,3-tetramethoxypropane or a related malondialdehyde equivalent)

  • Base (e.g., sodium ethoxide or piperidine)

  • Ammonium acetate

  • Solvent (e.g., ethanol)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • To a solution of the base in the chosen solvent, add ethyl cyanoacetate dropwise at room temperature.

  • After stirring for a short period, add the three-carbon electrophile and continue stirring.

  • Introduce ammonium acetate to the reaction mixture and heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with acid.

  • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield this compound.

  • Further purification can be achieved by recrystallization.

Causality of Experimental Choices: The use of a base is essential to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophile that attacks the electrophile. Ammonium acetate serves as the nitrogen source for the pyridine ring formation. Refluxing provides the necessary energy for the condensation and cyclization reactions to proceed efficiently.

Pathway I: N-Glycosylation via the Vorbrüggen Reaction

The Vorbrüggen glycosylation is a widely used and robust method for the synthesis of N-nucleosides.[10] It involves the reaction of a silylated heterocyclic base with a protected sugar derivative, typically an acylated glycosyl halide or acetate, in the presence of a Lewis acid catalyst.

Diagram 3.1: N-Glycosylation Workflow

N_Glycosylation start This compound silylation Silylation (e.g., HMDS, BSA) start->silylation glycosylation Vorbrüggen Glycosylation (Protected Sugar, Lewis Acid) silylation->glycosylation deprotection Deprotection (e.g., NaOMe/MeOH) glycosylation->deprotection product N-Nucleoside Analogue deprotection->product C_Glycosylation start Halogenated this compound coupling Heck Coupling (Glycal, Palladium Catalyst) start->coupling modification Further Modifications (e.g., Oxidation, Reduction) coupling->modification product C-Nucleoside Analogue modification->product

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is grounded in established chemical principles and practical laboratory experience.

I. Overview of Synthetic Pathways

The synthesis of this compound can be approached through several common pathways. Understanding the fundamentals of these routes is crucial for effective troubleshooting. The two primary methods involve:

  • Sandmeyer-type Reaction: This classic transformation involves the diazotization of an amino group on the pyridine ring, followed by displacement with a cyanide nucleophile.[1][2] This is a powerful method for introducing a cyano group onto an aromatic ring.[3]

  • Hydrolysis of a Precursor: This approach typically involves the hydrolysis of a 2-halonicotinonitrile, most commonly 2-chloronicotinonitrile.[4]

This guide will focus on troubleshooting issues related to both pathways.

Visualizing the Core Synthetic Approaches

Synthesis_Pathways cluster_sandmeyer Sandmeyer-type Reaction cluster_hydrolysis Hydrolysis 2-Aminonicotinamide 2-Aminonicotinamide Diazonium Salt Diazonium Salt 2-Aminonicotinamide->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound CuCN 2-Chloronicotinonitrile 2-Chloronicotinonitrile 2-Chloronicotinonitrile->this compound H2O, Acid/Base

Caption: Key synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis of this compound.

Part A: Issues Related to the Sandmeyer-type Reaction
Question 1: My diazotization of 2-aminonicotinamide appears incomplete or is yielding a complex mixture. What are the likely causes?

Answer: Incomplete diazotization or the formation of side products during this critical step often stems from issues with temperature control, reagent quality, or reaction setup.

  • Expertise & Experience: The diazonium salt intermediate is notoriously unstable at elevated temperatures.[5] Maintaining a low and consistent temperature throughout the addition of the nitrite source is paramount. Furthermore, the purity of your starting amine and the freshness of the sodium nitrite solution can significantly impact the reaction's success. Old or improperly stored sodium nitrite can be less effective.

  • Troubleshooting Steps:

    • Temperature Control: Ensure your reaction vessel is adequately cooled, ideally in an ice-salt bath, to maintain a temperature between 0-5 °C during the dropwise addition of the sodium nitrite solution.[6]

    • Reagent Quality: Use freshly prepared aqueous sodium nitrite solution. Verify the purity of your 2-aminonicotinamide starting material by melting point or an appropriate spectroscopic method.

    • Slow Addition: The sodium nitrite solution should be added very slowly to the acidic solution of the amine to prevent localized overheating and decomposition of the diazonium salt.[5]

    • Monitoring: Although challenging due to the reactive nature of the intermediate, you can attempt to monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) on a quenched aliquot of the reaction mixture.

Question 2: The subsequent cyanation step with copper(I) cyanide is giving a low yield of this compound. How can I optimize this?

Answer: A low yield in the cyanation step of a Sandmeyer reaction can be attributed to several factors, including the activity of the copper catalyst, the stability of the diazonium salt, and competing side reactions.[1][5]

  • Expertise & Experience: The Sandmeyer reaction is a copper(I)-catalyzed process.[2] The quality and activity of the CuCN are critical. Commercially available CuCN can sometimes have reduced activity due to oxidation. Additionally, the diazonium salt should be used immediately after its formation as it can decompose over time.[5] The hydroxyl group on a hydroxypyridine can also act as a competing nucleophile, leading to undesired byproducts.[5]

  • Troubleshooting Workflow:

    Cyanation_Troubleshooting cluster_problem Low Yield in Cyanation cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of this compound Catalyst_Issues Inactive CuCN Catalyst Low_Yield->Catalyst_Issues Diazonium_Decomposition Decomposition of Diazonium Salt Low_Yield->Diazonium_Decomposition Side_Reactions Competing Side Reactions Low_Yield->Side_Reactions Fresh_Catalyst Use Fresh or Activated CuCN Catalyst_Issues->Fresh_Catalyst Immediate_Use Use Diazonium Salt Immediately Diazonium_Decomposition->Immediate_Use Temperature_Control Maintain Low Temperature Diazonium_Decomposition->Temperature_Control pH_Control Optimize pH to Minimize Side Reactions Side_Reactions->pH_Control

    Caption: Troubleshooting workflow for low cyanation yield.

Part B: Issues Related to the Hydrolysis of 2-Chloronicotinonitrile
Question 3: My hydrolysis of 2-chloronicotinonitrile is slow or incomplete. What reaction parameters should I adjust?

Answer: The efficiency of the hydrolysis of 2-chloronicotinonitrile to this compound is highly dependent on the reaction conditions, particularly the choice of acid or base, temperature, and reaction time.

  • Expertise & Experience: While the reaction can be driven to completion, harsh conditions can lead to the hydrolysis of the nitrile group as well, forming the corresponding carboxylic acid or amide, which reduces the yield of the desired product. Therefore, a careful balance of reactivity and selectivity is required.

  • Parameter Optimization Table:

ParameterConditionRationale & Expert Insight
Reagent Dilute HCl or H2SO4Acid-catalyzed hydrolysis is a common method. The concentration of the acid is a key parameter to optimize.
Aqueous NaOH or KOHBase-catalyzed hydrolysis can also be effective. However, it may be more prone to nitrile hydrolysis at higher temperatures.
Temperature 50-100 °CA higher temperature will increase the reaction rate, but also the rate of potential side reactions. Start with a moderate temperature and monitor the reaction progress. A Japanese patent suggests a temperature range of 20-50 °C can be favorable.[4]
Reaction Time 2-24 hoursThe reaction should be monitored by a suitable analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.
Solvent Water or aqueous co-solventWater is the reactant, but a co-solvent like ethanol or dioxane can be used to improve the solubility of the starting material.
  • Trustworthiness through Self-Validation: To find the optimal conditions for your specific setup, it is advisable to run a small-scale optimization screen. Set up several small reactions in parallel, varying one parameter at a time (e.g., temperature or acid concentration) while keeping others constant. Analyze the outcome of each reaction to identify the conditions that provide the best yield and purity.

Part C: General Issues - Purification and Product Identification
Question 4: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

Answer: Purification challenges with this compound can arise from the presence of unreacted starting materials, byproducts, or inorganic salts from the workup.

  • Expertise & Experience: The product's physical properties, such as its polarity and potential for tautomerization to the 2-pyridone form, should be considered when choosing a purification method.

  • Recommended Purification Protocols:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvent systems. Common choices include:

      • Water

      • Ethanol/Water mixtures

      • Isopropanol

      • Acetonitrile

    • Acid-Base Extraction: If your crude product is contaminated with non-polar impurities, you can dissolve it in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide solution), wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the impurities, and then re-acidify the aqueous layer to precipitate your product.

    • Column Chromatography: While generally a last resort for large-scale purification due to cost and time, silica gel column chromatography can be effective for removing closely related impurities. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is a good starting point.

Question 5: I have an unexpected byproduct. How can I identify it and prevent its formation in the future?

Answer: The formation of unexpected byproducts is a common challenge in organic synthesis. A systematic approach to identification and prevention is key.

  • Identification Workflow:

    Byproduct_ID Isolate_Byproduct Isolate the Byproduct (e.g., Chromatography) Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Isolate_Byproduct->Spectroscopic_Analysis Propose_Structure Propose a Structure Spectroscopic_Analysis->Propose_Structure Hypothesize_Formation Hypothesize Formation Pathway Propose_Structure->Hypothesize_Formation Modify_Conditions Modify Reaction Conditions to Prevent Formation Hypothesize_Formation->Modify_Conditions

    Caption: Systematic workflow for byproduct identification.

  • Common Byproducts and Prevention:

    • From Sandmeyer Reaction:

      • Phenolic byproducts: Formed from the reaction of the diazonium salt with water. Ensure the reaction is kept cold and that the diazonium salt is used promptly.

      • Azo coupling products: Can form if there is an excess of the starting amine. Ensure the stoichiometry of the reagents is correct.

    • From Hydrolysis:

      • 2-Hydroxynicotinamide or 2-Hydroxynicotinic acid: Resulting from the hydrolysis of the nitrile group. Use milder reaction conditions (lower temperature, shorter reaction time) to minimize this.

III. References

  • BenchChem. (n.d.). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, December 27). Sandmeyer reaction. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (1999). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative. Retrieved from --INVALID-LINK--

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997.

  • Kumar, V., Sharma, A., Sharma, N., & Singh, B. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3137–3165.

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from --INVALID-LINK--

  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (2006). EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (2004). US6699993B1 - Process for the preparation of 2-cyanopyridines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from --INVALID-LINK--

  • Feely, W. E., & Beavers, E. M. (1959). Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines. Journal of the American Chemical Society, 81(6), 1357–1362.

  • Wang, L., Chen, J., Li, Y., Wang, Y., & Li, Y. (2020). Iron(iii)-catalyzed α-cyanation and carbonylation with 2-pyridylacetonitrile: divergent synthesis of α-amino nitriles and tetrahydroisoquinolinones. Organic & Biomolecular Chemistry, 18(30), 5829–5833.

  • Google Patents. (1975). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. Retrieved from --INVALID-LINK--

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(21), 4783–4786.

  • Clark, J. (2015). the preparation of nitriles. Chemguide. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimization of reaction parameters for the synthesis of (R)-(2-Furyl)hydroxyacetonitrile. Retrieved from --INVALID-LINK--

  • Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Retrieved from --INVALID-LINK--

  • Google Patents. (2012). CN102276526B - Synthesis method of 2-amino pyridine compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents.... Retrieved from --INVALID-LINK--

  • ChemRxiv. (2024). Schedule Optimization for Chemical Library Synthesis. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 6-Hydroxynicotinonitrile. Retrieved from --INVALID-LINK--

  • Chemical Research in Chinese Universities. (2013). Synthesis of 2-Hydroxymalononitrile. Retrieved from --INVALID-LINK--

  • PubMed. (2025). Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Chemistry of Hydroxynitrile Reactions. Retrieved from --INVALID-LINK--

  • Scilit. (1970). The interaction in teratogenic activity of the two niacin analogs 3‐acetylpyridine and 6‐aminonicotinamide. Retrieved from --INVALID-LINK--

  • Google Patents. (1967). DE1232591B - Verfahren zur Diazotierung von aromatischen Aminen. Retrieved from --INVALID-LINK--

  • ResearchGate. (2003). Reaction of Substituted Cyanonitromethanes with Acetonitrile N-Oxide. Retrieved from --INVALID-LINK--

  • Reddit. (2015). Struggling with a synthesis problem!. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2023). Optimization of Peptide Linker-Based Fluorescent Ligands for the Histamine H1 Receptor. Retrieved from --INVALID-LINK--

  • RTI International. (1987). Purification Procedures for Synthetic Dyes. Retrieved from --INVALID-LINK--

References

Common side products in 2-Hydroxynicotinonitrile synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxynicotinonitrile (which exists in tautomeric equilibrium with 3-Cyano-2-pyridone). This guide is designed for researchers, chemists, and process development professionals who are navigating the synthetic challenges associated with this valuable heterocyclic building block. We will move beyond simple procedural outlines to address the common pitfalls, side product formations, and mechanistic nuances that can impact yield, purity, and scalability.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) based on common synthetic routes. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your specific reaction conditions.

Section 1: Troubleshooting Guide by Synthetic Route

The two most prevalent pathways to this compound each present a unique set of challenges. This section addresses the most common issues encountered in each.

Route A: Alkaline Hydrolysis of 2-Chloronicotinonitrile

This route is attractive for its directness but is highly sensitive to reaction conditions, which can lead to unwanted over-hydrolysis.

FAQ 1.1: My yield of this compound is low, and I've isolated a significant amount of 2-Hydroxynicotinic Acid. Why did this happen and how can I prevent it?

Answer: This is the most common side reaction in this synthesis. The formation of 2-Hydroxynicotinic Acid occurs when the nitrile group (-C≡N) undergoes hydrolysis to a carboxylic acid (-COOH) under the same conditions used to displace the chloride with a hydroxide.[1][2]

Causality: The reaction proceeds in two stages: first, the nucleophilic aromatic substitution of the chloride, followed by the hydrolysis of the nitrile. While the first step is desired, the second is an over-reaction. Both are promoted by strong bases and high temperatures. The hydrolysis of the nitrile to the amide is often the first step, which then hydrolyzes further to the carboxylic acid.[3][4]

Preventative Measures & Troubleshooting:

  • Control Stoichiometry: Use a carefully measured amount of base (e.g., NaOH, KOH), typically between 1.0 and 1.2 equivalents. A large excess of base will aggressively drive the hydrolysis of the nitrile group.

  • Temperature Management: This is the most critical parameter. Maintain the lowest possible temperature that allows for the consumption of the starting 2-chloronicotinonitrile. Start with lower temperatures (e.g., 60-80 °C) and monitor the reaction by TLC or HPLC. Avoid prolonged heating at high temperatures (>100 °C) which significantly accelerates nitrile hydrolysis.[4]

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Once the 2-chloronicotinonitrile is gone, any further heating only serves to promote the formation of the undesired carboxylic acid.

Table 1: Controlling Over-hydrolysis in 2-Chloronicotinonitrile Conversion

ParameterSub-optimal ConditionRecommended AdjustmentRationale
Base (NaOH/KOH) > 2.0 equivalents1.0 - 1.2 equivalentsMinimizes excess nucleophile available for nitrile attack.
Temperature > 100 °C60 - 90 °C (monitor)Provides sufficient energy for C-Cl substitution while minimizing the rate of C≡N hydrolysis.[4]
Reaction Time Extended heating post-completionMonitor by TLC/HPLC and quench promptlyPrevents the slow, secondary reaction of nitrile hydrolysis from becoming significant.

Workflow: Optimizing the Hydrolysis Reaction

G cluster_0 Reaction Setup & Monitoring cluster_1 Decision Point cluster_2 Outcomes start Start: 2-Chloronicotinonitrile + 1.1 eq. NaOH heat Heat to 70°C start->heat monitor Monitor by HPLC/TLC every 30 min heat->monitor sm_check Is Starting Material < 5%? monitor->sm_check workup Cool to RT, Acidify to pH 3-4, Filter Product sm_check->workup Yes time_check Is Time > 6h? sm_check->time_check No continue_heat Continue heating at 70°C continue_heat->monitor troubleshoot Troubleshoot: Check Base Stoichiometry & Temperature Calibration time_check->continue_heat No time_check->troubleshoot Yes

Caption: Workflow for optimizing the hydrolysis of 2-chloronicotinonitrile.

Route B: Sandmeyer-Type Reaction of 2-Amino-3-cyanopyridine

This pathway involves the diazotization of an amino group to form a diazonium salt, which is subsequently displaced by a hydroxyl group. While powerful, this method is notorious for competing side reactions.

FAQ 2.1: My reaction mixture turned a dark red/brown color, and the final product is heavily contaminated with a colored impurity. What is it and how do I stop it?

Answer: You are likely observing the formation of an azo-dimer. This occurs when the highly reactive diazonium salt intermediate couples with an unreacted molecule of the starting amine (2-amino-3-cyanopyridine) or another electron-rich aromatic species in the mixture. These azo compounds are intensely colored and can be difficult to remove.

Causality: Azo-coupling is a competitive electrophilic aromatic substitution reaction. The diazonium salt acts as the electrophile. The reaction is favored if:

  • The local concentration of the diazonium salt is high.

  • There is unreacted starting amine present.

  • The pH is not sufficiently acidic, which increases the nucleophilicity of the starting amine.

Preventative Measures & Troubleshooting:

  • Maintain Low Temperature: Diazotization must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt and prevent premature decomposition or side reactions.[5]

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to the acidic amine solution. This prevents a localized high concentration of nitrous acid and the resulting diazonium salt, minimizing the opportunity for it to find and react with another amine molecule.

  • Ensure Full Diazotization: Allow sufficient time for the diazotization to complete before proceeding to the hydrolysis step. A simple check with starch-iodide paper can test for the presence of excess nitrous acid, indicating the amine has been fully consumed.

  • Strongly Acidic Conditions: The reaction must be run in a strong acid (e.g., H₂SO₄, HCl). The acid protonates the unreacted starting amine, deactivating it towards electrophilic attack by the diazonium salt.

Mechanism: Competing Pathways in the Sandmeyer Reaction

G amine 2-Amino-3-cyanopyridine diazonium Diazonium Salt Intermediate amine->diazonium NaNO₂, H⁺ (0-5°C) product Desired Product: This compound diazonium->product H₂O, Δ (Desired Pathway) azo Side Product: Azo Dimer Impurity diazonium->azo + Unreacted Amine (Azo Coupling) halide Side Product: 2-Halonicotinonitrile diazonium->halide CuX (Halogenation)

Caption: Competing reaction pathways for the diazonium salt intermediate.

FAQ 2.2: Instead of the hydroxyl product, I am isolating 2-chloronicotinonitrile. How did this happen?

Answer: This is a classic Sandmeyer side reaction. If you perform the diazotization using hydrochloric acid (HCl) and there are copper salts present (either as a catalyst or as a contaminant), you can get competitive formation of the aryl chloride.[6][7] The transformation of a diazonium salt to an aryl chloride using a copper(I) chloride catalyst is the definition of the Sandmeyer reaction.[8]

Preventative Measures & Troubleshooting:

  • Choice of Acid: Use sulfuric acid (H₂SO₄) instead of HCl for the diazotization step. The sulfate anion is non-nucleophilic and will not compete with water for addition to the ring.

  • Avoid Copper Catalysts: The "Sandmeyer hydroxylation" is typically achieved by heating the aqueous solution of the diazonium salt, allowing it to react with water.[6] It does not require a copper catalyst, which is primarily used for introducing halides or cyanide groups.[9] Ensure your glassware is scrupulously clean and free from copper residues.

Section 2: General Purification and Analysis

FAQ 3.1: How can I effectively remove the 2-Hydroxynicotinic Acid side product from my desired this compound?

Answer: You can exploit the difference in acidity between the two compounds. 2-Hydroxynicotinic Acid, with its carboxylic acid group (pKa ≈ 3-5), is significantly more acidic than this compound, which is phenolic in nature (pKa ≈ 8-10).

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Separation: The acidic 2-Hydroxynicotinic Acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The less acidic this compound will remain in the organic layer.

  • Isolation: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Recovery (Optional): The aqueous layer can be acidified with HCl to re-precipitate the 2-Hydroxynicotinic Acid if desired.

Section 3: Key Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Controlled Alkaline Hydrolysis of 2-Chloronicotinonitrile

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloronicotinonitrile (1.0 eq).

  • Reagent Addition: Add deionized water (10-15 volumes) followed by sodium hydroxide (1.1 eq) as a solid or concentrated solution.

  • Heating & Monitoring: Heat the mixture to 75 °C with vigorous stirring. Monitor the disappearance of the starting material using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC. The reaction is typically complete in 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature in an ice bath.

  • Precipitation: Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is between 3 and 4. A precipitate should form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold deionized water and then a small amount of cold ethanol. Dry the solid under vacuum to yield this compound.

Section 4: Mechanistic Visualizations

Understanding the reaction pathways is key to effective troubleshooting.

Mechanism: Nitrile Over-hydrolysis Pathway

G step1 This compound Py-C≡N step2 Amide Intermediate Py-C(=O)NH₂ step1:f0->step2:f0 H₂O, OH⁻, Δ step3 Carboxylate Salt Py-C(=O)O⁻ step2:f0->step3:f0 H₂O, OH⁻, Δ (Slower) step4 Undesired Side Product 2-Hydroxynicotinic Acid Py-COOH step3:f0->step4:f0 H₃O⁺ (Work-up)

Caption: Stepwise hydrolysis of the nitrile group leading to the carboxylic acid side product.

References

Troubleshooting low yield in the synthesis of 2-Hydroxynicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxynicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this important class of compounds. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Low Yield and Side Product Formation

Low yield is a frequent challenge in multi-step organic synthesis. In the case of this compound derivatives, several factors can contribute to this issue. This section provides a structured approach to identifying and resolving these problems.

Question 1: My Thorpe-Ziegler cyclization of an α,ω-dinitrile is resulting in a low yield of the desired 2-amino-3-cyanopyridine precursor. What are the likely causes and how can I optimize the reaction?

The Thorpe-Ziegler reaction is a powerful method for constructing the pyridine ring of this compound precursors.[1][2] However, its success is highly dependent on reaction conditions. Low yields are often traced back to issues with the base, solvent, or reaction temperature.

Possible Causes & Solutions:

  • Suboptimal Base Selection: The choice of base is critical for efficient deprotonation of the α-carbon to the nitrile.[1]

    • Insight: While classical conditions use alkali metal alkoxides like sodium ethoxide, stronger, non-nucleophilic bases such as Lithium Hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH) often provide better results by minimizing side reactions.[1]

    • Actionable Protocol:

      • Ensure the starting dinitrile is completely dry.

      • Under an inert atmosphere (Argon or Nitrogen), dissolve the dinitrile in anhydrous aprotic polar solvent (e.g., THF, DME).[3]

      • Cool the solution to 0 °C.

      • Slowly add a solution of LHMDS (1.0 M in THF) or a dispersion of NaH (60% in mineral oil, washed with anhydrous hexanes) portion-wise.

      • Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the intermediate carbanion and influencing the reaction rate.

    • Insight: Aprotic polar solvents like Tetrahydrofuran (THF) and 1,2-Dimethoxyethane (DME) are generally preferred as they can decrease the energy of the rate-determining step compared to protic solvents like ethanol.[3]

    • Actionable Protocol: Switch from protic solvents to anhydrous THF or DME. Ensure the solvent is freshly distilled or obtained from a solvent purification system to remove any water, which can quench the carbanion.

  • Intermolecular vs. Intramolecular Reaction: If the concentration of the dinitrile is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.

    • Insight: The Thorpe-Ziegler reaction is most efficient under high-dilution conditions to favor the intramolecular pathway.[1]

    • Actionable Protocol: Perform the reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by slowly adding a solution of the dinitrile to a solution of the base over an extended period (syringe pump addition).

Troubleshooting Workflow for Thorpe-Ziegler Cyclization

Pyridine N-oxide Cyanation PNO Pyridine N-oxide Activated_Intermediate Activated Intermediate (e.g., N-acetoxypyridinium) PNO->Activated_Intermediate + Ac₂O Cyanide_Attack Nucleophilic attack by CN⁻ at C2 Activated_Intermediate->Cyanide_Attack Cyanopyridine 2-Cyanopyridine Cyanide_Attack->Cyanopyridine

References

Purification strategies for removing impurities from 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a critical intermediate in pharmaceutical synthesis. This document will delve into the common impurities encountered during its synthesis and provide detailed, field-proven strategies for their removal.

Introduction: The Criticality of Purity

This compound (also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile) is a versatile building block in medicinal chemistry. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, impact reaction kinetics, and compromise the quality and safety of the final active pharmaceutical ingredient (API). Understanding the potential impurity profile is the first step toward developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile of this compound is highly dependent on the synthetic route employed. A prevalent method is the hydrolysis of 2-chloronicotinonitrile. Based on this, the most common impurities include:

  • Unreacted Starting Material: 2-chloronicotinonitrile may be present due to incomplete hydrolysis.

  • Over-hydrolysis Product: 2-Hydroxynicotinic acid can form if the nitrile group undergoes hydrolysis to a carboxylic acid.

  • Isomeric Impurities: Depending on the synthesis of the initial pyridine ring, positional isomers such as 6-hydroxynicotinonitrile could be present.

  • Precursor-related Impurities: If the 2-chloronicotinonitrile was synthesized from nicotinic acid N-oxide, you might encounter byproducts like 2-chloronicotinic acid and 6-hydroxynicotinic acid.[1]

  • Degradation Products: The target molecule can be susceptible to degradation under harsh pH or high-temperature conditions.

Q2: My this compound is contaminated with unreacted 2-chloronicotinonitrile. What is the best way to remove it?

Recrystallization is often the most effective method for removing less polar impurities like 2-chloronicotinonitrile from the more polar this compound. The key is the selection of an appropriate solvent system.

Troubleshooting Flowchart for Recrystallization

start Crude this compound with 2-chloronicotinonitrile impurity solvent_selection Select a polar solvent (e.g., water, ethanol, or a mixture) start->solvent_selection dissolution Dissolve crude product in minimum hot solvent solvent_selection->dissolution cooling Cool slowly to room temperature, then in an ice bath dissolution->cooling filtration Filter the crystals and wash with cold solvent cooling->filtration drying Dry the purified crystals filtration->drying purity_check Check purity (HPLC, NMR) drying->purity_check troubleshoot Impurity still present? purity_check->troubleshoot success High Purity Product troubleshoot->success No reslurry Re-slurry in a less polar solvent (e.g., ethyl acetate/hexane) to dissolve the impurity troubleshoot->reslurry Yes reslurry->filtration

Caption: Recrystallization workflow for removing 2-chloronicotinonitrile.

Q3: I've identified 2-Hydroxynicotinic acid as a major impurity. How can I selectively remove this?

The presence of the acidic carboxylic acid group in 2-Hydroxynicotinic acid allows for its removal through pH-controlled extraction or crystallization.[2]

Strategy 1: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The acidic 2-Hydroxynicotinic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separate the organic layer containing the this compound.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

Strategy 2: pH-Controlled Recrystallization

The solubility of both the product and the acidic impurity is pH-dependent.

  • At acidic pH , the this compound (a weak base) will be protonated and more soluble, while the 2-Hydroxynicotinic acid will be in its neutral, less soluble form and may precipitate.

  • At alkaline pH , the 2-Hydroxynicotinic acid will be deprotonated and highly soluble in water, while the this compound's solubility may be lower, allowing for its selective crystallization.

Experiment with small-scale crystallizations at different pH values to determine the optimal conditions for separation.

Q4: Column chromatography is not giving me good separation. What can I do?

Poor separation in column chromatography can be due to several factors. Here's a troubleshooting guide:

Issue Potential Cause Recommended Solution
Poor Resolution Inappropriate solvent system.Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that gives good separation (ΔRf > 0.2).
Tailing of Spots Compound is too polar for silica gel; interaction with acidic silica.Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Consider using a different stationary phase like alumina.
Product Elutes with Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the methanol to dichloromethane ratio).

Workflow for Optimizing Column Chromatography

start Poor separation in column chromatography tlc Optimize solvent system using TLC start->tlc stationary_phase Consider alternative stationary phases (e.g., alumina) start->stationary_phase modifiers Add mobile phase modifiers (e.g., triethylamine, acetic acid) start->modifiers gradient Use a gradient elution tlc->gradient stationary_phase->gradient modifiers->gradient check Analyze fractions by TLC/HPLC gradient->check pool Pool pure fractions check->pool end Pure Product pool->end

Caption: Optimization workflow for column chromatography.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is effective for removing less polar impurities.

  • Dissolution: In a flask, add the crude this compound. Heat a mixture of ethanol and water (start with a 1:1 ratio) and add the hot solvent mixture portion-wise to the crude product with stirring until it is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystallization begins, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating impurities with different polarities.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., methanol), adding the silica gel, and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Loading: Carefully add the dried silica gel with the adsorbed product to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for optimal separation.

  • Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Hydroxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-hydroxynicotinonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of these complex heterocyclic compounds. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your structural elucidation efforts.

Frequently Asked Questions (FAQs)

FAQ 1: My ¹H NMR spectrum shows broad signals for the pyridine ring protons and the hydroxyl proton. What is causing this, and how can I resolve it?

Answer:

Broadening of proton signals in this compound derivatives is a frequent observation and typically points to two primary phenomena: tautomerism and slow chemical exchange.

The Underlying Science: Tautomerism

2-Hydroxypyridine derivatives, including your nicotinonitrile analog, exist in a tautomeric equilibrium between the hydroxy-pyridine form (enol) and the pyridin-2(1H)-one form (keto).[1][2][3] This equilibrium is often slow on the NMR timescale, meaning the instrument detects an average of the two rapidly interconverting species. This dynamic process leads to signal broadening. The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of other substituents on the ring.[2][4]

Troubleshooting and Resolution:

  • Variable Temperature (VT) NMR: This is the most definitive way to diagnose the issue.

    • Cooling the sample can slow down the exchange rate, potentially resolving the broad signals into two distinct sets of peaks corresponding to each tautomer.[5]

    • Heating the sample can accelerate the exchange, leading to a single, sharp set of averaged signals.

  • Solvent Effects: The choice of solvent can significantly shift the tautomeric equilibrium.

    • Protic solvents like DMSO-d₆ or methanol-d₄ can stabilize the pyridin-2(1H)-one form through hydrogen bonding, often resulting in sharper signals for this dominant tautomer.[6]

    • Aprotic solvents like chloroform-d or acetonitrile-d₂ may favor the hydroxy-pyridine form or result in a more balanced equilibrium, which can exacerbate broadening.

  • Chemical Derivatization (for confirmation): While not a direct solution for your current sample, preparing O-methylated and N-methylated derivatives can lock the molecule into the enol and keto forms, respectively. The sharp spectra of these derivatives can then be used as references to understand the chemical shifts of the species in your equilibrium mixture.[3]

FAQ 2: The proton signals for the pyridine ring are overlapping, making it impossible to assign them from the 1D spectrum. How can I definitively assign these protons?

Answer:

Overlapping signals in the aromatic region of a ¹H NMR spectrum are a classic challenge, especially with substituted pyridines.[7] To resolve this, you must employ two-dimensional (2D) NMR techniques that reveal through-bond and through-space correlations.[8][9][10][11]

The Solution: A Suite of 2D NMR Experiments

A combination of the following experiments will provide the necessary information for unambiguous assignment:[12]

  • COSY (Correlation Spectroscopy): This is your first step. A COSY spectrum shows correlations between protons that are coupled to each other (typically over two or three bonds).[11][13] This allows you to trace the connectivity of the protons around the pyridine ring. For example, you will see a cross-peak between H4 and H5, and between H5 and H6.

  • TOCSY (Total Correlation Spectroscopy): If you have a continuous chain of coupled protons, a TOCSY experiment can reveal all the protons in that spin system from a single cross-peak.[11] This can be particularly useful if one proton is well-resolved.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of whether they are coupled.[8][14] This is invaluable for confirming assignments. For instance, if you have a substituent at the C3 position, you can look for a NOE between a proton on that substituent and the H4 proton on the pyridine ring. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues and provides unambiguous positive cross-peaks for NOEs, while exchange peaks have an opposite phase.[5]

Troubleshooting Guides

Issue 1: Ambiguous Assignment of Quaternary Carbons in the ¹³C NMR Spectrum

Question: I can't definitively assign the quaternary carbons in my this compound derivative, specifically the carbon bearing the cyano group (C3) and the hydroxyl group (C2). How can I solve this?

Answer:

Assigning quaternary carbons, which do not have attached protons, is impossible from a standard ¹³C NMR or even an HSQC spectrum. The key is to use a long-range heteronuclear correlation experiment.[15]

The Essential Experiment: HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the definitive tool for this task. It reveals correlations between protons and carbons that are two or three bonds away.[12][13]

Workflow for Quaternary Carbon Assignment:

  • Assign all Protons and Protonated Carbons: First, use a combination of ¹H, COSY, and HSQC spectra to assign all the protons and the carbons they are directly attached to. The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with its directly bonded carbon.[11][13]

  • Acquire an HMBC Spectrum: Set up the experiment to detect correlations over 2-3 bonds (a typical optimization for a long-range coupling constant is around 8 Hz).[13]

  • Analyze the Correlations:

    • To find C2 (the carbon with the -OH group): Look for a correlation from H4 to a quaternary carbon. This three-bond correlation (H4 → C4 → C3 → C2) will identify C2. You may also see a two-bond correlation from H6 if steric arrangements allow.

    • To find C3 (the carbon with the -CN group): Look for correlations from H4 and H5 to the same quaternary carbon. H4 has a two-bond correlation to C3, and H5 has a three-bond correlation. These cross-peaks will pinpoint the location of C3.

The following diagram illustrates the key HMBC correlations for assigning the quaternary carbons in a generic this compound structure.

Caption: Key HMBC correlations for assigning C2 and C3.

Issue 2: My Coupling Constants Seem Atypical for a Pyridine Ring.

Question: The coupling constants (J-values) I'm observing between the ring protons don't match the standard values I expect for a simple pyridine. Why is this, and what can it tell me?

Answer:

This is an excellent observation that points to the nuanced electronic environment of your molecule. While standard vicinal coupling constants (³J) in aromatic systems are typically in the range of 6-8 Hz, these values are highly sensitive to the electronic effects of substituents and the specific tautomeric form present.[16]

Factors Influencing Coupling Constants:

  • Tautomeric Form: The pyridin-2(1H)-one (keto) tautomer is not a true aromatic system. It has more of a diene-like character. This change in bond order and hybridization can alter the coupling constants. For instance, the ³J coupling between H4 and H5 might be different in the keto form compared to the aromatic hydroxy-pyridine form.

  • Electronegativity of Substituents: The electron-withdrawing cyano group and the electron-donating/withdrawing nature of the hydroxyl/oxo group significantly perturb the electron density in the ring. This, in turn, affects the magnitude of the proton-proton coupling.

Using Coupling Constants to Your Advantage:

While challenging, these "atypical" J-values can be diagnostic.

  • Ortho, Meta, and Para Coupling: Remember the general trend for proton-proton coupling in pyridine rings:

    • ³J (ortho): ~7-9 Hz

    • ⁴J (meta): ~2-3 Hz[17]

    • ⁵J (para): ~0-1 Hz (often not resolved)

  • Comparing to Model Compounds: If you have access to NMR data for simpler, related compounds (e.g., 2-hydroxypyridine or nicotinonitrile), comparing your observed J-values can provide strong evidence for your structural assignment.

Data Summary: Typical NMR Data Ranges

The following table provides a general guide to the expected chemical shifts for this compound derivatives. Note that these are approximate and can vary significantly based on substituents and solvent.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
H4 7.0 - 8.0115 - 130Typically a doublet of doublets.
H5 6.5 - 7.5105 - 120Typically a triplet or doublet of doublets.
H6 7.5 - 8.5135 - 150Often the most downfield ring proton.
OH/NH 5.0 - 12.0-Highly variable, broad, and solvent-dependent.
C2 -155 - 170Quaternary, sensitive to tautomeric form.
C3 -100 - 115Quaternary carbon bearing the nitrile group.
CN -115 - 125Nitrile carbon.[18]

Experimental Protocols

Protocol 1: Standard 2D HMBC Experiment for Structural Elucidation

This protocol outlines the steps for acquiring a gradient-enhanced HMBC (gHMBC) spectrum, a crucial experiment for determining long-range H-C correlations.

1. Sample Preparation:

  • Dissolve 5-10 mg of your compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Ensure the solution is clear and free of particulate matter.

2. Spectrometer Setup:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters (for a 400 MHz spectrometer):

  • Use a standard gradient-enhanced HMBC pulse sequence (e.g., ghmbc or hmbcgplpndqf).

  • Set the ¹H spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

  • Set the ¹³C spectral width to cover the expected carbon range (e.g., 0-180 ppm).

  • Acquire 256-512 increments in the indirect dimension (F1).

  • Set the number of scans per increment based on sample concentration (typically 8, 16, or higher).

  • Crucially, set the long-range coupling constant for magnetization transfer (e.g., d6 or CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz. [13]

  • Set the relaxation delay to 1.5-2.0 seconds.

4. Processing:

  • Apply a sine-bell or squared sine-bell window function in both dimensions.

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum and reference it appropriately.

The logical workflow for complete structural elucidation using a combination of NMR experiments is depicted below.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Coupling) H1_NMR->COSY Identify spin systems Structure Final Structure H1_NMR->Structure Assemble fragments & confirm stereochemistry C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->Structure Assemble fragments & confirm stereochemistry HSQC HSQC (Direct H-C Bonds) COSY->HSQC Assign protonated carbons COSY->Structure Assemble fragments & confirm stereochemistry HMBC HMBC (Long-Range H-C Bonds) HSQC->HMBC Assign quaternary carbons HSQC->Structure Assemble fragments & confirm stereochemistry HMBC->Structure Assemble fragments & confirm stereochemistry NOESY NOESY/ROESY (Through-Space Proximity) NOESY->Structure Assemble fragments & confirm stereochemistry

Caption: A logical workflow for NMR-based structure elucidation.

References

Technical Support Center: A Guide to Preventing Degradation of 2-Hydroxynicotinonitrile During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound. The inherent reactivity that makes this compound a valuable building block also renders it susceptible to degradation if not stored and handled with precision. This document provides in-depth, field-proven insights into the mechanisms of its degradation, offering practical, evidence-based strategies to ensure its long-term stability and integrity in your experiments.

Section 1: Understanding the Inherent Instability of this compound
Q1: What are the primary chemical properties of this compound that make it susceptible to degradation?

To effectively prevent degradation, it is crucial to first understand the molecule's structural liabilities. The instability of this compound stems from a combination of its functional groups and its unique electronic properties.

  • Lactam-Lactim Tautomerism: The most significant property is its existence as an equilibrium mixture of two tautomers: 2-hydroxypyridine (the lactim form) and 2-pyridone (the lactam form).[1] The position of this equilibrium is highly sensitive to the environment, particularly the solvent.[1] While the hydroxy form is favored in the gas phase, the more polar pyridone form becomes more stable in aqueous solutions.[1] Each tautomer possesses a different reactivity profile, potentially leading to different degradation pathways.

  • Hydrolytic Sensitivity of the Nitrile Group: The cyano (-C≡N) group is susceptible to hydrolysis under both acidic and basic conditions. This reaction can proceed to form a primary amide (2-hydroxy-nicotinamide) and subsequently a carboxylic acid (2-hydroxy-nicotinic acid), introducing significant impurities into your material.

  • Oxidative Susceptibility: The electron-rich pyridine ring, particularly when substituted with an activating hydroxyl group, is prone to oxidation.[2] This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, and light, often leading to the formation of colored impurities and a decrease in purity.[3][4][5]

  • pH Sensitivity: The stability of the molecule is significantly influenced by pH.[6][7][8] Acidic or basic conditions can catalyze hydrolysis and other degradation reactions. Studies on the closely related 2-hydroxypyridine show that pH has a pronounced effect on its photolytic degradation.[9]

Caption: Lactam-lactim tautomerism of this compound.

Section 2: Frequently Asked Questions (FAQs) on Optimal Storage & Handling
Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

Proper storage from the moment of receipt is the single most effective step in preventing degradation. The causality behind these recommendations is to create an environment that minimizes exposure to the key degradation triggers: moisture, oxygen, and light.

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C)Cool conditions slow the rate of all chemical reactions, including oxidation and hydrolysis.[7] While many suppliers state room temperature is adequate, refrigeration provides an extra margin of stability.[10][11][12]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing air with an inert gas is critical to prevent oxidation of the electron-rich hydroxypyridine ring.[10][12]
Light Protect from Light (Amber Vial)UV and visible light can provide the activation energy for photolytic degradation and can generate free radicals that initiate oxidation.[3][9]
Container Tightly Sealed, Chemically InertA tightly sealed container is essential to prevent moisture ingress from the atmosphere, which could lead to hydrolysis of the nitrile group.[2][13][14]
Q3: I've received a shipment that wasn't on a cold pack, but the supplier recommends "cold-chain transportation." Is the material compromised?

This is a common and valid concern. While some suppliers use "cold-chain transportation" as a precaution, the compound is generally stable for short durations at ambient temperatures in solid form.[10][11] The primary risk during transit is exposure to extreme heat, not the absence of refrigeration.

Self-Validating Action Plan:

  • Visual Inspection: Upon receipt, check for any discoloration (e.g., yellowing or browning). A pure compound should be a white to off-white solid.

  • Initial Purity Check: If your lab has the capability, run a quick purity check using a standard analytical method like HPLC or even a melting point determination.[15] A significant deviation from the specification sheet warrants contacting the supplier.

  • Immediate Proper Storage: Regardless of the initial assessment, immediately transfer the compound to the recommended long-term storage conditions outlined in Q2.

Q4: How should I handle the compound in the lab to minimize degradation during routine use?

Degradation often occurs during repeated handling. Adhering to a strict handling protocol is essential.

  • Equilibration: Before opening, always allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: Weigh out the compound in a glove box or, at a minimum, flush the container headspace with argon or nitrogen before and after use.

  • Minimize Exposure: Work efficiently to minimize the time the container is open. Use clean, dry spatulas and equipment.

  • Solution Stability: Prepare solutions fresh for each experiment, especially aqueous solutions. The compound is significantly less stable in solution than as a solid.

Section 3: Troubleshooting Common Degradation Issues
Scenario 1: Discoloration of Solid Compound

Q5: My white crystalline this compound has turned yellow/brown. What is the likely cause and is it still usable?

  • Likely Cause: This discoloration is a classic indicator of oxidation . Exposure to atmospheric oxygen, potentially accelerated by light or trace metal contaminants, has likely led to the formation of colored degradation products.[5] While the bulk of the material may still be intact, the presence of these impurities can compromise sensitive experiments.

  • Usability: The material should not be used for applications requiring high purity (e.g., drug development, kinetic studies) without purification and re-characterization. For less sensitive applications, its use should be considered "at-risk."

troubleshooting_discoloration cluster_yes High Purity Required cluster_no Lower Purity Tolerable start Observation: Solid this compound has discolored (yellow/brown) cause Likely Cause: Oxidation due to improper storage (Air/Light Exposure) start->cause question Is high purity critical for the intended application? cause->question purify Action: Purify by recrystallization or chromatography question->purify Yes use_at_risk Decision: Use 'at-risk' with caution. Document observation. question->use_at_risk No reanalyze Verification: Confirm purity and structure (HPLC, NMR, MS) purify->reanalyze use_purified Decision: Use purified material reanalyze->use_purified

Caption: Troubleshooting workflow for discolored solid material.

Scenario 2: Poor Results in Aqueous Experiments

Q6: My compound is showing variable potency or generating unexpected byproducts in my aqueous buffer. What's happening?

  • Likely Causes: This scenario strongly points to hydrolysis or pH-mediated degradation . In aqueous solutions, especially at non-neutral pH, the compound is far more susceptible to degradation than in its solid state.[6][16] The nitrile group can hydrolyze, and the stability of the entire molecule is pH-dependent.[8][17] The tautomeric equilibrium also shifts in water, presenting the more polar 2-pyridone form which may have a different degradation profile.[1]

  • Troubleshooting & Prevention:

    • Prepare Solutions Fresh: Never use stock solutions that are more than a few hours old unless you have explicitly validated their stability.

    • Buffer Selection: Carefully select your buffer. Avoid strongly acidic or basic conditions unless required by the reaction. A pH range of 5-7 is generally a safer starting point.

    • Run a Control: Perform a time-course study by dissolving the compound in your buffer and analyzing aliquots by HPLC over your typical experimental duration (e.g., at t=0, 1h, 4h, 24h). This will quantify the rate of degradation under your specific conditions.

    • Consider Aprotic Solvents: If your experimental design allows, using a dry, aprotic solvent (e.g., DMSO, DMF) for stock solutions can dramatically improve stability.

Section 4: Advanced Protocols & Methodologies
Protocol 1: Standardized Purity Assessment by RP-HPLC

This protocol provides a robust starting point for assessing the purity of this compound and detecting common degradation products. It should be adapted and validated for your specific instrumentation.

  • Objective: To quantify the purity of this compound and identify potential impurity peaks.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Sample Preparation: Accurately weigh ~1 mg of compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

    • Analysis: Inject 5-10 µL. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Degradation products will typically appear as new peaks, often with different retention times.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential in drug development to understand potential degradation pathways and to develop stability-indicating analytical methods.[18][19]

  • Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

forced_degradation cluster_conditions Stress Conditions (Parallel Experiments) start This compound (in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, UV/Vis Light) start->photo analysis Analysis of Samples at Time Points (e.g., 4h, 24h, 48h) by LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

References

Technical Support Center: Optimization of Catalyst Loading for 2-Hydroxynicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxynicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to address common challenges and questions related to optimizing catalyst loading. Our goal is to provide not just solutions, but a deeper understanding of the reaction principles to empower your experimental design.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, often involves a nucleophilic aromatic substitution (SNAr) reaction.[1][2] A common and effective route is the cyanation of a 2-halopyridine precursor, such as 2-chloronicotinonitrile, followed by hydrolysis, or a direct cyanation of a 2-hydroxypyridine derivative. In many of these transformations, particularly those involving phase-transfer catalysis or transition-metal catalysis, the amount of catalyst used is a critical parameter that dictates reaction efficiency, yield, and overall process viability.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in the synthesis of this compound?

A1: The catalyst's role depends on the specific synthetic route.

  • In Phase-Transfer Catalysis (PTC): For reactions involving an inorganic cyanide salt (e.g., KCN), which is soluble in an aqueous phase, and an organic substrate (e.g., 2-chloropyridine) in an organic solvent, a phase-transfer catalyst is essential. It acts like a detergent, transporting the cyanide nucleophile from the aqueous phase to the organic phase where the reaction occurs.[3] This is typically achieved using quaternary ammonium or phosphonium salts.[3] The catalyst dramatically accelerates the reaction by overcoming the mutual insolubility of the reactants.

  • In Transition-Metal Catalysis: For less reactive starting materials like aryl chlorides or bromides, a transition-metal catalyst, most commonly palladium- or nickel-based, is used.[4][5][6] The catalyst facilitates the reaction through a catalytic cycle, typically involving oxidative addition, transmetalation (cyanide transfer), and reductive elimination to form the C-CN bond.[4] These methods often allow for milder reaction conditions and the use of less toxic cyanide sources like K₄[Fe(CN)₆] or Zn(CN)₂.[4][7][8]

Q2: What is a typical starting range for catalyst loading, and why is it important not to use too much?

A2: A general starting point for catalyst loading optimization is typically between 1-5 mol%. For highly efficient catalysts or well-optimized reactions, this can often be reduced to <1 mol%.

It is critical to avoid excessive catalyst loading for several reasons:

  • Cost: Catalysts, especially those based on precious metals like palladium or complex phosphine ligands, can be a significant cost driver in a synthetic process.[9]

  • Side Reactions: High catalyst concentrations can sometimes lead to an increase in side reactions, such as dimerization or decomposition of starting materials, which reduces the overall yield and purity of the desired product.[10]

  • Difficult Purification: Residual catalyst or its byproducts can complicate the workup and purification process, requiring additional chromatographic steps or treatments, which lowers the overall process efficiency.

  • Negative Kinetic Effects: In some catalytic systems, high concentrations of the catalyst can lead to the formation of inactive dimeric or polymeric species, which can actually decrease the overall reaction rate.

Q3: How do I select the right catalyst for my this compound synthesis?

A3: The choice of catalyst is dictated by your starting material and desired reaction conditions.

  • For activated aryl halides (e.g., 2-chloro-3-nitropyridine): A simple phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may be sufficient.

  • For less reactive aryl halides (e.g., 2-bromopyridine): A palladium-catalyzed approach is often necessary. A common starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand.[7]

  • For aryl chlorides: These are often more challenging substrates. Nickel-based catalysts or specialized palladium catalysts with electron-rich, bulky phosphine ligands (e.g., biaryl phosphines) may be required to achieve good results.[4][11]

Troubleshooting Guide: Catalyst Loading Optimization

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Reaction Conversion

You have set up your reaction with a standard catalyst loading (e.g., 2 mol%), but after the expected reaction time, analysis (TLC, LC-MS) shows mostly unreacted starting material.

Caption: Decision tree for troubleshooting low reaction conversion.

If initial troubleshooting points to catalyst loading as the likely issue, perform a systematic screening.

Objective: To determine the effect of catalyst loading on reaction yield.

Materials:

  • Your 2-halopyridine or 2-hydroxypyridine precursor

  • Cyanide source (e.g., KCN, Zn(CN)₂)

  • Selected Catalyst (e.g., Pd(OAc)₂, TBAB)

  • Anhydrous solvent

  • Inert gas supply (Nitrogen or Argon)

  • Parallel reaction vials or small flasks

Procedure:

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up 5 identical reaction vials.

  • Reagents: To each vial, add the substrate (e.g., 0.5 mmol), cyanide source (e.g., 1.2 eq), and solvent (e.g., 2 mL).

  • Catalyst Addition: Add varying amounts of the catalyst to each vial. It is often easiest to prepare a stock solution of the catalyst and add the required volume.

    • Vial 1: 0.5 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 2.0 mol%

    • Vial 4: 5.0 mol%

    • Vial 5: 10.0 mol%

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature.

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial and analyzing by TLC or LC-MS.

  • Analysis: After the reaction is complete, quench all reactions identically and analyze the crude reaction mixtures by a quantitative method (e.g., qNMR or LC with a standard) to determine the conversion and yield for each catalyst loading.

Data Interpretation:

Summarize your results in a table to clearly identify the optimal loading.

Catalyst Loading (mol%)Conversion after 4h (%)Final Yield (%)Key Observations
0.51525Reaction is slow
1.06085Good conversion
2.0 95 92 Optimal point
5.0>9991Minor byproduct formation observed
10.0>9988Increased byproducts, darker color

This data clearly shows that while 5-10 mol% gives faster initial conversion, 2.0 mol% provides the best yield with fewer side products, making it the most efficient choice.

Problem 2: Reaction Stalls or Plateaus at Moderate Conversion

Your reaction proceeds well initially but stops before reaching completion (e.g., stalls at 60-70% conversion), even after extended reaction times. Increasing the temperature leads to decomposition.

This issue often points to catalyst deactivation or inhibition .

  • Catalyst Oxidation: For transition-metal catalysts like Palladium(0), exposure to oxygen can cause irreversible oxidation and deactivation.[7]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere. Use properly degassed solvents and high-purity inert gas (Nitrogen or Argon).

  • Product Inhibition: The product, this compound, or intermediates may coordinate strongly to the catalyst's active site, preventing it from participating in further catalytic cycles.

    • Solution: Try a slightly lower initial substrate concentration. Sometimes, a slow addition of the substrate over a period of time can maintain a low concentration of inhibitory species and keep the catalyst active.

  • Cyanide Inhibition: An excess of the cyanide source can sometimes poison the catalyst, particularly in palladium-catalyzed reactions.[7]

    • Solution: Carefully control the stoichiometry of the cyanide source. Instead of adding it all at once, consider a slow addition or using a less soluble source that maintains a low, steady concentration of free cyanide in the solution.

Caption: Workflow for diagnosing the cause of a stalled reaction.

References

Troubleshooting guide for scaling up 2-Hydroxynicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Hydroxynicotinonitrile

A Senior Application Scientist's Guide to Scaling Up Production

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges encountered during scale-up, providing in-depth, field-proven insights in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is best for scale-up?

A1: The two most prevalent routes are the Sandmeyer reaction starting from 2-aminonicotinamide or a related amino-precursor, and the hydrolysis of 2-chloronicotinonitrile.

  • Sandmeyer Cyanation: This involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[1] It is a powerful transformation but requires careful control of the highly reactive diazonium salt intermediate, which can be a safety and yield concern on a larger scale.[2][3]

  • Hydrolysis of 2-chloronicotinonitrile: This route involves the nucleophilic substitution of the chlorine atom with a hydroxide source. It can be a more straightforward and safer option for scale-up, avoiding the generation of potentially explosive diazonium salts.[4]

The choice often depends on the cost and availability of starting materials, as well as the safety infrastructure available. For large-scale production, the hydrolysis route is often preferred if the starting chloro-compound is accessible.

Q2: this compound can exist as a tautomer, 2-pyridone. Does this affect the reaction or purification?

A2: Yes, this is a critical point. This compound is in tautomeric equilibrium with its 2-pyridone form (2-oxo-1,2-dihydropyridine-3-carbonitrile). The lactam (pyridone) form generally predominates.[5] This affects its physical properties, such as solubility and melting point (reported as 285-288°C).[6] During workup and purification, changes in pH can shift this equilibrium, potentially causing the product to precipitate or behave differently on chromatographic media. You must be consistent with your pH and solvent systems to ensure reproducible results.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Safety is paramount. Key concerns include:

  • Diazonium Salt Instability (Sandmeyer Route): Aryl diazonium salts are notoriously unstable and can decompose exothermically or even explosively, especially when dry or at elevated temperatures.[2][3] Strict temperature control (typically 0-5°C) is mandatory.

  • Cyanide Reagents: Copper(I) cyanide (CuCN) or other cyanide sources are highly toxic.[7] All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A quench solution (e.g., bleach and ferrous sulfate) for any cyanide-containing waste is essential.

  • Exothermic Reactions: Both diazotization and the subsequent Sandmeyer reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagents must be added slowly and with adequate cooling to prevent thermal runaways.[8]

  • Pressure Buildup: The Sandmeyer reaction evolves nitrogen gas (N₂).[9] The reactor must be properly vented to avoid a dangerous pressure buildup.

A formal hazard evaluation and risk assessment should be conducted before any scale-up operation.[3]

Troubleshooting Guide: Common Scale-Up Issues

Category 1: Low Reaction Yield

Q: My yield dropped significantly when I increased the reaction scale from 10g to 100g using the Sandmeyer reaction. What is the most likely cause?

A: The most common culprit in a Sandmeyer reaction scale-up is inadequate temperature control during diazotization. The stability of the diazonium salt is critical.

Causality & Troubleshooting Steps:

  • Thermal Management: The formation of the diazonium salt from an aromatic amine and sodium nitrite is exothermic. On a small scale, a simple ice bath can manage the heat. On a larger scale, this is insufficient.

    • Verify Cooling Efficiency: Ensure your reactor's cooling jacket and chiller are functioning correctly and can handle the thermal load.

    • Control Addition Rate: The sodium nitrite solution must be added slowly and sub-surface to the acidic amine solution. This ensures localized heat generation is minimized and the bulk temperature does not rise above the critical 0-5°C range.[2] A sudden temperature spike will rapidly decompose the diazonium salt, leading to nitrogen evolution and the formation of phenol byproducts, drastically reducing your yield.[9]

  • Catalyst Activity: The copper(I) catalyst is essential for the cyanation step.[7]

    • Check Catalyst Quality: Copper(I) salts can oxidize to inactive copper(II) species upon storage. Use a fresh, high-purity source.

    • Ensure Proper Stoichiometry: While catalytic, a sufficient amount is needed to drive the reaction. Re-verify your calculations for the larger scale.

  • Reaction Monitoring: Don't rely solely on time.

    • Use In-Process Controls (IPCs): Use techniques like HPLC to monitor the disappearance of the starting material and the formation of the product. A reaction may appear complete by TLC but may have stalled.[10]

Workflow: Troubleshooting Low Yield in Sandmeyer Synthesis

G start Low Yield Observed temp_check Was diazotization temp strictly kept at 0-5°C? start->temp_check addition_check Was NaNO₂ added slowly with efficient stirring? temp_check->addition_check Yes temp_issue Primary Cause: Diazonium Salt Decomposition temp_check->temp_issue No catalyst_check Was fresh Cu(I) catalyst used? addition_check->catalyst_check Yes addition_issue Cause: Localized overheating and reagent decomposition. addition_check->addition_issue No catalyst_issue Cause: Inactive catalyst or insufficient loading. catalyst_check->catalyst_issue No end_node Yield Improved catalyst_check->end_node Yes temp_solution Solution: Improve reactor cooling. Use controlled, slow addition. temp_issue->temp_solution temp_solution->end_node addition_solution Solution: Use a syringe pump for addition. Ensure vigorous overhead stirring. addition_issue->addition_solution addition_solution->end_node catalyst_solution Solution: Use a fresh bottle of CuCN. Verify stoichiometry. catalyst_issue->catalyst_solution catalyst_solution->end_node

Caption: Decision tree for diagnosing low yield in the Sandmeyer synthesis of this compound.

Category 2: Impurity Formation & Side Reactions

A: On a larger scale, minor side reactions that were previously negligible can become significant sources of impurities. Poor heat transfer and longer reaction times can exacerbate this issue.

Common Impurities and Their Prevention:

Impurity NamePotential SourcePrevention & Mitigation StrategyAnalytical Method
2-Hydroxynicotinic Acid Hydrolysis of the nitrile group under harsh acidic or basic conditions during reaction or workup.Maintain moderate pH during workup. Avoid prolonged heating in strong acid or base.LC-MS, HPLC
Starting Amine (e.g., 2-Aminonicotinamide) Incomplete diazotization or reaction.Ensure 1.0-1.1 equivalents of sodium nitrite are used. Monitor reaction to completion via HPLC.LC-MS, HPLC, TLC
Phenol/Hydroxy-byproducts Decomposition of the diazonium salt by reaction with water before it can react with the cyanide nucleophile.[9]Maintain low temperature (0-5°C) rigorously. Use the diazonium salt immediately after it is formed.LC-MS, GC-MS
Biaryl Dimers Radical coupling of the aryl radical intermediate, a known side reaction in the Sandmeyer mechanism.[7]Ensure good dispersion of the copper catalyst. Avoid high concentrations of the diazonium salt.LC-MS

Protocol: Impurity Profile Analysis by HPLC

This protocol provides a general method for monitoring the reaction. The exact conditions may need to be optimized for your specific system.

  • Sample Preparation: Carefully quench a small aliquot (e.g., 0.1 mL) of the reaction mixture into a known volume of a suitable solvent (e.g., 1 mL of Acetonitrile/Water 50:50) to stop the reaction.

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a gradient appropriate to elute the polar starting material first, then ramp up the organic phase percentage to elute the less polar product and impurities. (e.g., 5% B to 95% B over 15 minutes).

  • Detection: UV detection at a wavelength where both starting material and product have good absorbance (e.g., 254 nm or 280 nm).

  • Analysis: Track the peak area of the starting material, product, and any significant impurities over time to determine reaction completion and profile.

Category 3: Workup & Purification Challenges

Q: During the final crystallization step, I am getting a very fine, difficult-to-filter solid, leading to product loss. How can I improve my crystallization?

A: This is a classic scale-up problem related to crystallization kinetics. "Crashing out" a product by rapid cooling or solvent addition often leads to fine, amorphous particles. The goal is to encourage the growth of larger, more ordered crystals.

Strategies for Improved Crystallization:

  • Control Cooling Rate: Do not rapidly cool the crystallization vessel in an ice bath. Implement a slow, controlled cooling ramp (e.g., 5-10°C per hour) using the reactor's jacket. This gives the molecules time to align into a stable crystal lattice.

  • Optimize Solvent System: The ideal crystallization solvent is one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. You may need to use a co-solvent system (e.g., Ethanol/Water, Dioxane/Water) to achieve the optimal solubility profile.

  • Seeding: Once the solution is saturated and slightly cooled, add a small amount of pure, crystalline this compound (seed crystals). This provides a template for crystal growth and can dramatically improve particle size and morphology.

  • Agitation: Use slow, steady agitation. Overly vigorous stirring can cause shear stress that leads to nucleation of many small crystals (secondary nucleation) rather than the growth of existing ones.

Diagram: Logic for Crystallization Optimization

G start Poor Filtration/ Fine Powder solubility Is product crashing out too quickly? start->solubility cooling Was cooling rapid? solubility->cooling Yes end_node Large, Filterable Crystals Obtained solubility->end_node No seeding Was seeding performed? cooling->seeding No cooling_yes Action: Implement a slow, programmed cooling ramp (e.g., 5°C/hour). cooling->cooling_yes Yes seeding_no Action: Add 0.1-1% seed crystals at the point of supersaturation. seeding->seeding_no No seeding->end_node Yes solubility_yes Action: Screen for anti-solvents or co-solvent systems to reduce supersaturation rate. cooling_yes->seeding seeding_no->end_node

Caption: Troubleshooting workflow for improving product crystallization and filtration.

References

Validation & Comparative

A Comprehensive Guide to the Validation of HPLC Methods for the Analysis of 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Hydroxynicotinonitrile. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and acceptance criteria. Our focus is on creating a robust and reliable analytical method suitable for quality control and stability studies in a drug development setting.

Introduction: The Analytical Challenge of this compound

This compound is a versatile heterocyclic compound, serving as a key building block in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure, featuring both a hydroxyl and a nitrile group on a pyridine ring, presents unique analytical considerations.[2] Accurate and precise quantification of this compound is critical to ensure the quality, efficacy, and safety of any resulting drug substance or product. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution, sensitivity, and specificity.

However, a developed HPLC method is only as reliable as its validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3] This guide will walk you through a comprehensive validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Proposed HPLC Method for this compound

Table 1: Proposed Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds like this compound.
Mobile Phase Acetonitrile: 0.01 M Phosphate Buffer (pH 3.0) (30:70, v/v)A mixture of organic solvent and aqueous buffer is typical for RP-HPLC. The acidic pH will suppress the ionization of the hydroxyl group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 270 nmPyridine-containing compounds typically exhibit UV absorbance. The specific wavelength should be determined by examining the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µLA common injection volume that balances sensitivity and potential for column overload.
Column Temperature 25 °CMaintaining a constant temperature ensures reproducible retention times.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for HPLC method validation.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Develop HPLC Method Protocol Write & Approve Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

System Suitability

Expertise & Experience: Before any validation experiments are performed, it is crucial to establish and meet system suitability criteria. This ensures that the chromatographic system is performing adequately on the day of analysis.

Protocol:

  • Prepare a standard solution of this compound at a concentration that will be used for routine analysis (e.g., 100 µg/mL).

  • Inject the standard solution five or six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (T): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: A measure of the precision of the injections.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)> 2000
RSD of Peak Area≤ 2.0%
RSD of Retention Time≤ 1.0%
Specificity

Trustworthiness: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[12]

Protocol:

  • Forced Degradation Studies: Subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

  • Inject a blank (diluent) and a placebo (if a formulated product is being analyzed) to ensure no interference at the retention time of this compound.

Acceptance Criteria:

  • The peak for this compound should be free from any co-eluting peaks from the blank, placebo, and degradation products.

  • Peak purity analysis (using a photodiode array detector) should be performed to confirm the homogeneity of the analyte peak.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration, which could be 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²)≥ 0.999
y-interceptShould be close to zero.
Accuracy

Trustworthiness: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[14]

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo or a known matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[15]

Protocol:

  • Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

Precision LevelAcceptance Limit (RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Trustworthiness: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

Protocol: There are several methods to determine LOD and LOQ. The signal-to-noise (S/N) ratio approach is common.

  • Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration that gives a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting a series of solutions at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1 with acceptable precision.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the effect on system suitability parameters and the assay results.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay results of the sample should not be significantly affected by the changes in the method parameters.

Data Presentation and Interpretation

All data generated during the validation study should be meticulously documented in a validation report. Summary tables are an effective way to present the results for each validation parameter.

Table 2: Example Summary of Validation Results

Validation ParameterResultAcceptance CriteriaPass/Fail
Specificity No interference observedNo interferencePass
Linearity (r²) 0.9995≥ 0.999Pass
Range (µg/mL) 50 - 150--
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (RSD)
- Repeatability0.8%≤ 2.0%Pass
- Intermediate Precision1.2%≤ 2.0%Pass
LOD (µg/mL) 0.1S/N ≈ 3:1Pass
LOQ (µg/mL) 0.3S/N ≈ 10:1, RSD ≤ 10%Pass
Robustness System suitability metSystem suitability metPass

Conclusion: A Validated Method for Confident Analysis

Following the comprehensive validation process detailed in this guide will ensure that the developed HPLC method for this compound is reliable, accurate, and precise for its intended use. This scientific, evidence-based approach not only satisfies regulatory requirements but also provides confidence in the quality of the data generated, which is paramount in the pharmaceutical industry. The principles and practices outlined here can be adapted for the validation of HPLC methods for a wide range of other analytes.

References

A Comparative Guide to the Reactivity of 2-Hydroxynicotinonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the chemical reactivity of 2-Hydroxynicotinonitrile and its key structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a nuanced understanding of how isomeric differences influence synthetic outcomes. By elucidating the causality behind experimental choices and presenting self-validating protocols, we aim to equip you with the field-proven insights necessary for strategic and efficient molecular design in the realm of heterocyclic chemistry.

The Isomeric Landscape: Structure, Tautomerism, and Electronic Effects

The hydroxynicotinonitriles are a fascinating class of compounds where the placement of hydroxyl and cyano groups on the pyridine ring dictates a unique chemical personality for each isomer. This personality is primarily shaped by the interplay of tautomerism and the electronic influence of the substituents.

This compound and its 6-hydroxy counterpart predominantly exist in their pyridone tautomeric forms (1,2-dihydro-2-oxonicotinonitrile and 1,6-dihydro-6-oxonicotinonitrile, respectively). This is a critical feature, as the pyridone form has a more electron-rich ring system compared to the aromatic hydroxy form, significantly impacting its reactivity, particularly in electrophilic substitutions.[1] The 4-hydroxy isomer also exhibits a preference for the pyridone tautomer (1,4-dihydro-4-oxopyridine-3-carbonitrile). In contrast, 3-hydroxynicotinonitrile and 5-hydroxynicotinonitrile exist primarily in the hydroxy form, retaining the aromaticity of the pyridine ring.

These tautomeric and electronic differences are the foundation upon which their differential reactivity is built. The following workflow outlines a systematic approach to characterizing these foundational properties before embarking on synthetic campaigns.

G cluster_0 Isomer Characterization Workflow A Isomer Synthesis & Purification B Spectroscopic Analysis (NMR, IR, UV-Vis) A->B Structural Confirmation C Tautomeric Equilibrium Study (Solvent & pH Effects) B->C Identify Dominant Tautomer E Reactivity Profiling C->E Predict Reactivity D Computational Modeling (Electron Density, HOMO/LUMO) D->E Rationalize Reactivity

Figure 1. A generalized workflow for the comprehensive characterization of hydroxynicotinonitrile isomers.

Comparative Reactivity in Key Synthetic Transformations

The true value of these isomers as synthetic building blocks is revealed in their distinct behaviors in common chemical reactions.

The Ambident Nucleophile: N- vs. O-Alkylation

For the isomers that exist predominantly as pyridones (2-hydroxy, 4-hydroxy, and 6-hydroxy), alkylation presents a regioselectivity challenge. The pyridone anion is an ambident nucleophile, with potential reaction sites at the nitrogen and oxygen atoms. The outcome of this competition is a classic example of how reaction conditions can steer a synthesis towards the desired product.[2][3][4][5][6][7]

Expert Insight: The regioselectivity of alkylation is often governed by Hard and Soft Acid-Base (HSAB) theory. The nitrogen atom is a harder nucleophilic center, while the oxygen is softer. Consequently, "hard" alkylating agents like methyl iodide tend to favor N-alkylation, especially in polar aprotic solvents like DMF that do not strongly solvate the harder nucleophile. Conversely, "softer" electrophiles like benzyl bromide are more inclined to react at the softer oxygen atom. The choice of base is also critical; a strong, non-nucleophilic base like sodium hydride will generate the pyridone anion, allowing the inherent reactivity of the electrophile to determine the outcome.

Comparative Alkylation Data (Predicted Trends):

IsomerAlkylating AgentBaseSolventExpected Major ProductRationale
This compound Methyl IodideK₂CO₃DMFN-methylationHard electrophile favors the hard nitrogen center.
Benzyl BromideNaHTHFO-alkylationSofter electrophile favors the softer oxygen center.
6-Hydroxynicotinonitrile Methyl IodideK₂CO₃DMFN-methylationSimilar to the 2-hydroxy isomer.
4-Hydroxynicotinonitrile Methyl IodideK₂CO₃AcetoneO-methylationThe negative charge is more delocalized onto the oxygen, increasing its nucleophilicity.
Electrophilic Aromatic Substitution: The Case of Nitration

The electron-rich nature of the pyridone tautomers makes them more susceptible to electrophilic attack than their aromatic hydroxy counterparts. However, the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acid) can protonate the pyridine nitrogen, creating a highly deactivated ring.[1][8][9][10][11]

G cluster_1 Comparative Nitration Workflow Start Hydroxynicotinonitrile Isomer Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Nitration Reaction Reaction at 0°C to rt Nitration->Reaction Quench Quench with Ice-water Reaction->Quench Extraction Product Extraction Quench->Extraction Analysis Isomer Separation & Analysis (HPLC, NMR) Extraction->Analysis

Figure 2. A standardized experimental workflow for the comparative nitration of hydroxynicotinonitrile isomers.

Experimental Protocol for Nitration of a Hydroxypyridine Derivative:

  • Safety First: Nitration reactions are highly exothermic and should be conducted with extreme caution in a fume hood, with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with stirring. Allow the mixture to cool.[12]

  • Reaction: Dissolve the hydroxynicotinonitrile isomer in a minimal amount of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the solution of the hydroxynicotinonitrile isomer, ensuring the temperature does not rise above 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product should precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

Comparative Nitration Reactivity:

IsomerExpected Position of NitrationPredicted ReactivityRationale
This compound 5-positionHighThe pyridone form is activated, and the substituents direct to the 5-position.
6-Hydroxynicotinonitrile 5-positionHighSimilar to the 2-hydroxy isomer.[1]
4-Hydroxynicotinonitrile 3-positionLow to ModerateThe pyridone is activated, but the 3-position is sterically hindered.
3-Hydroxynicotinonitrile 2-positionLowThe hydroxy form is less reactive, and the ring is deactivated by protonation.[1]
5-Hydroxynicotinonitrile 2- or 6-positionLowSimilar to the 3-hydroxy isomer.
Transformation of the Cyano Group: A Study in Hydrolysis

The hydrolysis of the cyano group to a carboxylic acid is a fundamental transformation. The rate of this reaction is highly dependent on the electronic environment of the nitrile.[13][14][15][16][17]

Experimental Protocol for Comparative Hydrolysis:

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the hydroxynicotinonitrile isomer (1 mmol) and 10 mL of 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C).

  • Monitoring: Follow the disappearance of the starting material by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Adjust the pH to the isoelectric point of the resulting amino acid (typically around pH 3-4) with a suitable base (e.g., NaOH solution). The product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Validation: Confirm the identity and purity of the nicotinic acid derivative by melting point, NMR, and IR spectroscopy.

Comparative Hydrolysis Rates (Predicted):

IsomerPredicted Relative RateRationale
This compound FastThe electron-donating nature of the pyridone oxygen facilitates protonation of the nitrile nitrogen, the first step in hydrolysis.
6-Hydroxynicotinonitrile FastSimilar electronic effects as the 2-hydroxy isomer.
4-Hydroxynicotinonitrile ModerateThe pyridone oxygen is further from the cyano group, so its activating effect is diminished.
3-Hydroxynicotinonitrile SlowThe hydroxyl group has a weaker electron-donating effect in the meta position, and the aromatic ring is less electron-rich than the pyridone tautomers.
5-Hydroxynicotinonitrile SlowSimilar to the 3-hydroxy isomer.

Concluding Remarks for the Practicing Scientist

The choice of a hydroxynicotinonitrile isomer in a synthetic route is a strategic decision with significant consequences for reaction outcomes. This guide has demonstrated that a deep understanding of the interplay between tautomerism and electronic effects is paramount. The pyridone-forming isomers (2-, 4-, and 6-hydroxy) are generally more reactive in electrophilic substitutions, while also presenting the challenge and opportunity of N- vs. O-alkylation. The hydroxy-isomers (3- and 5-hydroxy) are less reactive but offer a more predictable aromatic system. By leveraging the principles and protocols outlined herein, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors.

References

A Comparative Analysis of the Biological Activity of 2-Hydroxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel pharmacophores with potent and selective biological activities is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, 2-hydroxynicotinonitrile and its derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of pharmacological effects. This guide provides an in-depth, objective comparison of the biological activities of these derivatives against established, clinically relevant compounds. We will delve into their antimicrobial, antiviral, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating their therapeutic potential.

The this compound Scaffold: A Privileged Structure

The this compound core, a derivative of the naturally occurring 2-pyridinone motif, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with multiple biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking. The presence of the nitrile group, a potent electron-withdrawing moiety and a bioisostere for other functional groups, further enhances its versatility in drug design.[1][2] This unique combination of features allows for extensive structural modifications, leading to a diverse library of derivatives with a wide range of biological activities.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Derivatives of this compound have shown encouraging activity against a variety of microbial pathogens.

Comparative Efficacy

The antimicrobial potential of this compound derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
This compound Derivative (7b) Bacillus subtilis (Gram-positive)-[1]
Nicotinic Acid Derivative (Compound 13) Staphylococcus epidermidis (Gram-positive)1.95[3]
Nicotinic Acid Derivative (Compound 13) Staphylococcus aureus (MRSA)7.81[3]
Ciprofloxacin (Existing Drug) Escherichia coli15.62[4]
Ciprofloxacin (Existing Drug) Pseudomonas aeruginosa31.25[4]
Fluconazole (Existing Drug) Candida albicans15.62[4]

As illustrated in the table, certain nicotinic acid derivatives, closely related to 2-hydroxynicotinonitriles, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable or superior to existing antibiotics.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's efficacy. The broth microdilution method is a standardized and widely accepted protocol.

Causality Behind Experimental Choices: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously, providing reproducible and quantitative results. The use of Mueller-Hinton broth is standard as it supports the growth of most common pathogens and has minimal interference with the activity of most antimicrobial agents.[5]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[6]

  • Serial Dilution of Test Compounds: The this compound derivatives and comparator drugs are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Diagram of Broth Microdilution Workflow:

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Bacterial Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Compounds Serial Dilution of Compounds Compounds->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC

Caption: Workflow for MIC determination using broth microdilution.

Antiviral Activity: Targeting Viral Replication

The emergence of new viral pathogens and the development of resistance to existing antiviral drugs underscore the need for novel therapeutic agents. Nucleoside analogues based on the 2-oxonicotinonitrile scaffold have demonstrated promising antiviral activity.

Comparative Efficacy

The 50% inhibitory concentration (IC50) is a key metric for evaluating antiviral potency, representing the concentration of a compound that inhibits viral replication by 50%.

Compound/DrugVirusCell LineIC50 (µM)Reference
2-Oxonicotinonitrile Nucleoside Analogue (2aAc) SARS-CoV--[1]
2-Oxonicotinonitrile Nucleoside Analogue (2aAc) Influenza A (H5N1)--[1]
GRL-0617 (Naphthalene-based inhibitor) SARS-CoV-2 PLpro-2.3[8]
Baicalein (Natural Product) SARS-CoV-2 MproVero E60.9[8]
Remdesivir (Existing Drug) SARS-CoV-2Vero E6--

One study highlighted a nucleoside analogue of 2-oxonicotinonitrile (2aAc) with good activity against SARS-CoV and Influenza A (H5N1).[1] While specific IC50 values were not provided in the abstract, the reported activity suggests a promising avenue for further investigation. For comparison, known inhibitors of SARS-CoV-2 proteases exhibit IC50 values in the low micromolar range.[8]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a lytic virus.

Causality Behind Experimental Choices: This assay provides a direct measure of the inhibition of infectious virus production. The use of a semi-solid overlay, such as methylcellulose, is crucial to restrict the spread of progeny virions, leading to the formation of localized areas of cell death (plaques) that can be quantified.[9]

Step-by-Step Methodology:

  • Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.

  • Compound Treatment and Virus Infection: The cell monolayers are treated with serial dilutions of the test compounds, followed by infection with a known amount of virus (e.g., 100 plaque-forming units).

  • Incubation: After an initial adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a medium containing a semi-solid substance (e.g., methylcellulose) and the corresponding concentration of the test compound. The plates are then incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained with a dye such as crystal violet, which stains viable cells. Plaques appear as clear zones against a stained background. The number of plaques in each well is counted.

  • IC50 Calculation: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9][10]

Diagram of Plaque Reduction Assay Workflow:

Plaque_Reduction_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Monolayer Confluent Cell Monolayer Infection Infect Cells Cell_Monolayer->Infection Compound_Virus Compound Dilutions + Virus Compound_Virus->Infection Overlay Add Semi-Solid Overlay Infection->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Staining Fix and Stain Plaques Incubation->Staining Counting Count Plaques Staining->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc

Caption: Workflow of the plaque reduction assay for antiviral activity.

Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a critical area of research. N-(substituted phenyl)-2-hydroxynicotinanilides have shown significant anti-inflammatory activity.[11]

Comparative Efficacy

The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening acute anti-inflammatory activity. The percentage of edema inhibition is a measure of a compound's efficacy.

Compound/DrugDoseEdema Inhibition (%)Reference
N-(4-chlorophenyl)-2-hydroxynicotinanilide (Compound 14) -Comparable to Leflunomide[11]
Leflunomide (Existing Drug) --[11]
Indomethacin (Existing Drug) 10 mg/kg~50-60%[12][13]
Piroxicam (Existing Drug) --[14]

Derivatives of 2-hydroxynicotinanilide have demonstrated potent in vivo anti-inflammatory activity comparable to the established drug Leflunomide.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model allows for the assessment of a compound's ability to reduce acute inflammation.

Causality Behind Experimental Choices: Carrageenan, a sulfated polysaccharide, is used to induce a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, making it a suitable model for evaluating nonsteroidal anti-inflammatory drugs (NSAIDs) that target prostaglandin synthesis.[13][15] Paw volume measurement is a direct and quantifiable indicator of edema.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Rodents (typically rats or mice) are acclimatized to laboratory conditions and randomly assigned to control and treatment groups.

  • Compound Administration: The test compounds (this compound derivatives) and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined time before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of the right hind paw of each animal.[15]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The initial paw volume is measured before carrageenan injection.

  • Calculation of Edema Inhibition: The increase in paw volume (edema) is calculated for each animal. The percentage of inhibition of edema by the test compounds is calculated relative to the vehicle control group.[13]

Diagram of Carrageenan-Induced Paw Edema Workflow:

Paw_Edema_Assay cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis Animal_Groups Group Animals Drug_Admin Administer Compound/Vehicle Animal_Groups->Drug_Admin Carrageenan_Injection Inject Carrageenan into Paw Drug_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume Over Time Carrageenan_Injection->Paw_Volume Calc_Inhibition Calculate % Edema Inhibition Paw_Volume->Calc_Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents with improved efficacy and reduced toxicity is a major focus of cancer research. 2-Phenylacrylonitrile derivatives, which share structural similarities with 2-hydroxynicotinonitriles, have demonstrated potent and selective anticancer activity.

Comparative Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In cancer research, it indicates the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.

Compound/DrugCancer Cell LineIC50Reference
2-Phenylacrylonitrile Derivative (1g2a) HCT116 (Colon)5.9 nM[11][16]
2-Phenylacrylonitrile Derivative (1g2a) BEL-7402 (Liver)7.8 nM[11][16]
Pyridinone Derivative (Compound 38) Adenosine A2A Receptor Antagonist29.0 nM[17]
Oridonin Derivative (Compound 5) HCT-116 (Colon)0.16 µM[18]
Doxorubicin (Existing Drug) VariousVaries (nM to µM range)-
Taxol (Existing Drug) VariousVaries (nM to µM range)-

Notably, the 2-phenylacrylonitrile derivative 1g2a exhibited exceptionally potent inhibitory activity against colon and liver cancer cell lines, with IC50 values in the nanomolar range, surpassing the activity of some established anticancer drugs.[11][16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choices: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[19][20]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and comparator drugs for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[19]

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[19][20]

Diagram of MTT Assay Workflow:

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining anticancer activity.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile and promising platform for the development of novel therapeutic agents. The data presented in this guide demonstrate their significant potential across a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. In several instances, the potency of these derivatives is comparable or even superior to that of existing, clinically used drugs.

The detailed experimental protocols provided herein serve as a foundation for researchers to reliably evaluate and compare the activity of new derivatives. Future research should focus on elucidating the precise mechanisms of action of these compounds, which will be crucial for optimizing their pharmacological properties and advancing them through the drug development pipeline. Structure-activity relationship (SAR) studies will also be instrumental in designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in infectious diseases, inflammation, and oncology.

References

A Definitive Guide to the Structural Validation of 2-Hydroxynicotinonitrile Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical comparison of 2D NMR techniques for the unambiguous structural elucidation of 2-Hydroxynicotinonitrile. We will move beyond a simple recitation of methods to a logical, evidence-based workflow that demonstrates how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy serve as a self-validating system for molecular structure confirmation. This document is intended for researchers, medicinal chemists, and professionals in drug development who rely on precise molecular characterization.

The Analytical Challenge: Tautomerism in this compound

The nominal structure of "this compound" presents an immediate ambiguity due to keto-enol tautomerism, a common feature in hydroxypyridine derivatives.[1] The molecule can exist in two primary forms: the aromatic hydroxy-pyridine form (I) or the non-aromatic pyridone form (II). While one form often predominates, confirming the correct structure is paramount for understanding its chemical properties, reactivity, and biological interactions.

Tautomeric forms of this compoundFigure 1. Potential tautomeric forms of the target molecule: (I) 2-hydroxypyridine-3-carbonitrile and (II) 2-oxo-1,2-dihydropyridine-3-carbonitrile.

One-dimensional (1D) NMR (¹H and ¹³C) provides the initial dataset, but spectral overlap and the inability to definitively assign quaternary carbons can leave the structure unresolved. Two-dimensional (2D) NMR spectroscopy is the definitive tool to resolve this ambiguity by mapping the intricate network of through-bond correlations within the molecule.[2][3][4]

The Strategic 2D NMR Workflow

G start_node Sample Preparation (this compound in DMSO-d6) nmr_1d Acquire 1D Spectra (¹H, ¹³C/DEPT) start_node->nmr_1d Foundation cosy ¹H-¹H COSY (Establish Proton Spin System) nmr_1d->cosy Step 1 hsqc ¹H-¹³C HSQC (Assign Protonated Carbons) cosy->hsqc Step 2 hmbc ¹H-¹³C HMBC (Map Long-Range Connectivity & Quaternary Carbons) hsqc->hmbc Step 3 final_structure Final Structure Validation (Synthesize All Data) hmbc->final_structure Step 4

Caption: A logical workflow for 2D NMR structural elucidation.

Step-by-Step Data Interpretation and Elucidation

We will proceed by hypothesizing the expected data for the more stable 2-pyridone tautomer (II) and demonstrate how the 2D NMR experiments would confirm this structure.

Step 1: Foundational 1D NMR Analysis (¹H & ¹³C)

The first step is acquiring standard ¹H and ¹³C spectra. For a substituted pyridine ring, proton signals typically appear in the aromatic region, with chemical shifts influenced by proximity to the nitrogen atom and other substituents.[1] The ¹H spectrum is expected to show three distinct signals for the ring protons. The ¹³C spectrum, aided by a DEPT-135 experiment, will reveal the number of CH and quaternary carbons. The presence of a signal significantly downfield (>160 ppm) would be the first hint of a carbonyl carbon, favoring the pyridone tautomer.

Step 2: Mapping Proton Connectivity with ¹H-¹H COSY

Correlation Spectroscopy (COSY) is the primary experiment for identifying protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[5][6][7] In a COSY spectrum, the 1D proton spectrum is plotted on both axes. Off-diagonal "cross-peaks" connect signals from coupled protons, allowing us to trace the proton network within the molecule.[8][9]

  • Expected Correlations: For this compound, we anticipate a cross-peak between the proton at position 5 (H5) and the proton at position 6 (H6). We also expect a correlation between the proton at position 5 (H5) and the proton at position 4 (H4). This establishes the H6-C6-C5-H5-C4-H4 spin system and confirms the relative positions of these protons on the ring.

Step 3: Direct Bond Assignment with ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a highly sensitive method for identifying which proton is directly attached to which carbon.[2][10][11] The spectrum displays ¹H chemical shifts on one axis and ¹³C shifts on the other. Each peak represents a direct one-bond C-H connection.[8][12][13]

  • Expected Correlations: The HSQC spectrum will show three cross-peaks, definitively linking:

    • The ¹H signal of H4 to the ¹³C signal of C4.

    • The ¹H signal of H5 to the ¹³C signal of C5.

    • The ¹H signal of H6 to the ¹³C signal of C6.

  • Causality: This experiment is crucial because it unambiguously assigns the chemical shifts of all protonated carbons. Quaternary carbons (like C2, C3, and the nitrile carbon) will be absent from the HSQC spectrum, highlighting the need for our next experiment.[14]

Step 4: Unveiling the Skeleton with ¹H-¹³C HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool in this workflow. It reveals correlations between protons and carbons over two to three bonds (and occasionally four).[15][16][17] This allows us to connect the molecular fragments identified by COSY and HSQC and, critically, to place the quaternary carbons.[12][18]

  • Expected Key Correlations to Validate the Pyridone Structure:

    • H4 to C2, C3, C5, and C≡N: The proton at H4 should show a two-bond correlation to C3 and C5, and a three-bond correlation to the carbonyl carbon C2 and the nitrile carbon (C≡N). The correlation to C2 is definitive proof of the pyridone structure.

    • H5 to C3, C4, and C6: This proton will show correlations to its neighboring carbons, confirming the ring structure.

    • H6 to C2, C4, and C5: The three-bond correlation from H6 to the carbonyl carbon at C2 provides secondary, powerful confirmation of the pyridone tautomer. A correlation to the nitrile carbon (C3-C≡N) might also be observable.

    • NH Proton to C2, C3, and C6: The proton on the nitrogen (if observable) would show strong correlations to C2 and C6, cementing the pyridone ring structure.

Synthesized Data and Structural Confirmation

The combined data from these experiments provides an irrefutable, cross-validated structural assignment.

Atom PositionExpected ¹H δ (ppm)Expected ¹³C δ (ppm)Key COSY Correlations (¹H-¹H)Key HSQC Correlation (¹H-¹³C)Key HMBC Correlations (¹H-¹³C)
NH ~12.5 (broad)---C2, C6, C3
C2 -~162--H6, H4
C3 -~105--H4, H5
C4 ~6.5~110H5C4-H4C2, C3, C5, C≡N
C5 ~7.8~140H4, H6C5-H5C3, C4, C6
C6 ~7.6~120H5C6-H6C2, C4, C5
C≡N -~118--H4

Note: Chemical shifts are estimates and will vary based on solvent and concentration.

The HMBC correlations from multiple ring protons (H4 and H6) to the quaternary carbon at ~162 ppm (C2) are inconsistent with a hydroxyl group and definitively confirm the presence of a carbonyl group. This validates the 2-oxo-1,2-dihydropyridine-3-carbonitrile structure (II).

Caption: Key 2D NMR correlations confirming the pyridone structure.

Experimental Protocols

For trustworthy and reproducible results, adherence to standardized protocols is essential.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is strategic as it can help in observing exchangeable protons like the N-H proton.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: 500 MHz NMR Spectrometer with a cryoprobe.

  • Temperature: 298 K.

¹H-¹H COSY (Correlation Spectroscopy):

  • Experiment: cosygpqf

  • Spectral Width: 12-15 ppm in both dimensions.

  • Acquisition Time: ~0.2 s.

  • Number of Scans: 4-8.

  • Increments: 256-512 in the F1 dimension.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Experiment: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: ~200 ppm.

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz (typical for aromatic C-H).

  • Number of Scans: 8-16.

  • Increments: 256 in the F1 dimension.

  • Processing: Apply a QSINE window function (SSB=2) in both dimensions.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Experiment: hmbcgplpndqf

  • ¹H Spectral Width: 12-15 ppm.

  • ¹³C Spectral Width: ~220 ppm.

  • Long-Range Coupling Constant: Optimized for 8 Hz to detect 2-3 bond correlations.

  • Number of Scans: 16-64 (requires more scans due to weaker correlations).

  • Increments: 256-512 in the F1 dimension.

  • Processing: Apply a sine-bell window function in both dimensions.

Conclusion

This guide demonstrates that a systematic application of 2D NMR techniques provides an unambiguous and self-validating pathway to structural elucidation. For this compound, the combination of COSY, HSQC, and particularly HMBC, definitively confirms the molecule exists predominantly in the 2-oxo-1,2-dihydropyridine-3-carbonitrile tautomeric form. The key evidence lies in the long-range correlations observed in the HMBC spectrum, which successfully map the entire carbon skeleton, including the crucial carbonyl and nitrile quaternary carbons. This rigorous, multi-faceted approach ensures the highest level of confidence in structural assignments, a non-negotiable requirement in modern chemical and pharmaceutical research.

References

A Comparative Guide to the Synthetic Routes of 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxynicotinonitrile, also known as 3-cyano-2-pyridone (CAS No. 95907-03-2), is a pivotal heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a nitrile group, offers multiple reactive sites for further molecular elaboration. The compound exists in a tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, with the latter generally predominating. This guide provides an in-depth comparison of the most viable synthetic strategies for obtaining this valuable intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.

Route 1: Multi-step Synthesis from 3-Cyanopyridine via a 2-Chloro Intermediate

This pathway is a robust and frequently employed industrial method that begins with the readily available starting material, 3-cyanopyridine (nicotinonitrile).[2] The strategy involves three key transformations: N-oxidation, chlorination, and subsequent hydrolysis.

Workflow Overview

cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis A 3-Cyanopyridine B 3-Cyanopyridine N-Oxide A->B H₂O₂, Catalyst C 2-Chloronicotinonitrile B->C POCl₃ D This compound C->D NaOH(aq), Δ

Caption: Overall workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 3-Cyanopyridine N-Oxide

This initial step activates the pyridine ring for subsequent functionalization. The N-oxide group enhances the electrophilicity of the C2 and C4 positions.

  • Protocol: In a suitable reaction vessel, 3-cyanopyridine is dissolved in water. A catalyst, such as sodium tungstate or molybdenum acetylacetonate, is added along with sulfuric acid as a co-catalyst.[3][4] The mixture is heated to 75-95°C. Hydrogen peroxide (30%) is then added dropwise over several hours while maintaining the reaction temperature.[4] After the addition is complete, the reaction is held at temperature for an additional period to ensure complete conversion. Upon cooling, the product, 3-cyanopyridine N-oxide, crystallizes and can be isolated by filtration. Yields for this step are typically high, often in the range of 80-95%.[4][5]

Step 2: Synthesis of 2-Chloronicotinonitrile

The N-oxide is converted to the 2-chloro derivative using a standard chlorinating agent.

  • Protocol: 3-Cyanopyridine N-oxide is slowly added to an excess of phosphorus oxychloride (POCl₃) at a controlled temperature, typically between 80-95°C.[6] The reaction mixture is then heated under reflux for 1-10 hours.[6] The excess POCl₃ can be removed by distillation under reduced pressure. The resulting 2-chloro-3-cyanopyridine is a key intermediate. This chlorination reaction proceeds with good regioselectivity for the 2-position, with reported yields around 65-85%.[3][5]

Step 3: Synthesis of this compound via Hydrolysis

The final step involves a nucleophilic aromatic substitution of the chloro group.

  • Protocol: The crude 2-chloronicotinonitrile from the previous step is added to an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux for several hours.[5] During this process, the chloride at the 2-position is displaced by a hydroxide ion. It is critical to control the reaction conditions (temperature and time) to favor the hydrolysis of the C-Cl bond while minimizing the hydrolysis of the nitrile group to a carboxylic acid. After the reaction is complete, the mixture is cooled and acidified with an acid like HCl to precipitate the this compound product. The solid is then collected by filtration, washed with cold water, and dried.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloronicotinonitrile to the final product is a classic example of an SNAr reaction. The electron-withdrawing nitrile group and the pyridine nitrogen activate the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex).

2-Chloronicotinonitrile 2-Chloronicotinonitrile Meisenheimer Complex Meisenheimer Complex 2-Chloronicotinonitrile->Meisenheimer Complex + OH⁻ This compound This compound Meisenheimer Complex->this compound - Cl⁻

Caption: SNAr mechanism for the hydrolysis step.

Assessment
  • Advantages: This route is well-established, scalable, and utilizes relatively inexpensive starting materials.[7] The intermediates are generally stable, and the reaction sequence is reliable for large-scale production.

  • Disadvantages: It is a multi-step synthesis, which can impact the overall yield. The use of hazardous reagents like POCl₃ requires specialized handling and equipment. The process also generates significant waste, particularly acidic and chlorinated byproducts.[8]

Route 2: Diazotization and Hydrolysis of 2-Aminonicotinonitrile

This route leverages the classic Sandmeyer reaction chemistry to convert a primary aromatic amine into a hydroxyl group.[9] It offers a more direct approach if 2-aminonicotinonitrile is available as a starting material.

Workflow Overview

cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 2-Aminonicotinonitrile B Pyridinediazonium Salt A->B NaNO₂, H₂SO₄, 0-5°C C This compound B->C H₂O, Δ

Caption: Overall workflow for Route 2.

Experimental Protocol

This one-pot procedure transforms the amine into the final hydroxylated product.

  • Protocol: 2-Aminonicotinonitrile is dissolved in an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid, and cooled to 0-5°C in an ice bath.[10] A chilled aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, keeping the temperature strictly below 10°C to form the intermediate diazonium salt.[11] The formation of the diazonium salt is typically monitored by testing for the presence of excess nitrous acid with starch-iodide paper. Once the diazotization is complete, the reaction mixture is gently warmed and then heated (e.g., to 60-80°C) or added to boiling water.[9] The diazonium salt decomposes, releasing nitrogen gas and forming the 2-hydroxy product. The mixture is then cooled, and the precipitated this compound is isolated by filtration, washed, and dried.

Mechanistic Insight: Diazonium Salt Hydrolysis

The key intermediate is the pyridinediazonium salt. Upon heating in water, this salt undergoes nucleophilic substitution where water acts as the nucleophile, displacing the excellent dinitrogen leaving group.

Pyridinediazonium Salt Pyridinediazonium Salt Aryl Cation + N₂ Aryl Cation + N₂ Pyridinediazonium Salt->Aryl Cation + N₂ Δ Protonated Product Protonated Product Aryl Cation + N₂->Protonated Product + H₂O This compound This compound Protonated Product->this compound - H⁺

Caption: Mechanism of diazonium salt hydrolysis.

Assessment
  • Advantages: This route is shorter, potentially involving a one-pot reaction from the amino precursor. It avoids the use of harsh chlorinating agents like POCl₃. The transformation is a fundamental and well-understood reaction in organic synthesis.[12]

  • Disadvantages: The primary starting material, 2-aminonicotinonitrile, may be more expensive or less readily available than 3-cyanopyridine.[13] Diazonium salts are often unstable and can be explosive if isolated or allowed to dry, requiring careful temperature control and handling. The reaction can sometimes produce phenolic byproducts and tars, which may complicate purification.

Comparative Analysis

The choice between these synthetic routes depends heavily on the specific requirements of the laboratory or production facility, including scale, budget, and safety infrastructure.

ParameterRoute 1: From 3-CyanopyridineRoute 2: From 2-Aminonicotinonitrile
Starting Material 3-Cyanopyridine (Nicotinonitrile)2-Aminonicotinonitrile
Availability / Cost High / LowModerate / Higher
Number of Steps 3 (N-Oxidation, Chlorination, Hydrolysis)1 (from amine) or more (to synthesize amine)
Typical Overall Yield 40-65% (variable based on all steps)50-70% (reported for similar reactions)
Key Reagents H₂O₂, POCl₃, NaOHNaNO₂, H₂SO₄
Toxicity & Hazards POCl₃ is highly corrosive and toxic.Diazonium salts are potentially explosive.
Scalability Proven for industrial scale.Good for lab scale; requires strict control for scale-up.
Waste Profile Generates chlorinated and acidic waste streams.Primarily acidic aqueous waste.

Conclusion

For large-scale industrial production, Route 1 (from 3-Cyanopyridine) remains the more established and economically favorable option despite its multiple steps and the use of hazardous reagents. The low cost and high availability of the initial starting material are significant advantages.[7] The process is well-documented and optimized for bulk manufacturing.

For laboratory-scale synthesis, discovery chemistry, or when avoiding phosphorus oxychloride is a priority, Route 2 (from 2-Aminonicotinonitrile) presents a highly attractive alternative. Its shorter pathway and circumvention of harsh chlorinating agents make it a more convenient and potentially "greener" option, provided the starting amine is accessible and appropriate safety measures for handling diazonium intermediates are rigorously followed.

Ultimately, the selection of the optimal synthetic route requires a careful evaluation of economic, logistical, and safety considerations.

References

A Senior Application Scientist's Guide to the Validation of Analytical Procedures for 2-Hydroxynicotinonitrile According to ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of analytical procedures for 2-Hydroxynicotinonitrile, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] We will move beyond a simple checklist approach, focusing instead on the scientific rationale behind the validation parameters and experimental design. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical data to ensure product quality and regulatory compliance.

The core of this guide is a detailed case study on validating a High-Performance Liquid Chromatography (HPLC) method for the assay of this compound. This will be objectively compared with alternative methodologies to provide a comprehensive understanding of selecting a fit-for-purpose analytical procedure.

The Crucial Role of Method Validation in Pharmaceutical Analysis

This compound is a heterocyclic organic compound whose unique structure, featuring a hydroxyl group and a nitrile moiety on a pyridine ring, makes it a valuable intermediate in pharmaceutical synthesis.[4] Ensuring the purity, potency, and quality of this intermediate and any subsequent active pharmaceutical ingredient (API) is paramount. The analytical procedures used to measure these critical quality attributes must be rigorously validated to demonstrate they are reliable, reproducible, and suitable for their intended purpose.[5]

The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, which is a regulatory requirement for registration applications.[2][6] This guide will dissect the practical application of these principles for this compound.

The Validation Workflow: A Conceptual Overview

The validation of an analytical procedure is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The relationship between the core validation parameters is not merely a sequence of steps but an interconnected web of evidence.

ValidationWorkflow cluster_Development Method Development & Optimization cluster_Validation Formal Validation (ICH Q2) Dev Develop Analytical Procedure (e.g., HPLC) Robust Robustness Studies (Varying Parameters) Dev->Robust Early Assessment Spec Specificity (Discrimination) Dev->Spec Robust->Spec Influences Linearity Linearity Spec->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD Derived from LOQ Quantitation Limit (LOQ) Linearity->LOQ Derived from Accuracy Accuracy (Trueness) Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision

Caption: Overall workflow for analytical procedure validation.

Case Study: Validation of a Reversed-Phase HPLC-UV Method for Assay of this compound

We will now detail the validation of a hypothetical, yet representative, HPLC method for quantifying this compound.

Rationale for Method Selection: A reversed-phase HPLC method with UV detection is a logical starting point. This compound possesses a UV-active pyridine ring, making it suitable for UV detection. Its polarity is appropriate for retention on a C18 stationary phase with a standard polar mobile phase (e.g., acetonitrile/water). This technique is known for its high precision, accuracy, and robustness, making it the workhorse of pharmaceutical assay and impurity testing.

Specificity

Causality: The objective of specificity is to demonstrate that the analytical signal is unequivocally attributable to the analyte of interest. It proves that the method can accurately measure the analyte without interference from other components that may be present in the sample matrix, such as impurities, degradation products, or excipients.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare a solution containing only the diluent (e.g., 50:50 acetonitrile:water).

    • Analyte Standard: Prepare a solution of this compound reference standard at the nominal concentration (e.g., 100 µg/mL).

    • Impurity Standards: If known impurities or degradation products are available, prepare individual solutions.

    • Spiked Sample: Prepare a solution of the analyte and spike it with known impurities and potential degradation products.

  • Chromatographic Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • The blank injection should show no peaks at the retention time of this compound.

    • The peak for this compound in the spiked sample should be spectrally pure and well-resolved from all other peaks (Resolution > 2). Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response (e.g., peak area). The range is the interval over which this proportionality, along with acceptable accuracy and precision, has been established.[2] For an assay, the typical range is 80% to 120% of the test concentration.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of the reference standard. For an assay, this could be 80, 90, 100, 110, and 120 µg/mL.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the mean peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
80801,500
90902,100
1001,001,500
1101,103,000
1201,202,400
Linear Regression Result
Correlation Coefficient (r²)0.9998
Slope10010
Y-Intercept1250
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo (matrix) or by comparing the results to a well-characterized reference method. For an assay, accuracy is evaluated across the specified range.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples (e.g., in a placebo matrix) at three concentration levels across the range (e.g., 80%, 100%, 120%), with three replicates at each level (a total of 9 determinations).

  • Analysis: Analyze the samples against a standard of known concentration.

  • Evaluation: Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.5100.5
120%120.0121.1100.9
Mean Recovery 100.3%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[2] It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze them on the same day with the same analyst and equipment.

  • Intermediate Precision:

    • Repeat the analysis of six samples on a different day with a different analyst.

  • Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data. For an assay, the RSD should typically be ≤ 2.0%.

Precision LevelMean Assay (%)RSD (%)
Repeatability (Day 1, Analyst 1)100.20.85
Intermediate (Day 2, Analyst 2)99.80.91
Combined Data (n=12) 100.0 0.88
Detection & Quantitation Limits (LOD & LOQ)

Causality:

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable accuracy and precision. These are critical for impurity analysis but less so for an assay. They are often determined based on the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5] It provides an indication of its reliability during normal usage. This is often evaluated during method development.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the mobile phase buffer (e.g., ±0.2 units).

  • Analysis: Analyze a system suitability solution under each condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within predefined acceptance criteria.

Comparison Guide: HPLC vs. Alternative Analytical Techniques

While HPLC is a powerful tool for the assay of this compound, other techniques may be more suitable for different analytical objectives, such as analyzing volatile impurities or for orthogonal verification.

LogicalRelationships Validation Validation Parameters Linearity Range Accuracy Precision Validation:linearity->Validation:range Defines upper/lower limits of Validation:range->Validation:accuracy Tested across Validation:range->Validation:precision Tested across Range_Def Establishes the interval where the method is precise, accurate, and linear. Validation:range->Range_Def

Caption: Interdependence of core validation parameters.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is ideal for analyzing volatile and thermally stable compounds.

Applicability to this compound:

  • Direct Analysis: Unlikely to be suitable for direct analysis as this compound has a relatively high boiling point and may degrade at high temperatures.

  • Derivatization: The hydroxyl group could be derivatized (e.g., silylation) to increase volatility, making it amenable to GC analysis. This adds complexity and potential for error.

  • Impurity Profiling: GC is an excellent choice for identifying and quantifying volatile organic impurities or residual solvents from the manufacturing process that would not be detected by HPLC.

Comparative Overview
FeatureHPLC-UV (Assay)Gas Chromatography-FID (Impurity)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Analytes Non-volatile or semi-volatile, thermally labile compounds. Requires a chromophore for UV detection.Volatile and thermally stable compounds.
Advantages for 2-HNN High precision and accuracy for quantification. Direct analysis without derivatization. Robust and widely available.Excellent for separating volatile impurities (e.g., solvents). High sensitivity with Flame Ionization Detector (FID).
Limitations for 2-HNN May not detect non-UV active or highly volatile impurities.Direct analysis is challenging due to low volatility. Derivatization adds steps and variability.
Key Validation Focus Specificity against non-volatile impurities and degradation products. Accuracy and precision across the 80-120% range.Specificity against other volatile compounds. LOQ for trace impurity analysis.

Conclusion

The validation of an analytical procedure for this compound is a multi-faceted process that must be guided by the principles of the ICH Q2(R1) guideline. A well-validated HPLC-UV method is demonstrated to be a robust, reliable, and fit-for-purpose choice for the assay of this pharmaceutical intermediate. The selection of an analytical technique should always be driven by the specific objective; for instance, while HPLC is ideal for assay and non-volatile impurities, a complementary GC method would be superior for monitoring residual solvents. By understanding the scientific rationale behind each validation parameter and thoughtfully designing experimental protocols, scientists can ensure the generation of high-quality, defensible data that underpins product quality and patient safety.

References

A Comparative Benchmarking of 2-Hydroxynicotinonitrile Analogues: Cytotoxicity Profiles Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 2-hydroxynicotinonitrile (a tautomer of 2-pyridone-3-carbonitrile) and its derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several this compound analogues, offering a comprehensive overview for researchers and drug development professionals. We will delve into the experimental methodologies for assessing cytotoxicity, present comparative data, and explore the underlying mechanisms of action, providing a solid foundation for future research and development in this area.

The Rationale for Analogue Synthesis: Targeting Cancer's Proliferative Machinery

The core structure of this compound presents a versatile scaffold for chemical modification. The rationale behind synthesizing a library of analogues is to systematically explore the structure-activity relationship (SAR), aiming to enhance cytotoxic potency and selectivity towards cancer cells. Modifications at various positions of the pyridine ring can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its cellular uptake, target binding, and overall biological activity. Several studies have focused on introducing different functional groups to the core structure, leading to the identification of lead compounds with improved anticancer profiles.[1][2][3]

Assessing Cytotoxicity: A Step-by-Step Protocol for the MTT Assay

To quantitatively compare the cytotoxic effects of this compound analogues, a robust and reproducible in vitro assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[4][5]

Here, we provide a detailed protocol for the MTT assay, a self-validating system for screening the cytotoxic potential of novel compounds.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound analogues (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in complete medium from the stock solutions.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plates for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance seeding Cell Seeding in 96-well Plates cell_culture->seeding compound_prep Test Compound Stock Solution Preparation treatment Treatment with Serial Dilutions compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay MTT Assay Procedure incubation->assay measurement Absorbance Measurement assay->measurement calculation % Cell Viability Calculation measurement->calculation ic50 IC50 Value Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Comparative Cytotoxicity Data of this compound Analogues

The cytotoxic activities of various this compound analogues have been evaluated against a panel of human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below. Lower IC₅₀ values indicate higher cytotoxic potency.

Compound/AnalogueCancer Cell LineIC₅₀ (µM)Reference
Doxorubicin (Positive Control) MCF-7 (Breast)Varies[1]
Doxorubicin (Positive Control) HepG2 (Liver)Varies[1]
Nicotinonitrile Derivative 11 MCF-7 (Breast)Promising Activity[1]
Nicotinonitrile Derivative 12 MCF-7 (Breast)Promising Activity[1]
Nicotinonitrile Derivative 11 HepG2 (Liver)Promising Activity[1]
Nicotinonitrile Derivative 12 HepG2 (Liver)Promising Activity[1]
Fused Nicotinonitrile 10 Multiple LinesHigh Inhibition[2]
Fused Nicotinonitrile 14 Multiple LinesHigh Inhibition[2]
Cyanopyridine 4c HepG2 (Liver)8.02 ± 0.38[6]
Cyanopyridine 4d HepG2 (Liver)6.95 ± 0.34[6]
5-FU (Reference) HepG2 (Liver)9.42 ± 0.46[6]

Note: "Promising Activity" indicates that the compounds showed significant cytotoxicity, comparable to doxorubicin, but specific IC₅₀ values were not provided in the abstract.[1] The synthesized fused nicotinonitrile derivatives 10 and 14 demonstrated the highest inhibitory effects against three tumor cell lines.[2]

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of this compound analogues are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.[7][8][9]

Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer agents exert their effects by triggering this cellular suicide program.[7] The induction of apoptosis by novel compounds can be confirmed and quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[8][10]

Experimental Workflow: Annexin V/PI Apoptosis Assay

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat Cells with Test Compound harvest Harvest Cells cell_treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubation Incubate in the Dark stain->incubation flow_cytometry Analyze by Flow Cytometry incubation->flow_cytometry quadrant Quadrant Analysis: Viable, Early Apoptotic, Late Apoptotic, Necrotic flow_cytometry->quadrant

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

Cell Cycle Arrest

In addition to inducing apoptosis, many cytotoxic compounds can disrupt the cell cycle, preventing cancer cells from dividing and proliferating.[9][11] The cell cycle is tightly regulated by a series of checkpoints. Compounds that cause DNA damage or interfere with microtubule formation can trigger these checkpoints, leading to cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[11] This arrest can provide time for DNA repair, or if the damage is too severe, it can lead to apoptosis. Cell cycle analysis is typically performed by staining the DNA of treated cells with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.[8]

Potential Signaling Pathways

While the precise molecular targets of many this compound analogues are still under investigation, their ability to induce apoptosis and cell cycle arrest suggests interference with key signaling pathways that regulate these processes. A plausible mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[9]

G cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Regulation compound This compound Analogue stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress bax_bak Bax/Bak Activation stress->bax_bak activates bcl2_mcl1 Bcl-2/Mcl-1 Inhibition stress->bcl2_mcl1 inhibits mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A potential mechanism of apoptosis induction by this compound analogues.

Conclusion and Future Directions

The comparative analysis of this compound analogues reveals a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The data presented herein, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of anticancer drug discovery. Future research should focus on elucidating the precise molecular targets and detailed signaling pathways affected by these compounds. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of more potent and selective anticancer agents with improved therapeutic indices.

References

A Comparative Guide to Purity Assessment of 2-Hydroxynicotinonitrile: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. For compounds like 2-Hydroxynicotinonitrile, a key building block in the synthesis of various pharmaceuticals, ensuring its purity is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Challenge: Beyond Chromatographic Purity

Traditionally, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis in the pharmaceutical industry.[1][2] These techniques excel at separating components of a mixture, providing a detailed impurity profile. However, they are not without limitations. A significant drawback is their reliance on reference standards for each impurity, which are often unavailable, expensive, or difficult to synthesize.[2][3] Furthermore, the response factors of different molecules in detectors like UV-Vis can vary significantly, leading to inaccuracies in quantification if not properly calibrated.[2]

For a molecule like this compound, which possesses a UV-active aromatic ring, HPLC with UV detection is a common first-pass analysis. However, impurities lacking a chromophore may go undetected, and the assumption of equal response factors for all components can lead to a misrepresentation of the true purity. This is where the unique capabilities of qNMR come to the fore.

Quantitative NMR: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) stands as a powerful analytical method for determining the absolute purity of a substance.[3][4] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[3][5] This makes qNMR a primary ratio method, meaning it can determine the purity of a sample without the need for a reference standard of the analyte itself.[6][7]

The qNMR Workflow for this compound

The successful application of qNMR for purity determination hinges on a meticulously planned and executed workflow. Each step is designed to ensure accuracy, precision, and traceability of the results.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent prep_analyte->dissolve prep_is Accurately weigh Internal Standard prep_is->dissolve nmr_setup Optimize NMR Parameters (T1, PW, etc.) dissolve->nmr_setup acquire Acquire 1H NMR Spectrum nmr_setup->acquire phasing Phase Correction acquire->phasing baseline Baseline Correction phasing->baseline integration Integrate Analyte & Internal Standard Signals baseline->integration calculation Calculate Purity integration->calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

Experimental Protocol: qNMR Purity of this compound

This protocol outlines a self-validating system for the purity determination of this compound using ¹H qNMR.

1. Selection of the Internal Standard:

The choice of an internal standard is critical for accurate qNMR.[8] An ideal standard should:

  • Be of high, certified purity (≥99.9%).

  • Be stable and non-volatile.

  • Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.[8][9]

  • Be soluble in the chosen deuterated solvent.[8]

For this compound, Maleic Anhydride is a suitable internal standard. Its two equivalent olefinic protons give a sharp singlet in a region of the ¹H NMR spectrum that is typically free from signals of aromatic compounds.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 5 mg of Maleic Anhydride (internal standard) into the same vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

  • The ¹H NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. It must be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard protons to ensure complete relaxation and accurate signal integration. A d1 of 30 seconds is a conservative starting point.

    • Pulse Width (p1): A 90° pulse should be accurately calibrated.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).[7]

    • Receiver Gain (rg): The receiver gain should be set to avoid signal clipping.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, the aromatic protons are suitable for integration. For Maleic Anhydride, integrate the singlet corresponding to the two olefinic protons.

  • The purity of this compound can be calculated using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100

    Where:

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of protons contributing to the analyte signal

    • IIS = Integral of the internal standard signal

    • NIS = Number of protons contributing to the internal standard signal

    • MWanalyte = Molecular weight of the analyte

    • MWIS = Molecular weight of the internal standard

    • manalyte = Mass of the analyte

    • mIS = Mass of the internal standard

    • PIS = Purity of the internal standard

Comparative Analysis: qNMR vs. Alternative Techniques

To provide a comprehensive assessment, it is essential to compare qNMR with other commonly used techniques for purity determination.

Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC cluster_dsc DSC qnmr Quantitative NMR qnmr_adv Advantages: - Absolute Quantification - No Analyte-Specific  Reference Standard - Non-destructive - Structural Information qnmr->qnmr_adv Strengths qnmr_dis Disadvantages: - Lower Sensitivity - Higher Initial Cost qnmr->qnmr_dis Limitations hplc HPLC hplc_adv Advantages: - High Sensitivity - Excellent Separation - Widely Available hplc->hplc_adv Strengths hplc_dis Disadvantages: - Requires Reference Standards - Destructive - Variable Response Factors hplc->hplc_dis Limitations gc Gas Chromatography gc_adv Advantages: - High Resolution for  Volatile Compounds - High Sensitivity (FID) gc->gc_adv Strengths gc_dis Disadvantages: - Limited to Volatile &  Thermally Stable Analytes - Destructive gc->gc_dis Limitations dsc Differential Scanning Calorimetry dsc_adv Advantages: - Absolute Purity of  Crystalline Solids - No Reference Standard dsc->dsc_adv Strengths dsc_dis Disadvantages: - Only for Crystalline  & Stable Compounds - Less Sensitive to  Some Impurities dsc->dsc_dis Limitations

Caption: Comparison of analytical techniques for purity determination.

Data Summary: A Head-to-Head Comparison

The following table provides a quantitative comparison of the performance of qNMR with other common purity assessment techniques.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Differential Scanning Calorimetry (DSC)
Principle Signal intensity proportional to the number of nucleiDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a stationary phaseMeasurement of heat flow difference during a controlled temperature program
Quantification Absolute (Primary Ratio Method)[6][10]Relative (requires analyte-specific reference standards)Relative (requires analyte-specific reference standards)Absolute (for eutectic impurities in crystalline solids)[11]
Selectivity High (based on distinct chemical shifts)High (tunable via column and mobile phase)Very high (for volatile compounds)Limited (measures total eutectic impurities)
Sensitivity Moderate (mg range)High (µg to ng range)Very High (pg to fg range)Moderate (requires >98% purity for accurate results)[11]
Sample Throughput ModerateHighHighModerate
Non-destructive Yes[3][12]NoNoNo
Structural Info Yes (provides structural confirmation)[4][13]NoNoNo
Cost (Initial) HighModerateModerateModerate
Cost (Per Sample) Low to ModerateModerateModerateLow
Validation Well-established protocols available (ICH Q2(R1))[14][15]Standardized and well-documentedStandardized and well-documentedStandardized for specific applications
Conclusion: The Strategic Advantage of qNMR

For the purity assessment of this compound, while HPLC remains a valuable tool for impurity profiling, qNMR emerges as a superior technique for obtaining an accurate, absolute purity value. Its ability to provide simultaneous structural confirmation and quantification without the need for an analyte-specific reference standard makes it an invaluable orthogonal method.[10][12] The non-destructive nature of the analysis further enhances its utility, allowing the same sample to be used for other tests.[3]

In a regulatory environment that increasingly demands well-characterized reference materials and robust analytical data, the adoption of qNMR is not merely a matter of technical preference but a strategic imperative. By integrating qNMR into the analytical workflow for intermediates like this compound, pharmaceutical scientists can ensure a higher level of confidence in their data, leading to safer and more effective medicines.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Hydroxynicotinonitrile (CAS No. 95907-03-2). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

Hazard Profile and Essential Risk Assessment

This compound is a heterocyclic building block whose hazard profile necessitates careful handling and disposal.[1] The primary risks associated with this compound are its acute toxicity and irritant properties.[2][3] A failure to follow proper procedures can lead to accidental exposure and environmental contamination.

Before beginning any work, a thorough risk assessment must be conducted. The Globally Harmonized System (GHS) classification for this compound provides the foundation for this assessment.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2][3]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[2][3]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[2][3]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[2][3][4]

| Serious Eye Damage/Irritation (Category 1/2A) | H318/H319: Causes serious eye damage/irritation[1][2][3][4] | corrosive, ❗ |

Causality Behind a Cautious Approach: The compound's classification as a nitrile is of particular importance. Nitriles are chemically incompatible with strong acids and oxidizing agents, which can trigger exothermic reactions and the release of toxic gases.[5] Therefore, all disposal procedures must prioritize the strict segregation of this compound waste from these chemical groups.[6]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, the following PPE is mandatory.

  • Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations.[4] Standard safety glasses are insufficient.

  • Hand Protection : Use compatible, chemical-resistant gloves, such as nitrile or butyl rubber.[4][5] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A standard laboratory coat is required.[4] For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.

  • Ventilation : All handling and preparation of waste must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

Disposing of this compound is a multi-step process that begins at the point of waste generation and ends with collection by a certified disposal service. Under no circumstances should this chemical or its rinsate be poured down the drain. [8]

Step 1: Waste Segregation

Immediately upon generation, all waste containing this compound must be segregated. This includes:

  • Unused or expired solid chemical.

  • Contaminated consumables (e.g., weigh boats, pipette tips, absorbent pads).

  • Contaminated PPE (gloves, etc.).

  • Rinsate from cleaning contaminated glassware.

Crucially, this waste stream must be kept separate from:

  • Mineral and organic acids[5][6]

  • Bases[6]

  • Oxidizing agents[6]

Step 2: Waste Containerization
  • Select a Compatible Container : Use a designated hazardous waste container made of a compatible material (e.g., the original product container or a new, clean polyethylene container).[6][9]

  • Ensure Integrity : The container must be in good condition, free from leaks, and have a tightly sealing lid.[9]

  • Transfer Waste : Carefully transfer the waste into the container, minimizing the creation of dust.[10]

  • Do Not Overfill : Fill the container to no more than 80% of its capacity to prevent spills and allow for vapor expansion.

Step 3: Handling Empty Containers

Due to the compound's acute toxicity, empty containers that once held this compound must be treated as hazardous waste.[6][9]

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the residue.[6][9]

  • Collect Rinsate : Each rinse must be collected and disposed of as hazardous waste. [6][9] Add the rinsate to your designated this compound liquid waste container.

  • Deface and Dispose : Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Step 4: Labeling and Temporary Storage
  • Label Clearly : Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Store Safely : Store the sealed container in a cool, well-ventilated area designated for hazardous waste, away from incompatible materials.[8] The storage area should have secondary containment to manage potential leaks.

Step 5: Final Disposal

Arrange for the collection of the labeled waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][11] This is the only approved final disposal route.

Spill and Decontamination Procedures

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before cleanup, don the full mandatory PPE, including respiratory protection if the spill is large or generates significant dust.[7]

  • Contain the Spill : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Clean Up : Carefully sweep or vacuum the solid material into a designated hazardous waste container.[10][11] Avoid any actions that create dust.

  • Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Personnel Decontamination :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the required procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Preparation for Disposal cluster_2 Final Disposition gen Waste Generation (Used Chemical, Contaminated PPE, Glassware, Rinsate) seg Segregate from Incompatibles (Acids, Oxidizers, Bases) gen->seg IMMEDIATELY cont Containerize in a Sealed, Compatible & Labeled Vessel seg->cont store Store in Designated Area with Secondary Containment cont->store dispose Arrange Pickup by Certified Hazardous Waste Service (EHS) store->dispose

Caption: Disposal workflow for this compound waste.

References

Mastering the Handling of 2-Hydroxynicotinonitrile: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The safe handling of chemical reagents is the cornerstone of innovative and successful research. This guide provides essential, actionable safety and logistical information for the use of 2-Hydroxynicotinonitrile (also known as 2-Cyano-3-hydroxypyridine), a compound that, while valuable in synthesis, presents significant health risks if handled improperly. Adherence to these protocols is mandatory to ensure the well-being of all laboratory personnel and the integrity of your research.

Section 1: Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance with the following primary risk factors:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

The presence of the nitrile group (-CN) warrants treating this compound with the same caution as other cyanide-containing materials. While the toxicity of covalently bound nitriles can be lower than inorganic cyanide salts, they can metabolize to release cyanide in the body, which inhibits cellular respiration.[3] Symptoms of mild cyanide exposure can include headache, dizziness, nausea, and irritation of the respiratory tract.[4] Severe exposure can lead to convulsions, loss of consciousness, and can be fatal within minutes.[4][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)pericoloDangerH302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/IrritationavvertimentoWarningH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationavvertimentoWarningH319: Causes serious eye irritation.[1][2]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[4][6] This primary engineering control is non-negotiable and serves to minimize the inhalation of dust or vapors.

For routine handling within a fume hood, a standard well-fitting surgical mask is sufficient. However, in the event of a spill or if there is a potential for exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[7] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended in such situations.[8]

Given the dermal toxicity of this compound, double gloving is mandatory.[4][6]

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A chemical-resistant glove, such as a utility-grade nitrile or chloroprene glove.[9]

Rationale: The outer glove provides the primary barrier against chemical contact. The inner glove offers protection in the event the outer glove is breached and allows for safer doffing of the contaminated outer layer. Always inspect gloves for any signs of degradation or perforation before use.[7]

Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and airborne particles.[7] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[10]

A flame-resistant lab coat, fully fastened, is the minimum requirement.[6][9] Long pants and closed-toe shoes are also mandatory.[6][9] For larger-scale operations where there is a greater risk of splashes, a chemical-resistant apron and oversleeves should be worn.[6]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Outer Gloves don2->don3 don4 4. Goggles/Face Shield don3->don4 doff1 1. Outer Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Sequential process for donning and doffing PPE.

Section 3: Emergency Procedures - A Step-by-Step Response Plan

In the event of an exposure, immediate and decisive action is critical.

  • Immediately proceed to the nearest emergency shower.[6]

  • While under the shower, remove all contaminated clothing.[3][5]

  • Wash the affected area with copious amounts of water for at least 15 minutes.[5]

  • Seek immediate medical attention. Call 911 or your institution's emergency number.[6]

  • Immediately proceed to the nearest emergency eyewash station.[6]

  • Flush the eyes with water for a minimum of 15 minutes, holding the eyelids open.[3][4]

  • Remove contact lenses if present and easy to do so.[10]

  • Seek immediate medical attention.[6]

  • Move the affected individual to fresh air immediately.[6][7]

  • If breathing is difficult, administer oxygen.[7] If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth or mouth-to-nose resuscitation to avoid exposing the rescuer.[3][5]

  • Call for immediate medical assistance.[4]

  • Rinse the mouth with water. Do not induce vomiting.[3]

  • Seek immediate medical attention.[11]

Emergency Response Logic

Emergency_Response cluster_skin Skin Response cluster_eye Eye Response cluster_inhalation Inhalation Response cluster_ingestion Ingestion Response exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing eyewash Eyewash Station (15 min) eye->eyewash fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth shower Emergency Shower (15 min) medical Seek Immediate Medical Attention shower->medical remove_clothing->shower eyewash->medical oxygen Administer Oxygen (if needed) fresh_air->oxygen oxygen->medical rinse_mouth->medical

Caption: Decision tree for emergency response to exposure.

Section 4: Spill Management and Waste Disposal
  • Inside a Chemical Fume Hood:

    • Ensure you are wearing the appropriate PPE.

    • For small spills, use an absorbent pad to wipe up the material.[3]

    • Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[3][4]

  • Outside a Chemical Fume Hood:

    • Evacuate the area immediately.[4]

    • Alert your institution's environmental health and safety (EH&S) department.[4]

    • Do not attempt to clean up a large spill or a spill outside of a fume hood unless you are trained to do so.

All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[6]

  • Solid Waste: Collect all contaminated solid materials in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container.

  • Contaminated Clothing: Contaminated clothing should be placed in a sealed bag and decontaminated or disposed of as hazardous waste.[5]

Never dispose of this compound or contaminated materials in the regular trash or down the drain.[7][12] Consult your institution's EH&S department for specific waste collection and disposal procedures.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.